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  • Product: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine
  • CAS: 1354705-58-0

Core Science & Biosynthesis

Foundational

4-Iodo-1-isopropyl-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibitors and Cross-Coupling Methodologies

Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on meticulously designed building blocks. 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on meticulously designed building blocks. 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) has emerged as a highly versatile, trifunctional scaffold[1][2]. Pyrazoles are considered privileged structures due to their profound biological activities and their ability to act as bioisosteres for various aromatic rings[3][4].

This technical guide provides an in-depth analysis of this specific pyrazole derivative. By dissecting its physicochemical properties, structural rationale, and reactivity profile, we establish a comprehensive framework for its application in drug discovery—particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Physicochemical & Structural Properties

Understanding the baseline properties of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 4-Iodo-1-isopropyl-1H-pyrazol-3-amineCore N-heterocycle
CAS Registry Number 1354705-58-0[1]Unique identifier
Molecular Formula C6H10IN3[5]Halogenated organic framework
Molecular Weight 251.07 g/mol [6]Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5
Physical Form Solid / PowderFavorable for precise gravimetric dosing
Storage Temperature Room Temperature (RT)[6]High bench-stability; no cryogenic storage required
Structural Rationale & Causality in Drug Design

The architecture of this molecule is not accidental; every functional group serves a distinct, orthogonal purpose:

  • N1-Isopropyl Group : The addition of the isopropyl moiety increases the overall lipophilicity (LogP) of the scaffold. In the context of kinase inhibitors, this bulky, hydrophobic group restricts the rotational degrees of freedom and is perfectly suited to project into the hydrophobic pocket adjacent to the ATP-binding hinge region, significantly improving target residence time.

  • C3-Primary Amine : The exocyclic amine acts as a critical hydrogen-bond donor. When mimicking the adenine ring of ATP, the C3-NH2 interacts directly with the backbone carbonyl of the kinase hinge region, anchoring the molecule in the active site[4].

  • C4-Iodine : Halogenation at the C4 position provides a premier handle for transition-metal-catalyzed cross-coupling[7]. Iodine undergoes oxidative addition with Palladium (Pd) catalysts significantly faster than bromine or chlorine. This kinetic advantage allows for mild reaction conditions, preserving the integrity of the unprotected, sensitive C3-amine during downstream diversification.

Synthetic Methodologies & Workflow

To utilize this scaffold effectively, one must understand its bottom-up synthesis. The process relies on strict regiocontrol and mild electrophilic aromatic substitution.

SynthWorkflow SM 1H-pyrazol-3-amine (Starting Material) Alkylation N-Alkylation (2-iodopropane, Cs2CO3) SM->Alkylation Intermediate 1-isopropyl-1H-pyrazol-3-amine (Regioselective N1-alkylation) Alkylation->Intermediate Steric control Iodination Electrophilic Iodination (NIS, DMF, 0°C to RT) Intermediate->Iodination Product 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (Target Scaffold) Iodination->Product C4-activation

Caption: Synthetic workflow for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine highlighting regioselectivity.

Protocol 1: Regioselective Synthesis of the Scaffold

This protocol is designed as a self-validating system, utilizing visual and chromatographic checkpoints to ensure high fidelity.

Step 1: N-Alkylation

  • Setup : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition : Add Cesium Carbonate (Cs2CO3, 1.5 equiv). Causality: Cs2CO3 is chosen over weaker bases (like K2CO3) because the large cesium cation enhances the nucleophilicity of the pyrazole nitrogen via the "cesium effect," driving the reaction to completion at lower temperatures.

  • Alkylation : Dropwise add 2-iodopropane (1.1 equiv) at 0 °C. Stir and allow to warm to room temperature over 4 hours.

  • Validation : Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ≈ 0.2) will be consumed, replaced by a new UV-active spot (Rf ≈ 0.5). The steric hindrance of the C3-amine strongly directs the isopropyl group to the N1 position, ensuring high regioselectivity.

  • Workup : Quench with water, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate.

Step 2: Electrophilic Iodination

  • Setup : Dissolve the crude 1-isopropyl-1H-pyrazol-3-amine in anhydrous DMF at 0 °C.

  • Iodination : Slowly add N-Iodosuccinimide (NIS, 1.05 equiv) in portions[7]. Causality: NIS is utilized instead of elemental iodine (I2) because it provides a controlled, mild source of electrophilic iodine (I+). This prevents the oxidative degradation of the primary amine, which is a common failure point when using harsher halogenating agents.

  • Validation : The reaction is self-indicating. The initial pale yellow solution may temporarily darken upon NIS addition but will clarify as the electrophilic aromatic substitution at the electron-rich C4 position reaches completion.

  • Purification : Quench with saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic iodine. Extract with EtOAc, dry, and purify via flash chromatography to yield the pure 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Reactivity Profile & Downstream Diversification

The true value of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine lies in its orthogonal reactivity. The C4-iodine and C3-amine can be functionalized independently without cross-interference.

ReactivityMap Core 4-Iodo-1-isopropyl-1H-pyrazol-3-amine C4_Suzuki Suzuki-Miyaura Coupling (C4-Aryl/Heteroaryl) Core->C4_Suzuki Pd-Catalyzed Oxidative Addition C4_Sono Sonogashira Coupling (C4-Alkynyl) Core->C4_Sono Pd/Cu-Catalyzed C3_Amide Amidation / Urea Formation (C3-NH-Acyl) Core->C3_Amide Electrophilic Acylation

Caption: Divergent functionalization map demonstrating orthogonal reactivity at the C4 and C3 positions.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C4-Functionalization)

To build a kinase inhibitor library, the C4 position is typically decorated with various aryl or heteroaryl boronic acids.

  • Reagent Assembly : To a microwave vial, add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Selection : Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand is sterically demanding and electron-rich. It forces the palladium center into a geometry that rapidly accelerates the oxidative addition into the C-I bond. Furthermore, the bidentate nature prevents the free C3-primary amine of the substrate from coordinating to and poisoning the palladium catalyst.

  • Solvent System : Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1). The water is essential to dissolve the K2CO3 and facilitate the transmetalation step of the catalytic cycle.

  • Execution & Validation : Heat the mixture at 90 °C for 2 hours. Monitor via LC-MS. The disappearance of the parent mass (m/z 252 [M+H]+) and the appearance of the coupled product mass validates the cycle.

  • Workup : Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

Conclusion

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a masterclass in rational building block design. By combining a highly reactive C4-iodine handle for rapid library generation[7], a C3-amine for crucial target-site hydrogen bonding[4], and an N1-isopropyl group for lipophilic tuning, it provides medicinal chemists with a robust foundation for discovering next-generation therapeutics. Adhering to the self-validating synthetic protocols outlined above ensures high yields and preserves the structural integrity of this privileged scaffold.

References

  • Fustero, S., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022. MDPI. Available at: [Link]

  • Khan, M.F., et al. "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)." PMC, 2021. National Institutes of Health. Available at:[Link]

  • Science of Synthesis. "Knowledge Updates 2025/1: Synthesis and functionalization of pyrazoles." Thieme Connect. Available at: [Link]

  • Silva, A.M.S. "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II." SciProfiles / Molecules, 2022. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The specific compound of interest, 4-iodo-1-isopropyl-1H-pyrazol-3-amine, represents a highly versatile building block. The presence of an amino group at the 3-position, an iodine atom at the 4-position, and an isopropyl group at the N1 position provides a trifecta of functionalities. The amino group offers a key site for amide bond formation or as a basic center. The isopropyl group modulates lipophilicity and steric profile. Crucially, the iodo-substituent is a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, for the construction of complex molecular architectures.[2]

This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required to unequivocally confirm the structure and purity of 4-iodo-1-isopropyl-1H-pyrazol-3-amine. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to structural elucidation.

Proposed Synthetic Pathway: A Chemist's Blueprint

A logical approach would commence with a commercially available precursor, such as 4-isopropyl-1H-pyrazol-3-amine, and proceed through a regioselective iodination step.

DOT Diagram: Proposed Synthesis Workflow

Synthesis_Workflow Figure 1: Proposed Synthetic Pathway A 4-Isopropyl-1H-pyrazol-3-amine (Starting Material) C Reaction Vessel (Acetic Acid or similar solvent) A->C B Iodination Reagent (e.g., I₂, HIO₃ or ICl) B->C E Work-up & Purification (e.g., Column Chromatography) C->E Reaction D 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (Final Product) E->D Isolation

Caption: A high-level overview of the proposed synthetic route.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight of the synthesized compound. For 4-iodo-1-isopropyl-1H-pyrazol-3-amine (C₇H₁₂IN₃), the expected monoisotopic mass can be readily calculated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (~1 mg) of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Ionization Mode: Positive ion mode is typically preferred for aminopyrazoles due to the basicity of the amino group and ring nitrogens, which are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation: A Self-Validating System

The primary objective is to identify the protonated molecular ion, [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the exact mass, which in turn provides the elemental composition.

ParameterExpected ValueRationale
Molecular Formula C₇H₁₂IN₃Based on the structure of 4-iodo-1-isopropyl-1H-pyrazol-3-amine.
Calculated Monoisotopic Mass 265.0125 g/mol The sum of the exact masses of the most abundant isotopes of each element.
Observed [M+H]⁺ ~266.0203 m/zThe calculated monoisotopic mass plus the mass of a proton.

The presence of a prominent peak at m/z ~266.0203 with an isotopic pattern characteristic of a single iodine atom provides strong evidence for the successful synthesis of the target compound. Further fragmentation analysis can reveal the loss of the isopropyl group or other characteristic fragments, lending additional support to the proposed structure.[3]

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid, purified product is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: Correlating Bands to Bonds

The IR spectrum of an aminopyrazole will exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance
3400-3200N-H stretchPrimary Amine (-NH₂)A doublet is often observed, corresponding to the symmetric and asymmetric stretching vibrations.
2980-2850C-H stretchIsopropyl group & Pyrazole C-HConfirms the presence of aliphatic and aromatic C-H bonds.
1650-1550N-H bendPrimary Amine (-NH₂)The scissoring vibration of the amino group.
1580-1450C=C and C=N stretchPyrazole RingCharacteristic absorptions for the aromatic pyrazole core.
~1100C-N stretchC-NH₂ and N-isopropylVibrations associated with the carbon-nitrogen single bonds.
< 700C-I stretchCarbon-Iodine BondA weak absorption in the far-IR region, confirming the presence of iodine.

The observation of these key bands, particularly the distinct N-H stretches of the primary amine and the C-H stretches of the isopropyl group, provides a rapid and reliable confirmation of the major functional groups.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[8][9] Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of 4-iodo-1-isopropyl-1H-pyrazol-3-amine.

DOT Diagram: NMR Elucidation Logic

NMR_Logic Figure 2: NMR Data Integration cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H_ChemShift Chemical Shift (δ) (Electronic Environment) Structure Final Structure 4-Iodo-1-isopropyl-1H-pyrazol-3-amine H_ChemShift->Structure H_Integration Integration (Proton Count) H_Integration->Structure H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure C_ChemShift Chemical Shift (δ) (Carbon Type) C_ChemShift->Structure C_Count Number of Signals (Unique Carbons) C_Count->Structure

Caption: Integration of ¹H and ¹³C NMR data for structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for the clear observation of exchangeable protons (like -NH₂).[10]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals, respectively.

Data Interpretation: A Detailed Analysis

¹H NMR Spectrum (Predicted, in DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.3Doublet6H-CH(CH₃ )₂The two methyl groups of the isopropyl are equivalent and are split by the methine proton.
b~4.4Septet1H-CH (CH₃)₂The methine proton is split by the six equivalent methyl protons.
c~5.5Broad Singlet2H-NH₂ The amino protons are typically broad and do not couple with other protons. Their chemical shift can vary.
d~7.5Singlet1HPyrazole C5-H The lone proton on the pyrazole ring will appear as a singlet. Its downfield shift is due to the aromatic nature of the ring.

¹³C NMR Spectrum (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~22-CH(C H₃)₂The equivalent methyl carbons of the isopropyl group.
~49-C H(CH₃)₂The methine carbon of the isopropyl group.
~70C 4-IThe carbon bearing the iodine atom is significantly shielded by the heavy atom effect.[11]
~140C 5-HThe protonated carbon of the pyrazole ring.
~150C 3-NH₂The carbon attached to the amino group is deshielded.

The combination of these spectroscopic techniques provides a comprehensive and cross-validating dataset for the unambiguous structural elucidation of 4-iodo-1-isopropyl-1H-pyrazol-3-amine. Each method provides a unique piece of the puzzle, and together they form a robust analytical package essential for researchers and drug development professionals.

References

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. (2021, July 15). National Center for Biotechnology Information. [Link]

  • Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... - ResearchGate. ResearchGate. [Link]

  • Pyrazoline The structural elucidation of pyrazoles and derivatives has... - ResearchGate. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). MDPI. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - AIP Publishing. (2017, December 1). AIP Publishing. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - PubMed. (2017, December 7). National Center for Biotechnology Information. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - University of Bristol Research Portal. (2017, December 7). University of Bristol. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. ResearchGate. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27). National Center for Biotechnology Information. [Link]

  • Structure Elucidation of a Pyrazolo[8][12]pyran Derivative by NMR Spectroscopy - PMC. (2007, May 24). National Center for Biotechnology Information. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - Vrije Universiteit Amsterdam - VU Research Portal. (2017, December 7). Vrije Universiteit Amsterdam. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Thieme. [Link]

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. - ResearchGate. ResearchGate. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine - Taylor & Francis. (2023, May 19). Taylor & Francis Online. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). MDPI. [Link]

  • (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole - ResearchGate. (2009, September 14). ResearchGate. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. Semantic Scholar. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. arkat usa. [Link]

  • 1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethan-1-one | CAS 1269440-49-4 - Veeprho. Veeprho. [Link]

  • 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl) pyrimidin-2-ol_1269440-57-4_Hairui Chemical. Hairui Chemical. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). IntechOpen. [Link]

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Foundational

4-Iodo-1-isopropyl-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Physicochemical Profiling, Structural Significance, and Synthetic Methodologies Executive Summary In the landscape of modern medicinal chemistry, the pyrazole ring is widely recognized as a "privileged scaffold," appeari...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Structural Significance, and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is widely recognized as a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib)[1]. Specifically, 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS 1354705-58-0) represents a high-value building block due to its orthogonal reactivity and highly modular nature[2]. It possesses a nucleophilic exocyclic amine at C3, a lipophilic isopropyl group at N1, and a highly electrophilic iodine atom at C4[2][3]. This trifecta of functional groups allows for sequential, site-specific functionalization—enabling the rapid construction of complex 4-aryl-3-aminopyrazoles via metal-catalyzed cross-coupling, which are critical pharmacophores in oncology and inflammation research[1].

Physicochemical Profiling

Understanding the baseline physicochemical characteristics of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the iodine atom significantly increases the molecular weight and lipophilicity, while the amine group maintains aqueous solubility and hydrogen-bonding capacity[1].

Table 1: Physicochemical Properties of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

PropertyValueScientific Significance
CAS Number 1354705-58-0Unique registry identifier for sourcing and compliance[2][3].
Molecular Formula C6H10IN3Core atomic composition[4].
Molecular Weight 251.07 g/mol Optimal low molecular weight for fragment-based drug design (FBDD)[4].
Physical Form Solid (Powder)Facilitates easy weighing, benchtop handling, and long-term stability.
H-Bond Donors 1 (-NH2)Critical for interacting with the kinase hinge region backbone[1].
H-Bond Acceptors 2 (Pyrazole N)Participates in bidentate hinge-binding motifs.
Storage Conditions Room Temperature (RT)Indicates high thermal and ambient stability without degradation[4].

Structural & Mechanistic Significance (Causality in Design)

In drug development, the selection of a specific building block is never arbitrary. Every functional group on 4-Iodo-1-isopropyl-1H-pyrazol-3-amine serves a distinct mechanistic purpose:

  • The C4-Iodine (The Electrophilic Handle): The heavy halogen iodine is chosen over bromine or chlorine due to its lower bond dissociation energy and higher polarizability. This facilitates rapid oxidative addition by Palladium(0) catalysts during Suzuki-Miyaura or Sonogashira cross-coupling reactions[1][5]. Furthermore, the iodine atom can act as a functional probe for exploring halogen bonding (via its σ -hole) in deep hydrophobic pockets of protein targets[1].

  • The N1-Isopropyl Group (The Lipophilic Anchor): The isopropyl moiety increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability. Structurally, it is perfectly sized to occupy the hydrophobic sub-pockets (often near the gatekeeper residue) of target kinases like ALK, ROS1, and MET, thereby increasing binding affinity and selectivity.

  • The C3-Amine (The Hinge Binder): The exocyclic primary amine is a potent hydrogen bond donor. When incorporated into a final Active Pharmaceutical Ingredient (API), this group typically forms a canonical bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region[1].

KinaseBinding Scaffold 1-Isopropyl-3-amino-pyrazole Core Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge H-Bond Donor/Acceptor (C3-NH2 & N2) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Lipophilic Interaction (N1-Isopropyl) C4_Subst C4-Aryl Substituent (via Suzuki Coupling) Scaffold->C4_Subst C-C Bond C4_Subst->Pocket Deep Pocket Filling

Mechanistic binding model of the pyrazole scaffold within a kinase domain.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling Protocol

The most common application of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is the synthesis of 4-aryl derivatives via Palladium-catalyzed Suzuki-Miyaura cross-coupling[1][5]. The protocol below is designed as a self-validating system, ensuring high yield and minimal dehalogenation side reactions.

Step-by-Step Methodology:

  • Reagent Preparation & Degassing:

    • Action: In a Schlenk flask, combine 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv) in a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Degassing the solvent via sparging with Argon for 15 minutes is critical. Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid and reduced yields.

  • Catalyst Addition (Oxidative Addition):

    • Action: Add the Palladium catalyst, typically Pd(dppf)Cl2 (0.05 equiv), under a positive stream of Argon.

    • Causality: The electron-rich dppf ligand facilitates the rapid oxidative addition of the C-I bond to the Pd(0) center, forming the intermediate [Ar-Pd(II)-I] complex[5]. The iodine's high reactivity ensures this step is not rate-limiting.

  • Heating & Transmetalation:

    • Action: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor progression via LC-MS.

    • Causality: The aqueous base activates the arylboronic acid, forming a boronate complex that undergoes transmetalation with the Pd(II) intermediate, swapping the iodine for the aryl group[5].

  • Reductive Elimination & Workup:

    • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate.

    • Causality: Reductive elimination releases the newly formed C-C bonded product and regenerates the Pd(0) catalyst. Celite filtration prevents heavy metal contamination in downstream biological assays.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd 4-Iodo-1-isopropyl-1H-pyrazol-3-amine TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination [Ar-Ar'] TransMet->RedElim Intermediate Complex RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the iodinated scaffold.

Analytical Validation

To ensure scientific integrity, the synthesized intermediate must be validated before proceeding to downstream biological assays:

  • LC-MS: The starting material (CAS 1354705-58-0) will show a distinct [M+H]+ peak at m/z 252.0. The disappearance of this peak confirms the complete consumption of the iodinated scaffold.

  • 1H NMR: The diagnostic singlet of the pyrazole C5-proton (typically around 7.5–8.0 ppm depending on the solvent) will shift upon successful cross-coupling due to the change in the electronic environment from the highly shielding/deshielding effects of the new aryl group versus the original iodine atom.

References

  • Benchchem. "4-Iodo-1-isopropyl-1H-pyrazol-3-amine".
  • ChemicalBook. "4-Iodo-1-isopropyl-1H-pyrazol-3-ylamine | 1354705-58-0".
  • Sigma-Aldrich. "4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine | 1354705-58-0".
  • EnamineStore. "EN300-25090062".
  • Benchchem. "4-Iodo-1-phenyl-1H-pyrazol-5-amine".
  • ResearchGate. "Colony forming units of S. aureus at (a) t = 0 h (undiluted) and (b) at...".

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Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Iodo-1-isopropyl-1H-pyrazol-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of an isopropyl group at the N1 position and an iodo group at the C4 position of the 3-aminopyrazole scaffold offers a versatile platform for the development of novel therapeutics, particularly kinase inhibitors. This document details a plausible, well-referenced synthetic pathway, discusses key experimental considerations, outlines robust characterization methodologies, and explores the compound's applications in drug discovery.

Introduction: The Strategic Importance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The 3-aminopyrazole moiety, in particular, is a recognized pharmacophore in many kinase inhibitors, where it can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[2]

The subject of this guide, 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, is a strategically functionalized derivative designed to offer several advantages in drug design:

  • The Isopropyl Group: The N-isopropyl substituent can enhance metabolic stability and modulate lipophilicity, potentially improving pharmacokinetic properties.

  • The 4-Iodo Group: The iodine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the iodine atom can participate in halogen bonding, an increasingly recognized interaction that can enhance binding affinity and selectivity for target proteins.[4]

This guide will provide a detailed exploration of the synthesis and characterization of this valuable building block, empowering researchers to leverage its potential in their drug discovery endeavors.

Synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine: A Multi-step Approach

Proposed Synthetic Pathway

Synthesis_Pathway A Starting Materials B 1. Pyrazole Ring Formation A->B Reagents C 1-Isopropyl-1H-pyrazole B->C Intermediate D 2. Nitration C->D HNO3/H2SO4 E 1-Isopropyl-4-nitro-1H-pyrazole D->E Intermediate F 3. Reduction E->F Reducing Agent (e.g., Pd/C, H2) G 1-Isopropyl-1H-pyrazol-4-amine F->G Intermediate H 4. Iodination G->H Iodinating Agent (e.g., NIS) I 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (Target Molecule) H->I Final Product

Caption: Proposed synthetic workflow for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-3-amine

The synthesis of the N-isopropyl-3-aminopyrazole core can be achieved through the condensation of a suitable three-carbon precursor with isopropylhydrazine.

  • Materials: Isopropylhydrazine, 3-amino-2-cyano-2-propenenitrile (or a similar precursor), ethanol, and a catalytic amount of a weak acid (e.g., acetic acid).

  • Procedure:

    • Dissolve isopropylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of acetic acid to the solution.

    • Slowly add a solution of 3-amino-2-cyano-2-propenenitrile (1.0 equivalent) in ethanol to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-isopropyl-1H-pyrazol-3-amine.

Step 2: Iodination of 1-Isopropyl-1H-pyrazol-3-amine

The introduction of the iodine atom at the C4 position can be achieved through electrophilic iodination. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[5]

  • Materials: 1-Isopropyl-1H-pyrazol-3-amine, N-Iodosuccinimide (NIS), and a suitable solvent such as acetonitrile or dichloromethane.

  • Procedure:

    • Dissolve 1-isopropyl-1H-pyrazol-3-amine (1.0 equivalent) in the chosen solvent in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NIS (1.0-1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Purification and Characterization

Purification and thorough characterization are critical to ensure the identity and purity of the synthesized 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, which is essential for its use in subsequent applications.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying pyrazole derivatives.[2] For basic compounds like the target molecule, which may interact with acidic silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial. A gradient elution with a solvent system such as ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. Common solvents to explore include ethanol, methanol, or mixtures like ethanol/water.

Characterization Methodologies

Table 1: Expected Characterization Data for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Technique Expected Observations
¹H NMR Signals corresponding to the isopropyl group (a septet and a doublet), a singlet for the pyrazole C5-H, and a broad singlet for the amino group protons. The chemical shifts will be influenced by the electronic effects of the iodo and amino substituents.
¹³C NMR Resonances for the isopropyl carbons, and three distinct signals for the pyrazole ring carbons. The C4 carbon bearing the iodine atom is expected to show a characteristic upfield shift compared to the non-iodinated analog due to the heavy atom effect.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₆H₁₀IN₃ (265.09 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be evident.
Melting Point If the compound is a solid, a sharp melting point range would indicate high purity.

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A[label="Crude Product"];
B[label="Purification\n(Column Chromatography or Recrystallization)"];
C [label="Purity Assessment\n(TLC, HPLC)"];
D [label="Structural Elucidation"];
E [label="¹H NMR"];
F [label="¹³C NMR"];
G [label="Mass Spectrometry"];
H [label="Final Characterized Compound"];

A -> B;
B -> C;
C -> D;
D -> E;
D -> F;
D -> G;
{E, F, G} -> H;

}

Caption: A typical workflow for the purification and characterization of the target compound.

Applications in Drug Discovery and Development

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a highly valuable building block for the synthesis of compound libraries targeting various protein kinases. The 3-aminopyrazole core serves as an effective "hinge-binder," forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2] The strategic placement of the iodine atom at the C4 position allows for the exploration of the solvent-exposed region of the kinase active site through late-stage functionalization.

Derivatives of similar 1-isopropyl-pyrazolo[3,4-d]pyrimidin-4-amines have been investigated as potent inhibitors of RET (Rearranged during Transfection) kinase, which is implicated in certain types of cancer.[6] The isopropyl group in these inhibitors often occupies a hydrophobic pocket in the kinase domain.

The general workflow for utilizing 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in kinase inhibitor synthesis involves a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents at the C4 position.

Application_Workflow A 4-Iodo-1-isopropyl-1H-pyrazol-3-amine B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B D Library of Novel Pyrazole Derivatives B->D C Diverse Building Blocks (Boronic Acids, Alkynes, etc.) C->B E Biological Screening (Kinase Inhibition Assays) D->E F Lead Compound Identification E->F

Caption: Workflow illustrating the use of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in drug discovery.

Safety and Handling

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: According to supplier safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.

  • Precautionary Statements: It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a key heterocyclic building block with significant potential in medicinal chemistry. Its strategic design, incorporating a metabolically stable isopropyl group and a versatile iodinated handle for further functionalization, makes it an attractive starting material for the synthesis of novel kinase inhibitors and other therapeutic agents. This technical guide has provided a plausible and well-referenced synthetic pathway, along with essential information on purification, characterization, and applications, to aid researchers in harnessing the full potential of this valuable compound in their drug discovery programs.

References

  • A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Benchchem.
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  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
  • Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. (2022). Zeitschrift für Kristallographie - New Crystal Structures.
  • Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). Benchchem.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. (2012). Journal of Medicinal Chemistry.
  • A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Benchchem.
  • 4-Iodopyrazole. PubChem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances.
  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • 1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethan-1-one. Veeprho.
  • Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). Benchchem.
  • 4-Isopropyl-1H-pyrazol-3-amine. PubChem.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (2007). Russian Journal of Organic Chemistry.
  • 1-ISOPROPYL-N-METHYL-1H-PYRAZOL-3-AMINE (CAS 1556451-61-6). Fluorochem.
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  • 4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine. MilliporeSigma.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Journal of Molecular Structure.
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Selective mono-N-alkylation of 3-amino alcohols via chel
  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. (2012).
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Foundational

In-Depth Technical Guide: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine and its Core Scaffold (CAS 313350-82-2) in Drug Discovery

Executive Summary & Nomenclature Clarification In the landscape of small-molecule drug discovery, pyrazole derivatives serve as privileged scaffolds, frequently acting as bioisosteres for amides and phenols to form criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of small-molecule drug discovery, pyrazole derivatives serve as privileged scaffolds, frequently acting as bioisosteres for amides and phenols to form critical hydrogen bonds within the hinge regions of kinases (e.g., JAK, ALK).

Before detailing the synthetic and mechanistic workflows, it is critical to address a common database nomenclature discrepancy regarding the target compound. CAS Registry Number 313350-82-2 officially corresponds to the core scaffold 4-iodo-1-isopropyl-1H-pyrazole . The 3-amino functionalized derivative, 4-iodo-1-isopropyl-1H-pyrazol-3-amine , is registered under CAS 1354705-58-0 . Because the former is the direct, critical precursor to the latter—and both share identical downstream cross-coupling applications—this whitepaper will address the synthesis, physicochemical properties, and pharmaceutical applications of both interconnected building blocks.

Chemical Properties & Structural Logic

The strategic placement of substituents on the pyrazole ring dictates its utility in medicinal chemistry:

  • N1-Isopropyl Group: Provides a highly specific steric shield. In kinase inhibitors, this bulky, lipophilic group is often designed to occupy hydrophobic pockets (such as the gatekeeper pocket), enhancing target selectivity and improving the molecule's overall lipid solubility (LogP).

  • C4-Iodo Group: Acts as a highly reactive electrophilic handle. The carbon-iodine bond readily undergoes oxidative addition to Palladium(0) catalysts, making it the ideal substrate for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • C3-Amine Group: When present, acts as a primary hydrogen bond donor, crucial for anchoring the molecule to the peptide backbone of a target protein's hinge region.

Table 1: Comparative Physicochemical Properties
PropertyCore Scaffold (CAS 313350-82-2)Aminated Derivative (CAS 1354705-58-0)
IUPAC Name 4-Iodo-1-isopropyl-1H-pyrazole4-Iodo-1-isopropyl-1H-pyrazol-3-amine
Molecular Formula C6H9IN2C6H10IN3
Molecular Weight 236.06 g/mol 251.07 g/mol
Physical State LiquidSolid
Key Reactive Sites C4 (Iodo)C4 (Iodo), C3 (Amine)

Experimental Workflows: Self-Validating Protocols

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, incorporating mechanistic causality for every reagent choice and in-process controls (IPCs) to verify reaction success.

Protocol A: Green Electrophilic Iodination (Synthesis of CAS 313350-82-2)

Traditional iodination requires toxic halogenated solvents and generates hazardous waste. This optimized green protocol utilizes water as a solvent and hydrogen peroxide as an oxidant .

Mechanistic Causality: The C4 position of the pyrazole ring is highly electron-rich, making it susceptible to electrophilic attack by molecular iodine ( I2​ ). As the reaction proceeds, hydroiodic acid (HI) is generated as a byproduct. The addition of H2​O2​ oxidizes the I− back to I2​ , ensuring 100% atom economy of the iodine and driving the equilibrium forward .

Step-by-Step Procedure:

  • Preparation: Suspend 1-isopropyl-1H-pyrazole (1.0 equiv) in deionized water (0.5 M concentration). Causality: Water forces the hydrophobic product to precipitate upon formation, simplifying isolation.

  • Reagent Addition: Add elemental iodine ( I2​ , 0.5 equiv) to the vigorously stirred suspension.

  • Oxidation: Dropwise add 30% aqueous H2​O2​ (0.6 equiv) over 30 minutes. Maintain the temperature below 30°C using a water bath to prevent over-oxidation or thermal degradation.

  • Validation (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material UV spot and the appearance of a lower-Rf product spot validates completion (typically 2-4 hours).

  • Quenching: Add a 5% aqueous sodium bisulfite ( NaHSO3​ ) solution. Causality: This reduces any unreacted, electrophilic I2​ to water-soluble I− , preventing product contamination and halting the reaction.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure liquid product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the functionalization of the C4-iodo position to build complex kinase inhibitor frameworks.

Mechanistic Causality: The high polarizability and weakness of the C-I bond ensure rapid oxidative addition to the Pd(0) center. A base is strictly required to coordinate with the arylboronic acid, forming a nucleophilic boronate complex that undergoes transmetalation with the Pd(II) intermediate.

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine 4-iodo-1-isopropyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and water, followed by Na2​CO3​ (2.5 equiv). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Degassing: Bubble Argon gas through the mixture for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid.

  • Reaction: Heat at 90°C for 6 hours.

  • Validation (IPC): LC-MS analysis should confirm the mass shift from the iodo-precursor (m/z 236) to the cross-coupled product mass.

Table 2: Suzuki Coupling Optimization Parameters for 4-Iodopyrazoles
Catalyst SystemBaseSolvent SystemAvg. YieldMechanistic Causality / Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.5 eq)1,4-Dioxane/ H2​O (4:1)>90%Standard baseline; water aids boronate formation.
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (3.0 eq)DMF85%Bidentate ligand prevents catalyst deactivation; ideal for sterically hindered boronic acids.
Pd(OAc)2​
  • SPhos
Cs2​CO3​ (2.0 eq)Toluene/ H2​O (10:1)88%Electron-rich SPhos ligand accelerates oxidative addition for electron-deficient substrates.

Visualizations of Workflows and SAR Logic

SynthesisWorkflow A 1H-Pyrazole B 1-Isopropyl-1H-pyrazole A->B Alkylation C 4-Iodo-1-isopropyl-1H-pyrazole (CAS 313350-82-2) B->C Green Iodination (I2, H2O2) D 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS 1354705-58-0) C->D Amination E Cross-Coupled Product (e.g., Kinase Inhibitor) C->E Suzuki Coupling D->E Suzuki Coupling

Caption: Synthesis and functionalization workflow for 4-iodo-1-isopropyl-1H-pyrazole.

SARLogic Core Pyrazol-3-amine Core Hinge Binder Iso N1-Isopropyl Group Hydrophobic Pocket Core->Iso Steric fit Iodo C4-Iodo Group Cross-Coupling Handle Core->Iodo Electrophilic Handle Target Target Kinase (e.g., ALK, JAK) Core->Target Hydrogen Bonding Iso->Target Selectivity Aryl C4-Aryl/Heteroaryl Specificity Pocket Iodo->Aryl Suzuki Coupling Aryl->Target Enhanced Affinity

Caption: SAR logic for 4-substituted pyrazole kinase inhibitors mapping to target pockets.

References

  • ResearchGate. "Green iodination of pyrazoles with iodine/hydrogen peroxide in water." ResearchGate. [Link]

Exploratory

Rational Design and Biological Profiling of Substituted Pyrazole Derivatives: A Technical Guide

Executive Summary: The Pyrazole Pharmacophore In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—serves as a highly privileged scaffold. From commercialize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Pharmacophore

In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—serves as a highly privileged scaffold. From commercialized anti-inflammatory agents like celecoxib to targeted kinase inhibitors like crizotinib, pyrazole derivatives exhibit an exceptionally broad pharmacological spectrum[1][2].

From a structural and mechanistic standpoint, the unique biological activity of pyrazole stems from its tautomerism and its dual capacity to act as both a hydrogen bond donor (via the pyrrole-like NH) and a hydrogen bond acceptor (via the pyridine-like nitrogen). This allows the pyrazole core to anchor deeply within the ATP-binding pockets of various kinases and the active sites of microbial enzymes[1]. By systematically substituting the 1-, 3-, 4-, and 5-positions with electron-withdrawing groups (e.g., halogens) or bulky aromatic systems, we can finely tune the lipophilicity, steric profile, and target residence time of the molecule[3].

This whitepaper synthesizes recent field data, explores the causality behind pyrazole's anticancer and antimicrobial mechanisms, and establishes self-validating experimental protocols for evaluating these novel derivatives.

Mechanistic Insights: Anticancer Activity

Substituted pyrazoles have emerged as potent anticancer agents capable of overcoming multi-drug resistance through polypharmacology—the simultaneous modulation of multiple cellular targets.

Kinase Inhibition and Cytoskeletal Disruption

The primary driver of pyrazole-induced cytotoxicity is the competitive inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs)[1][4]. The nitrogen heteroatoms form critical hydrogen bonds with the hinge region of the kinase domain, blocking ATP binding and halting downstream proliferative signaling. Furthermore, specific 3,4-diaryl pyrazole derivatives act as highly potent tubulin polymerization inhibitors, binding to the colchicine site of tubulin and inducing mitotic arrest[1].

ROS-Mediated Apoptosis

We frequently observe that kinase and tubulin inhibition by pyrazole derivatives triggers a secondary cascade: the generation of intracellular reactive oxygen species (ROS)[1]. This oxidative stress leads to mitochondrial membrane depolarization, the release of cytochrome C, and the subsequent activation of the Caspase-3/PARP apoptotic pathway[1][5].

G PZ Substituted Pyrazole Derivative EGFR EGFR / CDK Inhibition PZ->EGFR Kinase Binding TUB Tubulin Polymerization Block PZ->TUB Cytoskeleton Disruption ROS ROS Generation & Mitochondrial Depolarization EGFR->ROS Stress Signaling CASP Caspase-3 / PARP Activation TUB->CASP Mitotic Arrest ROS->CASP Cytochrome C Release APO Apoptosis (Cancer Cell Death) CASP->APO Execution Phase

Mechanism of pyrazole-induced apoptosis via kinase inhibition and ROS generation.

Quantitative Anticancer Profiling

The structural modifications of the pyrazole ring dramatically impact the half-maximal inhibitory concentration (IC50). Table 1 summarizes recent quantitative benchmarks for specialized pyrazole derivatives.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Target / MechanismCell Line ModelIC50 ValueReference
Tubulin Polymerization (Cmpd 6)Murine Mammary Tumor0.06–0.25 nM[1]
PI3 Kinase (Cmpd 43)MCF7 (Breast Cancer)0.25 µM[1]
Aurora-A Kinase (Cmpd P-6)HCT 116 / MCF-70.37–0.44 µM[6]
ROS Generation (Cmpd 37)MCF7 (Breast Cancer)5.21 µM[1]
Apoptosis Inducer (Cmpd 3f)MDA-MB-468 (TNBC)14.97 µM[5]

Mechanistic Insights: Antimicrobial & Anti-Biofilm Activity

Beyond oncology, pyrazole derivatives are formidable antimicrobial agents. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV[7][8]. By preventing DNA supercoiling, pyrazoles halt bacterial replication.

Furthermore, halogenated pyrazole derivatives (specifically those bearing iodine or fluorine atoms) exhibit profound anti-biofilm properties[3]. The high lipophilicity imparted by the halogens allows the molecule to penetrate the exopolysaccharide (EPS) matrix of established biofilms, eradicating persister cells that standard antibiotics cannot reach.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassTarget PathogenMIC ValueMechanism / NoteReference
Halogenated pyrazole (5a)S. aureus ATCC 259230.023 µg/mLAnti-biofilm (MBIC 0.023 µg/mL)[3]
Imidazothiadiazole-pyrazoleC. michiganensis0.25 µg/mLHigh selectivity, low hemolysis[9]
Pyrazole hydrazone (21a)Fungi / Bacteria2.9–7.8 µg/mLExceeds chloramphenicol efficacy[10]
Thiazolo-pyrazole (17)MRSA4 µg/mLDNA Gyrase Inhibition[7]
Pyrazoline imide (9)S. aureus, E. faecalis4 µg/mLBroad-spectrum MDR activity[11]

Self-Validating Experimental Protocols

As drug development professionals, we must ensure that our assays distinguish true biological activity from assay interference (e.g., compound precipitation or solvent toxicity). The following protocols are engineered with built-in causality and self-validation loops.

Protocol A: In Vitro Cytotoxicity & Selectivity Profiling (MTT Assay)

Causality Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because pyrazoles often induce ROS and mitochondrial depolarization, a drop in MTT reduction directly correlates with the compound's primary mechanism of action. Self-Validation Loop: Testing a compound solely on cancer cells yields incomplete data. To validate the therapeutic window, the assay must be run in parallel against a normal fibroblast line (e.g., AGO1522 or NCTC)[3][5].

  • Cell Seeding: Seed cancer cells (e.g., MCF7) and normal fibroblasts (e.g., NCTC) in separate 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivative (0.1 µM to 100 µM).

    • Control Check: Include a vehicle control (DMSO < 0.5%) to ensure solvent non-toxicity, and a positive control (e.g., Doxorubicin).

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Data Validation: Calculate the Selectivity Index (SI) = (IC50 Normal Cells) / (IC50 Cancer Cells). An SI > 3 validates the compound as selectively cytotoxic rather than a general biocide.

Protocol B: High-Throughput Broth Microdilution for MIC Determination

Causality Rationale: Highly substituted pyrazoles are lipophilic and can precipitate in aqueous broth, creating artificial turbidity that mimics bacterial growth. Relying solely on Optical Density (OD) leads to false-negative MIC values. Self-Validation Loop: We introduce Resazurin (Alamar Blue) as an orthogonal metabolic readout. Viable bacteria reduce blue resazurin to pink resorufin, bypassing turbidity artifacts.

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard ( 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.

  • Compound Dilution: Perform two-fold serial dilutions of the pyrazole derivative in a 96-well plate (e.g., 128 µg/mL down to 0.06 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well.

    • Control Check: Include a Sterility Control (Broth + Compound, no bacteria) to check for auto-reduction, and a Growth Control (Broth + Bacteria, no compound) to ensure viability.

  • Incubation & Resazurin Addition: Incubate at 37°C for 20h. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4h.

  • MIC Determination: The MIC is the lowest concentration well that remains strictly blue (no metabolic reduction to pink), validating the complete inhibition of bacterial respiration.

G PREP 1. Inoculum Preparation (0.5 McFarland Standard) DIL 2. Serial Dilution of Pyrazole Compound PREP->DIL INC 3. Inoculation & Incubation (24h, 37°C) DIL->INC READ 4. Orthogonal Readout (Resazurin Addition) INC->READ VAL 5. Self-Validation (Sterility/Growth Controls) READ->VAL MIC 6. MIC Determination (Lowest Conc. w/o Color Shift) VAL->MIC Data Verification

Self-validating broth microdilution workflow for determining pyrazole MIC values.

Conclusion

The pyrazole scaffold remains a cornerstone of rational drug design. By understanding the causality behind its interactions—whether anchoring into the ATP-binding site of human kinases to induce ROS-mediated apoptosis, or penetrating bacterial biofilms to inhibit DNA gyrase—researchers can systematically optimize these derivatives. The future of pyrazole development relies heavily on rigorous, self-validating phenotypic and target-based screening to translate these potent in vitro profiles into viable clinical candidates.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: nih.gov. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: nih.gov. URL:[Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Source: nih.gov. URL:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Source: nih.gov. URL:[Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Source: nih.gov. URL:[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Source: nih.gov. URL:[Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Source: nih.gov. URL:[Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Source: nih.gov. URL:[Link]

  • Synthesis, spectral, crystal, docking, antioxidant, and anticancer studies of pyrazole Schiff bases. Source: researchgate.net. URL:[Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Source: nih.gov. URL:[Link]

Sources

Foundational

4-Iodo-1-isopropyl-1H-pyrazol-3-amine mechanism of action

An In-Depth Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazol-3-amine: A Versatile Scaffold for Modern Drug Discovery Authored by a Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Iodo-1-isopropyl-1H-pyrazol-3-amine: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3] This technical guide delves into the core chemical attributes and therapeutic potential of a specific, highly functionalized derivative: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. While direct studies on the specific mechanism of action of this compound are not prevalent in public literature, its structural features make it an exceptionally valuable starting point for the synthesis of targeted therapeutic agents. This document provides an in-depth analysis of its synthetic utility, explores potential mechanisms of action for its derivatives by drawing parallels from established pyrazole-based inhibitors, and furnishes detailed experimental protocols for its application in drug discovery workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for creating next-generation therapeutics.

Introduction: The Pyrazole Core and the Strategic Value of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in drugs targeting a wide array of biological pathways.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal pharmacophore. Clinically relevant examples include the anti-inflammatory drug Celecoxib, the anti-cancer agent Crizotinib, and the vasodilator Sildenafil.[3]

The subject of this guide, 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, is distinguished by three key functional groups that provide a strategic advantage for synthetic elaboration and targeted drug design:

  • The 3-Amino Group: This primary amine serves as a crucial handle for forming amide, sulfonamide, or urea linkages, enabling the exploration of key interactions within target protein binding sites.

  • The 4-Iodo Group: The iodine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[4][5] This allows for the precise and modular installation of diverse aryl, heteroaryl, or alkyl substituents, which is fundamental for tuning potency, selectivity, and pharmacokinetic properties.

  • The 1-Isopropyl Group: This bulky alkyl group can provide steric hindrance where needed and enhance lipophilicity, potentially improving cell permeability and metabolic stability.

Collectively, these features position 4-Iodo-1-isopropyl-1H-pyrazol-3-amine not as a drug with a defined mechanism, but as a high-potential starting scaffold for generating libraries of complex molecules aimed at high-value biological targets.

Synthetic Utility: A Gateway to Molecular Complexity

The primary value of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine lies in its synthetic versatility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[5] This enables the strategic construction of novel chemical entities.

G cluster_0 Core Scaffold cluster_1 Key Reactions cluster_2 Derivative Classes Core 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkenes) Core->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalyst, Base ArylPyrazoles 4-Aryl-pyrazol-3-amines Suzuki->ArylPyrazoles AlkynylPyrazoles 4-Alkynyl-pyrazol-3-amines Sonogashira->AlkynylPyrazoles AlkenylPyrazoles 4-Alkenyl-pyrazol-3-amines Heck->AlkenylPyrazoles AminoPyrazoles 4-Amino-pyrazol-3-amines Buchwald->AminoPyrazoles

Caption: Synthetic pathways originating from the core scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of the pyrazole core. This is a foundational step in creating many targeted inhibitors.

Objective: To synthesize 4-Aryl-1-isopropyl-1H-pyrazol-3-amine derivatives.

Materials:

  • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equivalents)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask, add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Mechanisms of Action: Targeting Key Disease Pathways

By leveraging the synthetic accessibility of derivatives, the 4-Iodo-1-isopropyl-1H-pyrazol-3-amine scaffold can be used to develop inhibitors for several important classes of therapeutic targets.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. The 3-amino-pyrazole scaffold is a well-established pharmacophore for designing ATP-competitive kinase inhibitors.[5] Derivatives of this core can be designed to target various kinases.

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[6] Novel irreversible BTK inhibitors have been developed using a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which can be synthesized from precursors like our core compound.[6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase often mutated or overexpressed in various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have shown potent activity as EGFR inhibitors.[7]

  • Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell proliferation, survival, and migration. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as active Src inhibitors.[8]

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_A Downstream Kinase (e.g., Src, BTK) Receptor->Kinase_A Activates Effector Effector Proteins Kinase_A->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor Pyrazole-Based Inhibitor Inhibitor->Receptor Inhibitor->Kinase_A ATP-Competitive Inhibition

Caption: Inhibition of a kinase signaling cascade by a pyrazole derivative.

Heat Shock Protein 90 (HSP90) Inhibition

HSP90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins.[9] Inhibiting HSP90 leads to the degradation of these client proteins, making it an attractive anti-cancer strategy. Potent and selective HSP90 inhibitors have been developed based on a pyrazolo[3,4-b]pyridine core, demonstrating the scaffold's utility in targeting this chaperone.[9]

NADPH Oxidase (NOX) Inhibition

The NOX family of enzymes produces reactive oxygen species (ROS), and overactivity of isoforms like NOX2 is implicated in neurodegenerative and cardiovascular diseases.[10] Pyrazole-based compounds have been successfully developed as selective NOX2 inhibitors, highlighting another potential therapeutic avenue for derivatives of the 4-iodo-1-isopropyl-1H-pyrazol-3-amine core.[10]

Table 1: Bioactivities of Representative Pyrazole-Based Compounds
Compound ClassTargetRepresentative ActivityReference
Pyrazolo[3,4-d]pyrimidineBTKIC₅₀ = 1.2 nM[6]
Pyrazolo[3,4-d]pyrimidineEGFRIC₅₀ = 8.21 µM (A549 cells)[7]
Pyrazolo[3,4-b]pyridineHSP90IC₅₀ < 100 nM[9]
Pyrazolo[3,4-d]pyrimidineRET KinaseIC₅₀ = 44 nM (wild-type)[11]
Pyrazole-sulfonamideNOX2Prevents Aβ-induced toxicity[10]
AminopyrazoleAntimicrobialMIC = 0.023 µg/mL (S. aureus)[12]

Workflow for Scaffold-Based Drug Discovery

The following workflow illustrates how 4-Iodo-1-isopropyl-1H-pyrazol-3-amine can be integrated into a typical drug discovery campaign.

G Start Start: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Scaffold Step1 Step 1: Library Synthesis (e.g., Suzuki Coupling) Start->Step1 Step2 Step 2: Primary Screening (In Vitro Target-Based Assay) Step1->Step2 Step3 Step 3: Hit Identification (Potency & Selectivity) Step2->Step3 Step4 Step 4: Lead Optimization (Structure-Activity Relationship) Step3->Step4 Iterative Design Step4->Step1 New Derivatives Step5 Step 5: In Vitro & In Vivo Testing (ADME, Efficacy) Step4->Step5 End End: Preclinical Candidate Step5->End

Caption: A typical scaffold-based drug discovery workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized pyrazole derivatives against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazole derivative library (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase, peptide substrate, and assay buffer to the wells containing the compounds.

  • Initiation: Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product (phosphorylated substrate) or consumed ATP (as ADP).

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

4-Iodo-1-isopropyl-1H-pyrazol-3-amine represents a powerful and versatile chemical scaffold for modern drug discovery. While its own biological activity is undefined, its true value is realized as a foundational building block. The strategic placement of amino, iodo, and isopropyl groups provides medicinal chemists with a robust platform for generating diverse libraries of molecules. By drawing insights from the extensive literature on bioactive pyrazole derivatives, researchers can rationally design compounds targeting a host of validated therapeutic targets, including protein kinases, chaperones, and metabolic enzymes. The synthetic and screening protocols provided in this guide offer a practical framework for unlocking the immense potential of this scaffold in the ongoing quest for novel and effective medicines.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. (2023). MDPI.
  • 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole. (n.d.). Benchchem.
  • Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). (n.d.). Benchchem.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. (2018).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI.

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Analytical Characterization of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Executive Summary The compound 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) is a highly specialized, polyfunctional heterocyclic scaffold widely utilized in modern drug discovery. Structurally characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) is a highly specialized, polyfunctional heterocyclic scaffold widely utilized in modern drug discovery. Structurally characterized by an N1-isopropyl group, a C3-primary amine, and a C4-iodine atom, this molecule serves as a "privileged structure" for the divergent synthesis of kinase inhibitors via transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization (NMR, IR, MS) of this critical intermediate, ensuring rigorous quality control for pharmaceutical researchers.

Chemical Context & Structural Significance

The strategic placement of functional groups on the pyrazole core dictates both its chemical reactivity and its analytical signature [1].

  • N1-Isopropyl Group: Imparts lipophilicity and steric bulk, often utilized to direct binding within the hydrophobic pockets of kinase domains (e.g., ALK or ROS1).

  • C3-Amino Group: Acts as a critical hydrogen bond donor for target engagement and serves as a directing group for regioselective functionalization.

  • C4-Iodo Substituent: The iodine atom provides a highly reactive electrophilic handle for palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[4]. Furthermore, the polarizability of iodine creates a "sigma-hole," enabling unique halogen-bonding interactions in biological systems.

Experimental Workflows & Protocols

To ensure absolute structural confidence, the following methodologies are designed as self-validating systems. Every step is optimized to prevent analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality Check: DMSO-d₆ is explicitly chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO stabilizes the primary amine (-NH₂) protons, reducing their chemical exchange rate and allowing them to resolve as a distinct broad singlet rather than being lost to baseline broadening [2].

  • Sample Preparation: Dissolve 10–15 mg of high-purity 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Parameters: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (minimum 512 scans, relaxation delay 2.0 s, with proton decoupling).

  • Validation Step: Integrate the isopropyl septet (1H) against the methyl doublet (6H). A precise 1:6 ratio serves as an internal quantitative validation of the N-alkylation state.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Causality Check: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would produce a broad O-H stretch around 3400 cm⁻¹, which would obscure the critical asymmetric and symmetric N-H stretching bands of the C3-amine.

  • Sample Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Parameters: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality Check: Electrospray Ionization (ESI) in positive mode is selected over Electron Impact (EI). The highly polar amine and the massive iodine atom make the molecule susceptible to extensive fragmentation under harsh EI conditions. ESI+ provides a "soft" ionization environment, ensuring the intact protonated molecular ion [M+H]⁺ remains the base peak for accurate mass determination [3].

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (to promote protonation).

  • Acquisition: Inject via direct infusion at 10 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Validation Step: Verify the absence of M+2 isotope patterns typical of Cl/Br, confirming the monoisotopic nature of the iodine substituent.

Spectroscopic Data Analysis & Interpretation

The following tables summarize the definitive spectroscopic markers for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H1.35Doublet (d, J = 6.7 Hz)6HIsopropyl -CH₃
¹H4.40Septet (hept, J = 6.7 Hz)1HIsopropyl -CH
¹H5.00Broad Singlet (br s)2HC3 -NH₂ (exchangeable)
¹H7.60Singlet (s)1HPyrazole C5-H
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Crucial Insight: The heavy atom effect (HAE) of iodine introduces massive diamagnetic shielding to the directly attached carbon (C4). This shifts the ¹³C resonance dramatically upfield to ~55.0 ppm, serving as a definitive, self-validating marker for successful C4-iodination.

NucleusChemical Shift (ppm)AssignmentCausality / Note
¹³C22.0Isopropyl -CH₃Standard aliphatic resonance
¹³C52.5Isopropyl -CHDeshielded by adjacent N1
¹³C55.0Pyrazole C4 (C-I)Heavy atom effect of Iodine (diagnostic)
¹³C132.0Pyrazole C5 (C-H)Aromatic methine
¹³C153.0Pyrazole C3 (C-NH₂)Deshielded by electronegative nitrogen
Table 3: FT-IR (ATR) and HRMS (ESI+) Data
TechniqueSignal / WavenumberAssignment / Observation
FT-IR 3420, 3310 cm⁻¹N-H stretch (asymmetric / symmetric) of primary amine
FT-IR 2975, 2930 cm⁻¹C-H stretch of aliphatic isopropyl group
FT-IR 1620, 1550 cm⁻¹C=N / C=C stretching of the pyrazole ring
FT-IR ~520 cm⁻¹C-I stretch (Carbon-Iodine bond)
HRMS 251.9998 m/z (Calc.)Exact mass for [M+H]⁺ (Formula: C₆H₁₀IN₃)
HRMS 252.0005 m/z (Obs.)Confirms intact molecular ion with error < 3 ppm

Reaction Pathway Visualization

The primary utility of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine lies in its capacity to undergo transition-metal-catalyzed cross-coupling. The diagram below illustrates its role as an electrophile in a standard Palladium-catalyzed Suzuki-Miyaura reaction to build complex pharmaceutical architectures [5].

G A 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (Electrophile) B Pd(0) Catalyst Insertion A->B Activation C Oxidative Addition Complex [Pd(II)-I(Pyrazole)] B->C Oxidative Addition E Transmetalation (Base Mediated) C->E Base / Ligand D Arylboronic Acid (Nucleophile) D->E Activation F Reductive Elimination E->F Intermediate Complex F->B Catalyst Regeneration G C4-Arylated Pyrazole (Kinase Inhibitor Core) F->G Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling using 4-iodo-1-isopropyl-1H-pyrazol-3-amine.

References

  • ResearchGate: "Hemolytic activity (HC50) of polymers towards mice RBCs. Results shown..." (Palladium cross-coupling context) Source:[Link]

Foundational

Core Topic: Solubility and Stability Profile of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a substituted pyrazole that serves as a critical building block in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a substituted pyrazole that serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic placement of the iodo, isopropyl, and amine functionalities provides a versatile scaffold for developing complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[1][2] However, the successful transition of this intermediate from chemical synthesis to biological screening and formulation development is fundamentally dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability. This guide provides a comprehensive framework for characterizing these properties, offering both theoretical insights and detailed, field-proven experimental protocols. It is designed to empower researchers to anticipate challenges, generate reliable data, and make informed decisions throughout the drug discovery and development pipeline.

Introduction and Physicochemical Overview

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its ability to form key interactions within the ATP-binding sites of protein kinases.[2] The introduction of an iodine atom, as in 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, offers a distinct advantage: it serves as an efficient handle for Suzuki, Sonogashira, and other cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[1] Furthermore, the amine group provides a crucial hydrogen bond donor, while the isopropyl group can modulate lipophilicity and steric interactions.

Before its potential as a synthetic intermediate can be fully realized, a baseline characterization of its physical and chemical properties is essential.

PropertyValue / InformationSource
CAS Number 1354705-58-0[3]
Molecular Formula C₆H₁₀IN₃[3]
Molecular Weight 265.07 g/mol Derived
Physical Form Powder[3]
InChI Key SHYRGRBENZUUOF-UHFFFAOYSA-N[3]
Storage Temp. Room Temperature (as per supplier)[3]

Note: While supplier data suggests room temperature storage, this guide will demonstrate that more stringent conditions are advisable for ensuring long-term stability.

Solubility Profiling: A Methodical Approach

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in preclinical studies. The structure of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine—with a lipophilic iodo-isopropyl-pyrazole core and a hydrophilic amine group—suggests a complex solubility profile that must be determined empirically.

Theoretical Considerations and Solvent Selection
  • Aqueous Solubility: The basic amine group (pKa predicted to be around 2-4) suggests that solubility will be pH-dependent, with higher solubility expected at lower pH due to protonation. However, the molecule's overall lipophilicity, driven by the iodinated ring and isopropyl group, will likely limit its intrinsic aqueous solubility.

  • Organic Solubility: High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), which are commonly used for creating high-concentration stock solutions for biological screening. Solubility in alcohols (Methanol, Ethanol) and chlorinated solvents (Dichloromethane) is also expected to be moderate to good, which is relevant for synthetic workups and purification.

Experimental Workflow for Solubility Determination

A robust understanding of solubility requires a systematic approach. The following workflow is recommended for generating both kinetic and thermodynamic solubility data, which are relevant for early-stage screening and later-stage formulation, respectively.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility (HTS) cluster_thermo Thermodynamic Solubility (Formulation) prep_compound Weigh Compound ks_stock Prepare High-Conc. DMSO Stock (e.g., 10 mM) prep_compound->ks_stock ts_add Add Excess Solid to Solvent prep_compound->ts_add prep_solvents Select & Prepare Solvents (e.g., DMSO, PBS, EtOH) ks_dilute Dilute Stock into Aqueous Buffer (e.g., PBS) prep_solvents->ks_dilute prep_solvents->ts_add ks_stock->ks_dilute ks_incubate Incubate & Shake (e.g., 2h @ RT) ks_dilute->ks_incubate ks_filter Filter/Centrifuge to Remove Precipitate ks_incubate->ks_filter ks_analyze Analyze Supernatant (LC-MS, UV-Vis) ks_filter->ks_analyze result Quantitative Solubility Data (µg/mL or µM) ks_analyze->result ts_equilibrate Equilibrate (e.g., 24-48h with shaking) ts_add->ts_equilibrate ts_filter Filter to Remove Undissolved Solid ts_equilibrate->ts_filter ts_analyze Analyze Saturated Solution (HPLC-UV) ts_filter->ts_analyze ts_analyze->result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Kinetic Solubility Assessment

Causality: This protocol mimics the process used in high-throughput screening (HTS), where a compound is rapidly diluted from a DMSO stock into an aqueous buffer. It measures the apparent solubility under non-equilibrium conditions and is crucial for identifying potential issues of precipitation in biological assays.

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in 100% DMSO.

  • Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into Phosphate-Buffered Saline (PBS) at pH 7.4. The final DMSO concentration should be kept constant and low (e.g., ≤1%) to minimize co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) against a calibration curve prepared in the same PBS/DMSO mixture.

  • Data Reporting: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Stability Assessment: Ensuring Compound Integrity

The stability of a molecule is paramount for its reliable use. Degradation can lead to a loss of potency, inconsistent experimental results, and the formation of potentially toxic impurities. Pyrazole derivatives can be susceptible to degradation, particularly oxidation, which often manifests as a brown discoloration.[4][5] The presence of moisture can also facilitate hydrolysis or other conversions.[4]

Potential Degradation Pathways

The structure of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine presents several potential sites for chemical degradation:

  • Oxidation: The electron-rich pyrazole ring and the primary amine are susceptible to oxidation. This is a common issue with pyrazole and pyrazoline derivatives, leading to discoloration.[4][5]

  • Hydrolysis: While the core ring is generally stable, extreme pH conditions could potentially affect the substituents, though this is less common than oxidation.

  • Photodegradation: The C-I bond can be photolabile, potentially leading to de-iodination or radical-mediated reactions upon exposure to light. Storing the compound in amber vials is a crucial preventative measure.[4]

G cluster_stressors Stress Conditions cluster_degradants Potential Degradants Compound 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Acid Acidic (e.g., 0.1M HCl) Compound->Acid Base Basic (e.g., 0.1M NaOH) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂) Compound->Oxidation Heat Thermal (e.g., 60°C in Solution) Compound->Heat Light Photolytic (ICH Q1B Light Exposure) Compound->Light D_Hydro Hydrolytic Products Acid->D_Hydro Base->D_Hydro D_Ox Oxidized Products (e.g., N-oxides, colored oligomers) Oxidation->D_Ox Heat->D_Ox D_Photo Photolytic Products (e.g., De-iodinated species) Light->D_Photo

Caption: Conceptual overview of forced degradation studies.

Experimental Protocol: Forced Degradation (Stress Testing)

Causality: Forced degradation studies are essential for identifying likely degradation products and establishing a "stability-indicating" analytical method. By subjecting the compound to harsh conditions, we can predict its long-term stability and ensure that the analytical method used for quality control can separate the intact drug from any degradants that might form during storage or manufacturing.

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile/Water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate the solution at 60°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Timepoint Sampling: Take aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a high-resolution HPLC method with a photodiode array (PDA) detector and mass spectrometry (LC-MS). The goal is to achieve baseline separation between the parent peak and any new peaks that appear.

  • Mass Balance: Calculate the mass balance to ensure that all degradants are being detected. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

Recommended Handling and Storage

Based on the general chemical principles for substituted pyrazoles and the potential instabilities identified, the following handling and storage procedures are mandated for ensuring the long-term integrity of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Slows the rate of potential oxidative and hydrolytic degradation.[4][5]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation, which is a primary degradation pathway for pyrazoles and amines, often causing discoloration.[4][5]
Light Protect from light using amber vials or by wrapping containers in foil.Minimizes the risk of photodegradation, particularly cleavage of the C-I bond.[4][6]
Moisture Store in a dry environment, preferably in a desiccator.Prevents hydrolysis and potential moisture-facilitated tautomerization.[4]

Conclusion

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a high-value intermediate for pharmaceutical research. However, its utility is directly tied to its physical and chemical integrity. A proactive and systematic characterization of its solubility and stability is not merely a quality control exercise; it is a fundamental component of successful drug discovery. By implementing the methodical workflows and protocols outlined in this guide, researchers can generate the robust data needed to de-risk their projects, ensure the validity of their biological results, and accelerate the development of novel therapeutics. The primary stability concerns are oxidation and photosensitivity, which can be effectively managed through proper storage under cool, dark, dry, and inert conditions.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG67IXuWEZykvD3KamEZNLUQPzfj3mJdnhZsd14gjGzB26lNL5UIdmrUFCZx5f2S00JIQEiTGxwUHmWCXg2DUtqscxldFnDMmto-MNagXvBc4AHVRAT6T27h7NNCcFU931l4xaYcWb6r2T6juL8szQYpFlblrv6pFqpw4hwVBpjpUexUBNiznkRo_ICDINjXpt-8nfoUmU2zFzZo6aoPIA4g==]
  • 4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine | 1354705-58-0 - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuX7n-wugUJNvsY6JuQrxUwJ3nen5RXfSZWDhmXsw8svu-9EAdiBv_ALMyQJggIHTERwjVMgMcKAUDiyhkqpt9U_BUNFoLUNAsY_7fr7RqsHebu2c67lo7v0ZqL_9x5knHGODslvET6U30f-tBb-6lNSxHjKIfmCpCZA==]
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAmbjl0Ku_DJ-svciDKsAvZpCPM41LByfrUF9OIVM2iWvozN5HGZ6NWXO51aIQ0vXZtJvMGblnhErxbG8P7pOd7kK1rOXZ28LdBvUA6T2NjFEMKKrLR4F3zTYcHYn0A-TIZH3uMffsIJcm9b0L31yCXxIW_zsgW6uU6ZlSCoEnKAhU8pmni4FIVawkmkxBqPxjT4mICcw0tv048w==]
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Sources

Exploratory

Deciphering the Structure-Activity Relationship (SAR) of Aminopyrazoles: A Technical Guide to Privileged Scaffolds in Drug Discovery

Aminopyrazoles represent one of the most versatile and privileged scaffolds in modern medicinal chemistry. Characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an exocyclic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyrazoles represent one of the most versatile and privileged scaffolds in modern medicinal chemistry. Characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an exocyclic amino group, these compounds are foundational to the development of highly potent kinase inhibitors and anti-infective agents[1],[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. Here, we will dissect the mechanistic causality behind aminopyrazole SAR, explore how specific functionalizations dictate target selectivity, and outline the self-validating experimental protocols required to synthesize and evaluate these critical pharmacophores.

Mechanistic Foundations: The Aminopyrazole Core as an ATP Mimetic

The pharmacological utility of aminopyrazoles—particularly 3-aminopyrazoles and 5-aminopyrazoles—stems from their exceptional ability to act as ATP-competitive inhibitors[1],[3]. In the context of protein kinases, the aminopyrazole core mimics the adenine ring of adenosine triphosphate (ATP).

The nitrogen atoms within the pyrazole ring, combined with the exocyclic amine, form a highly efficient hydrogen-bond donor/acceptor motif. This motif anchors the molecule directly to the hinge region of the kinase active site[4]. The precise positioning of the amino group (C3 vs. C5) fundamentally alters the 3D conformation, tautomeric equilibrium, and hydrogen-bonding vectors of the molecule, which in turn dictates its binding affinity and selectivity profile across the kinome[1],[2].

SAR_Logic Core Aminopyrazole Core (ATP Mimetic) Hinge Hinge Region Binding (NH and N interactions) Core->Hinge Primary Anchor Sub3 C3/C5 Substitution (Solvent Channel) Core->Sub3 Modulates Selectivity Sub4 C4 Substitution (Gatekeeper Residue) Core->Sub4 Steric Bulk Tolerance N1 N1 Alkylation (Hydrophobic Pocket) Core->N1 Affinity Enhancement

Logic tree detailing the structure-activity relationship of aminopyrazole kinase inhibitors.

SAR in Kinase Inhibition: Tuning Potency and Isoform Selectivity

Achieving isoform selectivity is the primary hurdle in kinase drug discovery due to the highly conserved nature of the ATP-binding pocket. SAR studies on aminopyrazoles demonstrate that rational substitution can exploit subtle differences in the binding pockets of closely related kinases.

Case Study: JNK3 vs. JNK1 Selectivity

The c-Jun N-terminal kinase 3 (JNK3) is a prime target for neurodegenerative diseases. However, inhibiting JNK1 leads to systemic toxicity. SAR optimization of an aminopyrazole scaffold revealed that modifications to the amide/urea moieties and pyridine rings drastically affect isoform selectivity[4].

Crystallographic data confirms that the urea NH of the aminopyrazole core acts as a critical hydrogen-bond donor to the protein backbone. Alkylating this NH group results in a severe steric clash and the loss of this vital interaction, obliterating JNK3 potency[4]. Conversely, shifting a methyl group on a peripheral pyridine ring from the 4'-position to the 2'-position slightly reduces JNK3 affinity but causes a massive steric clash in the JNK1 pocket, ultimately yielding a highly selective JNK3 inhibitor[4].

Case Study: CDK2/Cyclin A Inhibition

In oncology, 3-aminopyrazoles are potent inhibitors of Cyclin-Dependent Kinases (CDKs). Quantitative SAR (QSAR) models indicate that the electronic properties of the pyrazole atoms—specifically atom 5—are critical for dispersive and van der Waals interactions with the enzyme[5]. Furthermore, increasing the electronegativity of oxygen at position 8 in specific derivatives correlates directly with increased antitumor activity, while meta-substitutions on peripheral phenyl rings introduce detrimental steric bulk[5].

SAR in Anti-Infective Agents: Overcoming Pathogen Resistance

Beyond human kinases, aminopyrazoles are highly effective against pathogenic targets, offering a lifeline in the fight against drug-resistant infections.

Toxoplasma gondii CDPK1

Calcium-dependent protein kinase 1 (CDPK1) is essential for the survival of Toxoplasma gondii. SAR optimization of a 5-aminopyrazole-4-carboxamide (AC) scaffold led to compounds with low nanomolar potency[6]. The initial lead (Compound 1) suffered from poor aqueous solubility and rapid oral clearance. By systematically modifying the carboxamide side chains to reduce lipophilicity while maintaining the core hinge-binding interactions, researchers developed optimized analogues (e.g., Compound 35) that retained <2.0 nM target affinity while drastically improving pharmacokinetic exposure and in vivo efficacy[6].

Mycobacterium tuberculosis (Mtb)

In the pursuit of novel antituberculars, researchers targeted the essential serine-threonine protein kinase B (PknB) of M. tuberculosis. Initial screens identified an aminopyrazole-quinazoline hybrid. However, to improve penetration through the highly lipophilic and restrictive mycobacterial cell wall, SAR efforts focused on reducing the hydrogen bond donor count. Replacing the aminopyrazole head group with an aminopyridine temporarily reduced binding affinity, but subsequent optimization restored nanomolar target affinity and yielded micromolar minimum inhibitory concentrations (MIC) against whole-cell Mtb[7].

Quantitative SAR Data Summaries

The following tables synthesize the quantitative impact of structural modifications on aminopyrazole activity, demonstrating the precise control medicinal chemists have over target affinity.

Table 1: SAR Impact of Urea NH Substitution on JNK3 Inhibition [4]

CompoundUrea NH SubstitutionJNK3 IC50 (nM)Mechanistic Impact
Unsubstituted Lead None (NH)High PotencyMaintains critical H-bond with protein backbone.
8j Methyl (-CH3)3063Steric clash and loss of H-bond donor.
8k / 8l Larger Alkyl Groups> 10,000Complete disruption of hinge binding pocket.

Table 2: Isoform Selectivity Optimization (JNK3 vs JNK1) [4]

Compound VariantPyridine Ring SubstitutionJNK3 Potency ChangeJNK1 Potency ChangeNet Selectivity Impact
8c 4'-methylBaselineBaselineBaseline
22b 2'-methyl3.7-fold reduction15.8-fold reductionEnhanced JNK3/JNK1 selectivity

Table 3: SAR Optimization of T. gondii CDPK1 Inhibitors [6]

CompoundScaffold / ModificationTgCDPK1 IC50 (nM)T. gondii Cell EC50 (nM)Pharmacokinetic Profile
1 5-aminopyrazole-4-carboxamide2.0220Low solubility, short half-life.
35 Optimized AC Scaffold< 2.089Improved solubility, high oral exposure.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of aminopyrazoles must rely on self-validating protocols. Below are the definitive methodologies for generating and testing these compounds.

Protocol A: Regioselective Synthesis of 5-Aminopyrazoles

The synthesis of pyrazoles via the condensation of β-dicarbonyl compounds (or β-cyanoethylhydrazines) with monosubstituted hydrazines often yields a mixture of 3-amino and 5-amino isomers[1],[3].

  • Acid-Catalyzed Condensation: Combine the β-cyanoethylhydrazine and the electrophile in ethanol. Causality: The reaction is conducted under strictly controlled acidic conditions (e.g., using sulfuric acid). The acid protonates the highly reactive carbonyl/nitrile group, increasing its electrophilicity. This directs the initial nucleophilic attack by the more nucleophilic terminal nitrogen of the hydrazine, kinetically favoring the formation of the 5-aminopyrazole intermediate.

  • Thermal Cyclization: Heat the mixture to reflux for 4-6 hours. Causality: Thermal energy drives the intramolecular cyclization and subsequent elimination of water/ammonia, locking the pyrazole ring into its thermodynamically stable aromatic state.

  • Structural Validation (2D NMR): Purify via HPLC and analyze using 2D NOESY NMR. Causality: Because aminopyrazoles readily tautomerize, standard 1D NMR is insufficient. Observing a Nuclear Overhauser Effect (NOE) cross-peak between the N1-substituent and the C5-amino group definitively validates the regiochemistry, ensuring only the correct isomer is advanced to biological screening.

Protocol B: Universal Kinase Inhibition Assay (ADP-Glo™)

Radiometric assays (using ³²P-ATP) are being phased out in favor of luminescent ADP-Glo assays[1]. This protocol is a self-validating system designed to prevent false positives.

  • Kinase Reaction: Incubate the purified kinase, substrate, ATP, and the aminopyrazole inhibitor in a microplate for 60 minutes. Causality: This establishes the competitive binding equilibrium at the ATP-binding pocket.

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This step terminates the kinase reaction and completely degrades all remaining unconsumed ATP. If unconsumed ATP were left in the mixture, it would directly fuel the downstream luciferase reaction, creating a falsely elevated luminescent baseline.

  • ADP Detection: Add the Kinase Detection Reagent. Causality: This reagent simultaneously converts the kinase-generated ADP back into ATP and introduces luciferase/luciferin. Because the initial ATP was destroyed in Step 2, the resulting luminescent signal is strictly and exclusively proportional to the amount of ADP generated by the kinase. This guarantees a highly sensitive and accurate IC50 calculation.

Workflow Syn 1. Regioselective Synthesis (pH Controlled) Pur 2. LC-MS/NMR Validation (Isomer Confirmation) Syn->Pur Bio 3. ADP-Glo Kinase Assay (IC50 Determination) Pur->Bio Cell 4. Cell Viability Assay (Target Engagement) Bio->Cell Opt 5. SAR Optimization (Rational Drug Design) Cell->Opt Opt->Syn Feedback Loop

Iterative experimental workflow for the synthesis and SAR validation of aminopyrazole derivatives.

Sources

Foundational

In Silico ADMET Prediction for Pyrazole Compounds: A Senior Application Scientist's Guide

Introduction: The Pyrazole Scaffold and the ADMET Imperative The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and elec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the ADMET Imperative

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a plethora of approved drugs, from the anti-inflammatory celecoxib to the anti-cancer agent crizotinib. However, the very features that make pyrazoles attractive—their hydrogen bonding capabilities, metabolic stability, and synthetic versatility—also present a complex challenge in drug development. Predicting how these compounds will be absorbed, distributed, metabolized, excreted, and what toxicities they may exhibit (ADMET) is a critical hurdle.[1][2]

Historically, ADMET profiling was a resource-intensive process relegated to the later stages of preclinical development. This often led to high attrition rates, with promising drug candidates failing due to unforeseen pharmacokinetic or toxicity issues.[3] The advent of robust in silico models has revolutionized this paradigm, enabling researchers to predict ADMET properties from a chemical structure alone.[4][5] This guide provides an in-depth technical framework for applying these computational tools specifically to the pyrazole class of compounds, blending theoretical principles with practical, field-proven workflows.

Chapter 1: The Pyrazole Scaffold: Physicochemical Properties and ADMET Considerations

The ADMET profile of a pyrazole derivative is intrinsically linked to its fundamental physicochemical properties. Understanding these connections is the first step in building predictive and reliable in silico models.

  • Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for membrane permeability and distribution. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, influencing the overall polarity. Substituents on the ring can dramatically alter the LogP, impacting everything from oral absorption to plasma protein binding.

  • Aqueous Solubility: Poor solubility is a common challenge for many drug candidates. The pyrazole scaffold itself has moderate solubility, but this can be significantly affected by crystalline packing forces and the nature of its substituents.

  • pKa: The pyrazole ring is weakly basic. This property governs the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and potential for interactions with transporters and metabolizing enzymes.

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation. However, substituents on the ring are often sites of metabolism by cytochrome P450 (CYP) enzymes.[1] Predicting the specific CYP isoforms involved and the site of metabolism is a key challenge.

Chapter 2: A Survey of In Silico ADMET Models

A variety of computational models can be employed to predict the ADMET properties of pyrazole compounds. These models can be broadly categorized as follows:

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate chemical structure with biological activity or a specific property.[6][7] For ADMET prediction, these models are trained on large datasets of compounds with experimentally determined properties. Atom-based 3D-QSAR models, which consider the three-dimensional arrangement of atoms, can provide valuable insights into the structural features that drive ADMET properties.[8]

  • Pharmacophore Models: These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for a molecule to interact with a specific protein target, such as a metabolizing enzyme or a transporter.

  • Physics-Based Models: These models use principles of physics to simulate the behavior of molecules. Molecular docking, for example, predicts the binding orientation of a small molecule to a protein target.[9][10] Molecular dynamics simulations can provide insights into the dynamic behavior of a compound in a biological environment.[9]

Chapter 3: A Practical Workflow for In Silico ADMET Prediction of Novel Pyrazole Compounds

This section outlines a step-by-step workflow for the comprehensive in silico ADMET profiling of a novel pyrazole compound. This workflow is designed to be a self-validating system, where predictions from different models are cross-referenced to build confidence in the overall assessment.

Step 3.1: Ligand Preparation

The accuracy of any in silico prediction is highly dependent on the quality of the input chemical structure.

  • 2D Structure Drawing: Draw the pyrazole compound using a chemical drawing tool such as MarvinSketch or ChemDraw.[11]

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation. It is crucial to generate multiple low-energy conformers to account for the flexibility of the molecule.

  • Protonation State and Tautomer Prediction: Predict the most likely protonation state and tautomeric form of the pyrazole at physiological pH (7.4). This is a critical step, as the ionization state can significantly impact ADMET properties.

Step 3.2: Physicochemical Property Calculation

A variety of software packages, including ACD/ADME Suite and Molcode Toolbox, can be used to calculate key physicochemical properties.[11][12]

PropertyImportanceTypical Target Range for Oral Drugs
Molecular Weight (MW) Influences size-dependent absorption and diffusion.< 500 Da
LogP Governs the lipophilicity/hydrophilicity balance.1 - 5
Aqueous Solubility Essential for absorption from the gastrointestinal tract.> 10 µM
pKa Determines the ionization state at physiological pH.Basic pKa: 7-11; Acidic pKa: 3-7
Polar Surface Area (PSA) Relates to membrane permeability.< 140 Ų
Step 3.3: Absorption and Distribution Modeling
  • Oral Bioavailability: Predict the percentage of the drug that is absorbed into the systemic circulation after oral administration. Several models, often based on a combination of physicochemical properties and structural features, are available.

  • Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, predicting BBB penetration is critical. QSAR models trained on BBB permeability data can be used for this purpose.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can limit the absorption of drugs. Predicting whether a compound is a substrate or inhibitor of P-gp is important for understanding its potential for drug-drug interactions.

Step 3.4: Metabolism Prediction
  • CYP450 Inhibition: Predict the potential of the pyrazole compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[1] This is a critical step for assessing the risk of drug-drug interactions.

  • Site of Metabolism (SoM) Prediction: Identify the most likely sites on the molecule where metabolism will occur. This information can be used to guide the design of more metabolically stable analogs.

Step 3.5: Excretion Prediction
  • Total Clearance: Predict the rate at which the drug is removed from the body. This is a key parameter for determining the dosing regimen.

Step 3.6: Toxicity Prediction
  • hERG Inhibition: The hERG potassium channel is a critical anti-target, and its inhibition can lead to life-threatening cardiac arrhythmias. QSAR models are widely used to predict hERG inhibition potential.

  • Ames Mutagenicity: Predict the potential of the compound to cause DNA mutations. This is a key indicator of carcinogenic potential.

  • Hepatotoxicity: Predict the potential of the compound to cause liver damage.

Chapter 4: Data Interpretation and Validation

In silico ADMET predictions are not a substitute for experimental data. However, they are invaluable tools for prioritizing compounds for further development and for designing experiments to validate the computational predictions.

  • Applicability Domain: It is essential to understand the applicability domain of the QSAR models used. The applicability domain defines the chemical space for which the model is expected to make reliable predictions.

  • Cross-Validation: Whenever possible, use multiple models to predict the same endpoint. Concordance between different models increases confidence in the predictions.

  • Experimental Validation: The most promising candidates identified through in silico screening should be subjected to in vitro ADMET assays to confirm the computational predictions.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for in silico ADMET prediction of pyrazole compounds.

ADMET_Workflow cluster_input Compound Input cluster_prediction In Silico Prediction Engine cluster_output Decision Making Structure Novel Pyrazole Structure PhysChem Physicochemical Properties Structure->PhysChem Calculate Absorption Absorption & Distribution PhysChem->Absorption Metabolism Metabolism PhysChem->Metabolism Excretion Excretion PhysChem->Excretion Toxicity Toxicity PhysChem->Toxicity Profile Comprehensive ADMET Profile Absorption->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Decision Prioritize, Redesign, or Terminate? Profile->Decision Analyze

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Quality Control of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The functionalized pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalized pyrazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) serves as a critical, orthogonally reactive building block. The presence of the C3-amine allows for amide coupling or Buchwald-Hartwig aminations, while the C4-iodo group is primed for Suzuki-Miyaura or Sonogashira cross-coupling reactions.

This specific intermediate has been instrumental in the synthesis of highly selective RET kinase inhibitors[1], novel LRRK2 inhibitors for neurodegenerative diseases[2], and complex macrocyclic analogs of Crizotinib[3]. Furthermore, its structural geometry has been leveraged in the development of next-generation NLRP3 inflammasome antagonists[4].

To ensure high purity and scalability, this guide details a highly regioselective, two-step synthetic route. We avoid the direct alkylation of 4-iodo-1H-pyrazol-3-amine, which often yields an intractable mixture of N1 and N2 alkylated isomers. Instead, we utilize a sequence of N-alkylation followed by electrophilic aromatic substitution, maximizing stoichiometric control and overall yield.

Retrosynthetic Strategy & Pathway Visualization

The optimal synthetic pathway relies on the inherent electronic properties of the pyrazole ring.

  • N-Alkylation: The reaction of 1H-pyrazol-3-amine with 2-iodopropane is directed by steric encumbrance and base selection to favor the 1-isopropyl isomer over the 2-isopropyl isomer.

  • Electrophilic Iodination: The C3-amino group strongly donates electron density into the pyrazole ring via resonance, making the C4 position highly nucleophilic. This allows for rapid, regioselective iodination under mild conditions.

Pathway A 1H-pyrazol-3-amine B N-Alkylation (2-Iodopropane, Cs2CO3) A->B C 1-Isopropyl-1H- pyrazol-3-amine B->C D Electrophilic Iodination (NIS, 0°C to RT) C->D E 4-Iodo-1-isopropyl- 1H-pyrazol-3-amine D->E

Fig 1: Two-step regioselective synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-3-amine

Mechanistic Causality: Cesium carbonate ( Cs2​CO3​ ) is selected over sodium hydride ( NaH ) or potassium carbonate ( K2​CO3​ ). The larger ionic radius of the cesium cation provides superior solubility in DMF and enhances the nucleophilicity of the pyrazole nitrogen ("cesium effect"), driving the reaction efficiently at moderate temperatures to prevent over-alkylation.

Reagents:

  • 1H-pyrazol-3-amine (1.0 eq, 10.0 g, 120.3 mmol)

  • 2-Iodopropane (1.2 eq, 24.5 g, 144.4 mmol)

  • Cs2​CO3​ (1.5 eq, 58.8 g, 180.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

Procedure:

  • Charge a flame-dried 500 mL round-bottom flask with 1H-pyrazol-3-amine and anhydrous DMF under a nitrogen atmosphere.

  • Add Cs2​CO3​ in one portion. Stir the suspension for 15 minutes at room temperature.

  • Add 2-iodopropane dropwise via a syringe over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The highly polar starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a new, UV-active spot ( Rf​≈0.4 ). Ninhydrin stain will confirm the presence of the primary amine.

  • Cool the mixture to room temperature, dilute with Ethyl Acetate (300 mL), and wash with distilled water ( 3×100 mL) to remove DMF and inorganic salts.

  • Wash the organic layer with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (0-50% EtOAc in Hexanes) to isolate the pure 1-isopropyl isomer.

Step 2: Regioselective Iodination (Synthesis of Target Compound)

Mechanistic Causality: N-Iodosuccinimide (NIS) is utilized as the electrophilic iodine source. NIS is significantly milder than elemental iodine ( I2​ ) and avoids the harsh oxidative conditions that could degrade the unprotected primary amine. The reaction is initiated at 0 °C because the electron-rich pyrazole ring makes the electrophilic aromatic substitution highly exothermic; temperature control prevents di-iodination and polymerization.

Reagents:

  • 1-Isopropyl-1H-pyrazol-3-amine (1.0 eq, 10.0 g, 79.9 mmol)

  • N-Iodosuccinimide (NIS) (1.05 eq, 18.9 g, 83.9 mmol)

  • Anhydrous DMF (80 mL)

Procedure:

  • Dissolve 1-isopropyl-1H-pyrazol-3-amine in anhydrous DMF in a 250 mL flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add NIS portion-wise over 20 minutes to maintain the internal temperature below 5 °C. The solution will turn dark red/brown.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation Checkpoint (Quench): Pour the reaction mixture into 200 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The solution must rapidly transition from dark brown to pale yellow/colorless. Causality: Thiosulfate reduces any residual unreacted active iodine ( I+ or I2​ ) to inert iodide ( I− ), preventing downstream oxidative side reactions during extraction.

  • Extract the aqueous mixture with Ethyl Acetate ( 3×150 mL).

  • Wash the combined organic layers with water ( 2×100 mL) and brine (100 mL).

  • Dry over MgSO4​ , filter, and concentrate in vacuo. The crude product can be recrystallized from EtOAc/Hexane to yield an off-white solid.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compounds before deploying them in downstream cross-coupling reactions, validate the intermediates against the following rigorous analytical parameters.

CompoundMW ( g/mol )AppearanceExpected YieldLC-MS ( m/z )Key 1 H NMR Shifts (ppm, DMSO- d6​ , 400 MHz)
1-Isopropyl-1H-pyrazol-3-amine 125.17Pale yellow oil65 - 75%126.1[M+H] + δ 1.35 (d, 6H, CH3​ ), 4.30 (hept, 1H, CH), 4.60 (br s, 2H, NH2​ ), 5.35 (d, 1H, C4-H), 7.30 (d, 1H, C5-H)
4-Iodo-1-isopropyl-1H-pyrazol-3-amine 251.07Off-white solid80 - 88%252.0 [M+H] + δ 1.38 (d, 6H, CH3​ ), 4.10 (br s, 2H, NH2​ ), 4.45 (hept, 1H, CH), 7.65 (s, 1H, C5-H)

Note: The definitive confirmation of regioselective C4-iodination is the disappearance of the C4-H doublet (at 5.35 ppm) and the collapse of the C5-H doublet into a sharp singlet (shifted downfield to ~7.65 ppm due to the anisotropic effect of the adjacent iodine).

Downstream Applications in Drug Discovery

The resulting 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a highly versatile intermediate. In medicinal chemistry workflows, it is typically subjected to:

  • Buchwald-Hartwig Amination: The C3-amine can be coupled with aryl chlorides or bromides using Pd2​(dba)3​ and XantPhos to build extended hinge-binding motifs for kinase targets[2].

  • Suzuki-Miyaura Coupling: The C4-iodo group readily undergoes cross-coupling with aryl boronic acids using Pd(dppf)Cl2​ to establish the core 3D architecture required for occupying hydrophobic pockets in targets like RET and LRRK2[1].

References

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors | PubMed (NIH) | 1

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | ACS Publications | 2

  • WO2020104657A1 - Nlrp3 inhibitors | Google Patents | 4

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib | ResearchGate | 3

Sources

Application

Revolutionizing Pyrazole Scaffolds: A Guide to Palladium-Catalyzed Cross-Coupling with 4-Iodopyrazoles

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and advanced organic materials.[1][2][3] The functionalization of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and advanced organic materials.[1][2][3] The functionalization of this privileged scaffold is critical for developing novel molecular entities with tailored properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-iodopyrazole as a versatile building block in palladium-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with mechanistic insights, optimization strategies, and quantitative data to empower your synthetic endeavors.

Introduction: The Strategic Importance of 4-Iodopyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in a wide array of biologically active compounds, from kinase inhibitors in oncology to treatments for neurodegenerative diseases.[4][5][6] The ability to precisely install diverse substituents onto this core is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

4-Iodopyrazole stands out as a superior electrophilic partner in cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the palladium catalytic cycle, following the trend C-I > C-Br > C-Cl.[7][8] This high reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields, making it an ideal substrate for complex molecule synthesis.[7][9] Furthermore, the C4 position offers a strategic vector for molecular elaboration, distinct from the more commonly functionalized N1, C3, or C5 positions.

A critical consideration in these reactions is the pyrazole N-H proton. It can act as a ligand, potentially inhibiting the palladium catalyst.[7] Therefore, N-H protection (e.g., with Boc, Trityl, or a simple methyl group) is often a prerequisite for successful and reproducible coupling, preventing catalyst deactivation and ensuring the pyrazole acts solely as the electrophilic substrate.

Core Palladium-Catalyzed Reactions: Protocols and Mechanistic Insights

This section details the methodologies for the most impactful palladium-catalyzed cross-coupling reactions utilizing 4-iodopyrazoles. The causality behind the choice of catalysts, ligands, bases, and solvents is explained to provide a deeper understanding beyond simple procedural steps.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the 4-position of the pyrazole and various aryl or vinyl boronic acids or esters. This transformation is fundamental for synthesizing bi-aryl structures prevalent in kinase inhibitors and other pharmaceuticals.[9][10]

The combination of a Pd(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective. SPhos facilitates both the oxidative addition of the C-I bond and the subsequent reductive elimination step, which is often rate-limiting.[11] The use of a mixed solvent system like dioxane/water and a base such as K₂CO₃ is crucial. Water helps to dissolve the inorganic base, while the base itself is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7][12]

  • Reagent Preparation: In a sealed tube, combine the N-protected 4-iodopyrazole (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2–5 mol%), and SPhos (4–10 mol%).

  • Inerting the System: Add potassium carbonate (K₂CO₃, 2.0–3.0 equiv). Seal the tube with a septum.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon through the solution for 10–15 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.[7]

  • Reaction: Heat the reaction mixture to 80–120 °C for 2–18 hours, monitoring progress by TLC or LC-MS.[7]

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-arylpyrazole.[7][9]

4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1-Boc-4-iodopyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90~85-95
1-Methyl-4-iodopyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)~78-92[13]
1-Trityl-4-iodopyrazoleVinylboronic acid pinacol esterPdCl₂(dppf)K₃PO₄Toluene/H₂O100~70-85

Yields are typical ranges and can vary based on specific substrates and reaction scale.

The catalytic cycle illustrates the key steps: oxidative addition of the 4-iodopyrazole to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Py-I) pd0->oa_complex Py-I transmetal_intermediate L₂Pd(II)(Py-R') oa_complex->transmetal_intermediate R'-B(OR)₂ Base center_node Catalytic Cycle transmetal_intermediate->pd0 Py-R' re_label Reductive Elimination oa_label Oxidative Addition trans_label Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is an indispensable tool for forming a C(sp²)–C(sp) bond, coupling 4-iodopyrazole with a terminal alkyne.[14] This reaction opens the door to alkynylated pyrazoles, which are versatile intermediates for further transformations or key structural elements in materials science and certain classes of bioactive molecules.[15]

The classic Sonogashira reaction employs a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst.[7] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the catalytic cycle.[16] An amine base like triethylamine (TEA) or piperidine is used both as the base and often as the solvent, serving to neutralize the HI byproduct and facilitate the formation of the copper acetylide.[7][17]

  • Reaction Setup: To a flask charged with the N-protected 4-iodopyrazole (1.0 equiv), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).

  • Reagent Addition: Add the solvent (e.g., anhydrous triethylamine) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography to afford the 4-alkynylpyrazole product.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_caption Sonogashira Dual Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Py-I) pd0->oa_complex Py-I transmetal_intermediate L₂Pd(II)(Py-C≡CR') oa_complex->transmetal_intermediate R'-C≡Cu transmetal_intermediate->pd0 Py-C≡CR' cuI CuI cu_acetylide R'-C≡Cu cuI->cu_acetylide R'-C≡CH Base cu_acetylide->oa_complex cu_acetylide->cuI to Pd Cycle

Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of 4-aminopyrazoles.[4] This scaffold is particularly important in medicinal chemistry, appearing in numerous kinase inhibitors, including those targeting the Janus kinase (JAK) family.[4]

The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands, such as tBuDavePhos or XPhos. These ligands promote the reductive elimination step, which is often challenging for C-N bond formation.[18][19] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle. The choice between palladium and copper catalysis can be substrate-dependent; while palladium is generally preferred, copper(I) systems can be more effective for coupling with alkylamines that possess β-hydrogens, avoiding potential β-hydride elimination side reactions.[4][18]

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere (argon), combine the N-protected 4-iodopyrazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 3-5 mol%).

  • Reagent Addition: Add the strong base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv).

  • Inerting and Solvent/Amine Addition: Evacuate and backfill the vessel with inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.1-1.5 equiv).[4]

  • Reaction: Seal the vessel and heat the mixture to 90–120 °C with vigorous stirring. Alternatively, microwave irradiation at temperatures up to 160 °C can be used to shorten reaction times. Monitor progress by TLC or LC-MS.[4]

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[4]

4-Halopyrazole SubstrateAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Bromo-1-tritylpyrazoleMorpholinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene110~80-90[18]
4-Iodo-1-tritylpyrazoleAnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane100~75-88
4-Iodo-1-tritylpyrazolen-ButylamineCuI / LigandKOtBuDMF120~60-75[18]

Yields are typical ranges and can vary based on specific substrates and reaction scale.

Experimental Workflow and Logic

The successful execution of these protocols relies on a systematic and logical workflow. Careful planning, execution, and analysis are paramount for achieving reproducible, high-yielding results.

Caption: A logical workflow for cross-coupling synthesis and optimization.

Conclusion

Palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles are a powerful and versatile strategy for the synthesis of highly functionalized pyrazole derivatives. The high reactivity of the C-I bond provides a distinct advantage, enabling access to a vast chemical space under relatively mild conditions. By understanding the mechanistic underpinnings of these reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and by adhering to rigorous experimental protocols, researchers can efficiently generate novel compounds for drug discovery, materials science, and beyond. The detailed methodologies and expert insights provided herein serve as a comprehensive resource to accelerate innovation and discovery in your laboratory.

References

  • Semantic Scholar. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]

  • Zheng, Y., & He, G. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2479. Available at: [Link]

  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 925-928. Available at: [Link]

  • El-fakih, H., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(1), 105432. Available at: [Link]

  • Oishi, T., et al. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 24(19), 3562. Available at: [Link]

  • Singh, R., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1855. Available at: [Link]

  • Daugulis, O., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Synthesis, 47(10), 1431-1436. Available at: [Link]

  • Liu, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128. Available at: [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). Available at: [Link]

  • Beier, P., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(38), 29693-29701. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Beier, P., et al. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(38), 29693-29701. Available at: [Link]

  • Oishi, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. Available at: [Link]

  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ARKIVOC. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available at: [Link]

  • Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]

  • Biodiversity International. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Springer. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]

  • Thorat, Y. T., & Bhanage, B. M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1863-1865. Available at: [Link]

  • DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • University of South Carolina. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

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Sources

Method

Using 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in kinase inhibitor synthesis

An In-Depth Technical Guide to the Strategic Use of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis This guide provides researchers, medicinal chemists, and drug development professionals with a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Use of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Iodo-1-isopropyl-1H-pyrazol-3-amine as a pivotal building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its molecular design, its reactivity in key synthetic transformations, and provide field-proven methodologies for its successful implementation in drug discovery workflows.

The pyrazole ring is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs and clinical candidates stems from its unique combination of physicochemical and biological properties.[3][4] In the context of kinase inhibitor design, pyrazole derivatives are particularly valued for their ability to serve as versatile scaffolds that can be strategically decorated with substituents to achieve high potency and selectivity.[5][6]

The subject of this guide, 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, is an exemplary building block designed for modern kinase inhibitor synthesis. Each functional group on this molecule serves a distinct and critical purpose:

  • The 3-Amino Group: This primary amine is a powerful hydrogen bond donor. In many kinase inhibitors, this moiety acts as the crucial "hinge-binder," forming key hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural element in the ATP-binding pocket.[7][8]

  • The 4-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner in a wide array of palladium- and copper-catalyzed cross-coupling reactions.[9][10] This position serves as a versatile synthetic handle for introducing molecular diversity, allowing for the exploration of different chemical spaces to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

  • The 1-Isopropyl Group: This bulky alkyl group projects into the solvent-exposed region or a hydrophobic pocket of the kinase active site. It plays a significant role in modulating the compound's lipophilicity, solubility, and metabolic stability. Its steric bulk can also be leveraged to fine-tune the orientation of the inhibitor within the binding site.[11][12]

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of this key intermediate.

PropertyValue
CAS Number 1354705-58-0
Molecular Formula C₆H₁₀IN₃
Molecular Weight 265.07 g/mol
Appearance Typically a powder or crystalline solid
Storage Store at room temperature in a dry, well-ventilated place

Safety Information: This compound should be handled in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its safety data, it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The true synthetic power of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is unlocked through transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds at the C4 position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in drug discovery for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[9][13] It is the method of choice for introducing aryl and heteroaryl moieties, which are common features in Type I and Type II kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) pre-catalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed. These ligands facilitate the oxidative addition of the C-I bond and promote the reductive elimination step, leading to higher yields.[10] For simpler couplings, Pd(PPh₃)₄ can also be effective.[9]

  • Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[9][10]

Detailed Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine with various aryl- or heteroarylboronic acids.

Materials:

  • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv)

  • Aryl- or Heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vessel, add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, the corresponding boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v). The reaction should be set up to a concentration of approximately 0.1 M with respect to the iodopyrazole.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can be performed using a conventional oil bath or under microwave irradiation for accelerated reaction times.[9][14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 2-18 hours for conventional heating, or 10-30 minutes for microwave heating).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted pyrazole.[10]

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions

Coupling Partner (Boronic Acid)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeTypical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O100 °C / 12 h85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)DME/H₂O90 °C / 6 h80-90[9]
Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O110 °C / 16 h70-85
2-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O80 °C / 18 h75-98[10]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, creating a C(sp²)-C(sp) bond.[15] This reaction is invaluable for constructing inhibitors where an alkynyl linker is desired for rigidity or as a precursor for further transformations.[16][17]

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate, facilitating transmetalation to the palladium center.[10][15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[10]

Detailed Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Materials:

  • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) Iodide (CuI, 4-5 mol%)

  • Triethylamine (TEA) or a mixture of THF/TEA

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: In a Schlenk flask under an inert atmosphere, dissolve 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, Pd(PPh₃)₂Cl₂, and CuI in the amine solvent (e.g., TEA).

  • Reagent Addition: Add the terminal alkyne to the mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues and ammonium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-alkynyl pyrazole derivative.[10]

Visualization of Synthetic and Biological Concepts

Visual diagrams are essential for conceptualizing complex synthetic workflows and molecular interactions.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A 4-Iodo-1-isopropyl-1H-pyrazol-3-amine C Pd(OAc)₂ / SPhos K₂CO₃, Dioxane/H₂O A->C F Pd(PPh₃)₂Cl₂ / CuI Triethylamine A->F B Aryl/Heteroaryl Boronic Acid B->C D 4-Aryl-1-isopropyl-1H-pyrazol-3-amine C->D E Terminal Alkyne E->F G 4-Alkynyl-1-isopropyl-1H-pyrazol-3-amine F->G

Caption: General cross-coupling workflows for functionalizing 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Conceptual Kinase Binding Diagram

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (e.g., Leu, Ala) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket amino 3-Amino Group amino->hinge H-Bonds pyrazole Pyrazole Scaffold amino->pyrazole isopropyl 1-Isopropyl Group pyrazole->isopropyl r_group R-Group (from coupling) pyrazole->r_group isopropyl->hydrophobic_pocket Hydrophobic Interaction r_group->gatekeeper Steric/Electronic Interaction

Caption: Conceptual model of a pyrazole inhibitor interacting with a kinase active site.

Case Study: Alectinib (CH5424802)

Alectinib (Alecensa®) is a second-generation, highly potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[18][19] While its core is a tetracyclic scaffold, its discovery and optimization exemplify the principles discussed. The synthesis of related potent ALK inhibitors often involves the coupling of a pyrazole-containing fragment, showcasing the industrial relevance of these synthetic strategies. The core principles of using a heterocyclic amine for hinge binding and functionalizing a halo-heterocycle to build out the molecule are central to its design.[20]

Conclusion

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is a high-value, strategically designed building block for the synthesis of novel kinase inhibitors. Its constituent parts—the hinge-binding amino group, the versatile iodinated position for cross-coupling, and the property-modulating isopropyl group—provide medicinal chemists with a powerful platform for lead discovery and optimization. The detailed Suzuki-Miyaura and Sonogashira protocols provided herein offer reliable and robust methods for leveraging this reagent's full synthetic potential, enabling the rapid generation of diverse compound libraries aimed at discovering next-generation therapeutics.

References

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Aggarwal, N., & Kumar, R. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Gundogdu, B., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. RSC Publishing. Available from: [Link]

  • Gundogdu, B., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available from: [Link]

  • Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available from: [Link]

  • Chen, J., et al. (2017). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]

  • Reddy, B. V. S., et al. (2015). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • ResearchGate. Pharmacological profile of pyrazole. Available from: [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available from: [Link]

  • Barthels, C., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wang, C., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Available from: [Link]

  • ResearchGate. (2025). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Le-Dévéhat, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available from: [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. alectinib. Available from: [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Available from: [Link]

  • EPA. 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole. Available from: [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available from: [Link]

  • PubChemLite. 4-iodo-1h-pyrazol-3-amine (C3H4IN3). Available from: [Link]

  • PubChem. 4-Isopropyl-1H-pyrazol-3-amine. Available from: [Link]

  • Zhang, Z., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]

  • ASCO. (2014). Antitumor activity of alectinib (CH5424802/RO5424802) for ALK-rearranged NSCLC with or without prior crizotinib treatment in bioequivalence study. Available from: [Link]

Sources

Application

Application Note: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Compound Focus: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) Executive Summary The pyrazole ring is a foundational he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Compound Focus: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0)

Executive Summary

The pyrazole ring is a foundational heterocycle in modern drug discovery, particularly in the design of targeted protein kinase inhibitors (PKIs) for oncology and autoimmune indications. The compound 4-Iodo-1-isopropyl-1H-pyrazol-3-amine serves as a highly versatile, orthogonally reactive building block. By combining a sterically demanding N1-isopropyl group, a hydrogen-bonding C3-amine, and a highly reactive C4-iodo handle, this scaffold allows medicinal chemists to rapidly generate diverse chemical libraries. This application note details the structural rationale, mechanistic insights, and validated experimental protocols for utilizing this intermediate in advanced synthetic workflows.

Structural Rationale & Mechanistic Insights

The design of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is not accidental; every functional group serves a specific strategic purpose in both chemical synthesis and biological target engagement.

  • The Pyrazole Core: Pyrazoles are privileged structures in kinase inhibitor design. The adjacent nitrogen atoms act as a potent hydrogen bond donor/acceptor pair, perfectly suited for anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket [1].

  • N1-Isopropyl Substitution: Unsubstituted pyrazoles are prone to annular tautomerization, which complicates regioselective synthesis and can lead to off-target biological effects. The N1-isopropyl group locks the tautomeric state. Biologically, the isopropyl moiety provides a lipophilic vector that often projects toward the solvent-exposed ribose pocket, improving cell permeability and overall pharmacokinetic (ADME) properties [2].

  • C3-Amine Moiety: The primary amine is a versatile nucleophile. It can be readily converted into amides, ureas, or sulfonamides. In kinase inhibitors, derivatization at this position is frequently used to optimize hinge-binding interactions or to extend the molecule into adjacent allosteric pockets[2].

  • C4-Iodo Handle: The carbon-iodine bond provides the lowest activation energy for oxidative addition by palladium(0) catalysts compared to bromides or chlorides. This makes the C4 position an ideal, orthogonal electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to build the extended molecular framework [3].

KinaseBinding Scaffold Scaffold Component 4-Iodo-1-isopropyl-1H-pyrazol-3-amine N2 Pyrazole N2 Hydrogen Bond Acceptor Scaffold->N2 Amine C3-Amine Derivative Hydrogen Bond Donor/Acceptor Scaffold->Amine Iso N1-Isopropyl Hydrophobic Interaction Scaffold->Iso C4 C4-Substituent (from Iodo) Vector into hydrophobic pocket Scaffold->C4 Hinge Kinase Hinge Region N2->Hinge H-bond Amine->Hinge H-bond Solvent Solvent Exposed Region / Ribose Pocket Iso->Solvent Steric/Lipophilic DFG DFG-in/out Pocket (Gatekeeper residue) C4->DFG Shape Complementarity

Fig 1: Logical mapping of the scaffold's structural components to a typical kinase ATP-binding pocket.

Divergent Synthetic Workflows

The orthogonality between the C3-nucleophilic amine and the C4-electrophilic iodide allows for divergent, multi-step synthetic pathways. Chemists can choose to functionalize the amine first (via acylation) followed by C4 cross-coupling, or vice versa, depending on the stability of the intermediate and the desired final architecture.

SyntheticWorkflow Core 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) Suzuki Suzuki-Miyaura Coupling (C4-Aryl/Heteroaryl) Core->Suzuki Pd(0), Boronic Acid, Base, Heat Sonogashira Sonogashira Coupling (C4-Alkynyl) Core->Sonogashira Pd(II)/Cu(I), Alkyne, Amine Amidation Amidation / Urea Formation (C3-Amine Derivatization) Core->Amidation Acyl Chloride or Isocyanate, Base Buchwald Buchwald-Hartwig (C4-Amine) Core->Buchwald Pd(0), Amine, Strong Base Kinase Targeted Kinase Inhibitor (e.g., p38 MAPK, BTK, CDK) Suzuki->Kinase Sonogashira->Kinase Amidation->Kinase Buchwald->Kinase

Fig 2: Divergent synthetic pathways originating from 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Quantitative Data: Cross-Coupling Optimization

While the C-I bond is highly reactive, electron-rich aminopyrazoles can occasionally undergo competitive hydrodehalogenation under palladium catalysis [4]. To mitigate this, the choice of catalyst, ligand, and base is critical. The table below summarizes optimized parameters for the C4-arylation of halogenated pyrazoles.

Halogen at C4Catalyst SystemLigandBaseSolvent SystemTemp (°C)Typical Yield (%)Propensity for Dehalogenation
Iodo (-I) Pd(dppf)Cl₂dppf (Bidentate)K₂CO₃1,4-Dioxane/H₂O (4:1)9085 - 95%Moderate (Requires bulky ligands)
Iodo (-I) Pd(PPh₃)₄PPh₃ (Monodentate)Na₂CO₃Toluene/EtOH/H₂O10070 - 80%High (Side reactions common)
Bromo (-Br) Pd(OAc)₂SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10075 - 85%Low
Chloro (-Cl) Pd₂(dba)₃XPhosCs₂CO₃DMF12040 - 60%Very Low (But poor reactivity)

Data synthesized from comparative Suzuki-Miyaura coupling studies of halogenated aminopyrazoles [3][4]. For 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, the use of bidentate ligands (like dppf) or bulky Buchwald ligands (SPhos) is highly recommended to accelerate reductive elimination and outcompete dehalogenation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice and environmental condition is explicitly stated to ensure reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: To install an aryl or heteroaryl group at the C4 position while leaving the C3-amine intact.

Reagents:

  • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask or microwave vial, add the pyrazole core, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Causality: 1,4-Dioxane solubilizes the organic components, while water is required to dissolve the inorganic base and activate the boronic acid to form the reactive 'ate' complex necessary for transmetalation.

  • Deoxygenation: Sparge the mixture with Argon or Nitrogen for 10-15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas, then seal the vessel.

  • Heating: Heat the reaction mixture to 90°C in an oil bath or heating block for 4-8 hours. Monitor progress via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Once the starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine. Causality: The aqueous wash removes the inorganic salts and excess boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the C4-arylated product.

Protocol B: Chemoselective Amidation of the C3-Amine

Objective: To functionalize the primary amine with an acyl chloride to form an amide linkage, a common motif for accessing deep hydrophobic pockets in kinase targets.

Reagents:

  • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv)

  • Acyl Chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution & Cooling: Dissolve the pyrazole core in anhydrous DCM under an inert atmosphere. Add DIPEA. Cool the flask to 0°C using an ice-water bath. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction. Cooling to 0°C controls the exothermic reaction and prevents over-acylation (formation of the imide/di-amide).

  • Electrophile Addition: Add the acyl chloride dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction is typically very clean and fast.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes any unreacted acyl chloride and protonates excess DIPEA, driving it into the aqueous layer.

  • Extraction & Purification: Extract the aqueous layer twice with DCM. Combine the organic layers, dry over MgSO₄, concentrate, and purify via recrystallization or flash chromatography.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC / International Journal of Molecular Sciences. Available at:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of Iodopyrazoles

Introduction: The Strategic Importance of Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from anti-inflammatory agents to kinase inhibitors, drives a continuous need for efficient and versatile synthetic methodologies for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for forming carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[3][4][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling specifically tailored for iodopyrazole substrates. Iodopyrazoles are particularly effective electrophilic partners in this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes the initial, often rate-limiting, oxidative addition step with a palladium catalyst.[1] We will delve into the mechanistic underpinnings, key reaction parameters, and provide detailed, field-proven protocols for researchers engaged in the synthesis of novel pyrazole-containing entities.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the iodopyrazole. This is typically the rate-determining step and results in a square-planar Pd(II) complex.[4] The high reactivity of the C-I bond makes iodopyrazoles excellent substrates for rapid initiation of the catalytic cycle.[1]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron species must first be activated by a base.[7] The base (e.g., CO₃²⁻) reacts with the boronic acid or ester to form a more nucleophilic boronate complex, which facilitates the exchange of the iodide ligand on the palladium with the organic group from the boron.

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments (the pyrazole and the R² group) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C bond. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Iodopyrazole (Ar¹-I) pd_intermediate1 Pyrazolyl-Pd(II)-I (L)₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [R²-B(OH)₃]⁻ (from Base + R²-B(OH)₂) pd_intermediate2 Pyrazolyl-Pd(II)-R² (L)₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Product (Ar¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. Each choice has a direct causal effect on reaction efficiency, yield, and side-product formation.

  • The Electrophile (Iodopyrazole): The C-I bond is the most reactive among halogens for oxidative addition, generally leading to milder reaction conditions and shorter reaction times compared to bromo- or chloro-pyrazoles.[1] However, this high reactivity can also make iodopyrazoles more susceptible to a key side reaction: hydrodehalogenation (or simply, dehalogenation), where the iodine is replaced by a hydrogen atom.[8][9] This can sometimes be mitigated by using t-BuOH as a solvent.[9]

  • The Nucleophile (Organoboron Reagent):

    • Boronic Acids (R-B(OH)₂): These are the most common coupling partners, being frequently commercially available or readily prepared.[3] A known drawback is their tendency to undergo dehydration to form cyclic trimers known as boroxines, which can affect stoichiometry.[3] They are also susceptible to protodeboronation, especially with electron-rich heterocyclic derivatives.[10]

    • Boronic Esters (e.g., Pinacol Esters): These offer enhanced stability compared to boronic acids, making them less prone to protodeboronation and easier to handle and purify.[3][10] They are excellent choices for challenging or sensitive substrates.

    • Potassium Trifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store.[9] Their structural integrity makes reaction stoichiometries more reliable.[9]

  • The Palladium Catalyst and Ligand:

    • Pd(0) Sources: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are directly active and do not require an in situ reduction step.[1]

    • Pd(II) Precatalysts: More common are stable Pd(II) salts like Pd(OAc)₂ or complexes like Pd(dppf)Cl₂. These must be reduced to the active Pd(0) state in the reaction mixture, often by a phosphine ligand or through homocoupling of the organoboron reagent.[3]

    • Ligands: Phosphine ligands (e.g., PPh₃, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties to facilitate the catalytic cycle.[2][5][11] For sterically hindered substrates, bulky electron-rich ligands are often required.

  • The Base: The base is not merely a spectator; it is essential for activating the organoboron reagent.[7] Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃): Effective and widely used. Cesium carbonate is more soluble and basic, often providing better results but at a higher cost.

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly for less reactive coupling partners.

  • The Solvent System: Aprotic solvents are standard.

    • Dioxane, Toluene, DMF, THF: These are common choices.[1][3]

    • Aqueous Co-solvent: The addition of water is typical. It helps to dissolve the inorganic base and can accelerate the transmetalation step.[3][12] A common ratio is 4:1 or 5:1 organic solvent to water.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of iodopyrazoles using both conventional heating and microwave irradiation.

Experimental_Workflow cluster_workflow General Experimental Workflow start Reagent Setup degas Degas Mixture (Ar or N₂ Purge) start->degas react Heating (Conventional or Microwave) degas->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Sources

Application

Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Executive Summary & Substrate Profiling The functionalized pyrazole scaffold, specifically 4-iodo-1-isopropyl-1H-pyrazol-3-amine, is a highly privileged building block in modern medicinal chemistry, frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The functionalized pyrazole scaffold, specifically 4-iodo-1-isopropyl-1H-pyrazol-3-amine, is a highly privileged building block in modern medicinal chemistry, frequently utilized in the divergent synthesis of kinase inhibitors and pyrazolopyrimidines[1][2].

The introduction of alkynyl groups at the C4 position via the Sonogashira cross-coupling reaction is a critical transformation[3]. However, this specific substrate presents a unique dual-reactivity profile:

  • High Oxidative Addition Potential: The electron-donating primary amine at the C3 position increases the electron density of the pyrazole ring, making the C4–I bond highly reactive toward oxidative addition by Palladium(0)[4].

  • Competitive Coordination (Catalyst Poisoning): The free C3-NH₂ group can act as a competitive ligand, coordinating with the Palladium catalyst or the Copper co-catalyst, which can stall transmetalation or lead to unwanted side reactions like hydroamination[4][5].

As a Senior Application Scientist, I have structured this guide to bypass these pitfalls. By carefully selecting the catalytic system, base, and solvent, the protocols below establish a self-validating, robust methodology for achieving high-yielding C–C bond formations without the need for transient amine protecting groups.

Mechanistic Rationale & Experimental Design

The Causality of Catalyst and Solvent Selection

In a classical Sonogashira reaction, a Pd(0) catalyst performs the oxidative addition, while a Cu(I) co-catalyst forms a copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex[3][6]. When applying this to 4-iodo-1-isopropyl-1H-pyrazol-3-amine, the free amine group introduces significant complications:

  • The Copper Pitfall: Copper(I) has a high affinity for primary amines. In standard conditions, the substrate's amine can sequester the CuI co-catalyst, forming insoluble or unreactive Cu-amine complexes. This starves the catalytic cycle of the necessary copper acetylide[7].

  • The Solution - Copper-Free Conditions: To circumvent this, the modern standard for aminopyrazoles is the Copper-Free Sonogashira [5]. By utilizing an electron-rich, bulky phosphine ligand (e.g., XPhos) and an inorganic base (e.g., Cs₂CO₃), the alkyne is deprotonated directly in the coordination sphere of the Palladium complex, bypassing the need for Copper entirely[5][6].

  • The Solution - Solvent/Base Saturation: If a Copper co-catalyst must be used (e.g., for highly unreactive alkynes), the reaction must be flooded with a highly coordinating solvent (DMF) and a large excess of a sacrificial amine base (Et₃N or DIPEA) to outcompete the substrate for metal coordination[3][4].

Catalytic Cycle & Mechanistic Visualization

The following diagram illustrates the Copper-Free Sonogashira catalytic cycle, highlighting the critical control points where substrate interference is mitigated.

SonogashiraCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Facilitated by e-rich pyrazole) Pd0->OxAdd + Ar-I (Substrate) PdII_1 Trans-Pd(II)(Ar)(I)L_2 Ar = 1-isopropyl-1H-pyrazol-3-amine OxAdd->PdII_1 PiComplex π-Alkyne Complexation (Base-assisted) PdII_1->PiComplex + Terminal Alkyne + Base PdII_2 Trans-Pd(II)(Ar)(C≡CR)L_2 (Palladium Acetylide) PiComplex->PdII_2 - Base·HI RedElim Reductive Elimination (Product Release) PdII_2->RedElim cis-trans Isomerization RedElim->Pd0 Catalyst Regeneration Product 4-Alkynyl-1-isopropyl- 1H-pyrazol-3-amine RedElim->Product Cross-Coupled Product Warning Critical Control Point: Free C3-NH2 can coordinate Pd(II) or Cu(I). Mitigated by Cu-free conditions or excess amine base. Warning->PdII_1 Potential Poisoning

Figure 1: Copper-Free Sonogashira Catalytic Cycle for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Reaction Optimization Data

The table below summarizes the optimization landscape for coupling 4-Iodo-1-isopropyl-1H-pyrazol-3-amine with a standard terminal alkyne (e.g., phenylacetylene). This data demonstrates the causality between catalyst choice and reaction efficiency.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (mol%)Co-CatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₂Cl₂ (5%)CuI (10%)NoneEt₃N (3 eq)THF6045%Sluggish reaction; Cu-amine coordination suspected. High homocoupling.
2Pd(PPh₃)₂Cl₂ (5%)CuI (10%)NoneEt₃N (solvent)DMF8078%Improved yield; excess base outcompetes substrate for Cu coordination.
3Pd(dppf)Cl₂ (5%)CuI (5%)NoneDIPEA (3 eq)DMF6085%Good yield; bidentate ligand stabilizes Pd intermediate against poisoning.
4 Pd(OAc)₂ (5%) None XPhos (10%) Cs₂CO₃ (2 eq) MeCN 80 92% Optimal Cu-free conditions; no homocoupling or catalyst poisoning.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, both protocols utilize specific analytical checkpoints. The starting material, 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (Exact Mass: 251.0), will present a distinct[M+H]⁺ peak at m/z 252 in LC-MS analysis. Disappearance of this peak is the primary validation metric for reaction completion.

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

This protocol is highly recommended to prevent Glaser homocoupling of the alkyne and to completely bypass the risk of copper-amine coordination[5].

Reagents:

  • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol, 251 mg)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and XPhos. Purge the flask with Argon for 5 minutes. Add 2.0 mL of anhydrous, degassed MeCN. Stir at room temperature for 15 minutes until a uniform, active Pd(0) complex solution is formed.

  • Reagent Addition: To the active catalyst solution, add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, Cs₂CO₃, and the remaining 3.0 mL of MeCN.

  • Alkyne Introduction: Inject the terminal alkyne dropwise via syringe. Seal the flask and heat the mixture to 80 °C using an oil bath or heating block.

  • Self-Validating Checkpoint: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is complete when the m/z 252 peak is fully consumed and replaced by the product mass.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic base and precipitated palladium black, washing the pad with Ethyl Acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-alkynyl-1-isopropyl-1H-pyrazol-3-amine.

Protocol B: Standard Copper-Cocatalyzed Sonogashira Coupling

Use this protocol if the terminal alkyne is highly unreactive and requires the formation of a copper acetylide intermediate to drive transmetalation[3][4].

Reagents:

  • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol, 251 mg)

  • Terminal Alkyne (1.5 equiv, 1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mL)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Procedure:

  • Stringent Degassing: In a Schlenk flask, combine DMF and Et₃N. Subject the solvent mixture to three freeze-pump-thaw cycles. Scientific Rationale: Oxygen must be rigorously excluded. In the presence of CuI and O₂, terminal alkynes rapidly undergo Glaser homocoupling, consuming the alkyne before cross-coupling can occur.

  • Reaction Setup: Under a positive flow of Argon, add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Execution: Add the degassed solvent mixture, followed immediately by the terminal alkyne. Stir the reaction mixture at 60 °C for 6–8 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 10 mL of a saturated aqueous NH₄Cl solution (this helps solubilize and remove copper salts). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo prior to chromatographic purification.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: National Institutes of Health (PMC) URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

  • Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]

  • Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Aminopyrazole Scaffold The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Aminopyrazole derivatives, in particular, have garnered significant attention as versatile frameworks in drug discovery, exhibiting a broad range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This guide focuses on the derivatization of a key building block, 4-iodo-1-isopropyl-1H-pyrazol-3-amine , for the generation of compound libraries aimed at drug discovery programs. The presence of an iodine atom at the C4 position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 1-isopropyl group modulates lipophilicity and metabolic stability, while the 3-amino group can serve as a crucial hydrogen bond donor or a point for further functionalization.

These application notes provide a proposed synthetic route for the starting material and detailed protocols for its derivatization via three of the most robust and widely employed methods in modern synthetic chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Synthesis of the Starting Material: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Proposed Synthetic Pathway

Synthetic Pathway A 1-Isopropyl-1H-pyrazol-3-amine B 4-Iodo-1-isopropyl-1H-pyrazol-3-amine A->B Iodination (e.g., NIS or I2/oxidant)

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis of 1-isopropyl-1H-pyrazol-3-amine (Precursor)

The synthesis of the precursor can be adapted from known procedures for analogous compounds. One common method involves the cyclization of a suitable dicarbonyl compound with isopropylhydrazine.

Materials:

  • 3-oxopropanenitrile or a suitable equivalent

  • Isopropylhydrazine

  • Ethanol or other suitable solvent

  • Appropriate workup and purification reagents

Procedure:

  • Dissolve 3-oxopropanenitrile (1.0 eq) in ethanol.

  • Add isopropylhydrazine (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-1H-pyrazol-3-amine.

Protocol 2: Iodination of 1-isopropyl-1H-pyrazol-3-amine

The regioselective iodination at the C4 position of the pyrazole ring is a key step. The electron-donating nature of the amino group at C3 and the alkyl group at N1 directs the electrophilic substitution to the C4 position.

Materials:

  • 1-isopropyl-1H-pyrazol-3-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq) or Iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN) or other suitable solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure using N-Iodosuccinimide (NIS):

  • Dissolve 1-isopropyl-1H-pyrazol-3-amine in acetonitrile under an inert atmosphere.

  • Add N-iodosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-isopropyl-1H-pyrazol-3-amine.

Derivatization via Cross-Coupling Reactions

The C-I bond of 4-iodo-1-isopropyl-1H-pyrazol-3-amine serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position, facilitating the exploration of the chemical space around the pyrazole core for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. This reaction is particularly useful for introducing aryl, heteroaryl, and vinyl groups.

Suzuki-Miyaura Coupling Start 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Product 4-Aryl/Heteroaryl-1-isopropyl-1H-pyrazol-3-amine Start->Product Reagent R-B(OH)2 (Aryl/Heteroaryl boronic acid) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3, K2CO3) Base->Product Buchwald-Hartwig Amination Start 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Product 4-(R1R2N)-1-isopropyl-1H-pyrazol-3-amine Start->Product Reagent R1R2NH (Primary/Secondary Amine) Reagent->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., Xantphos, BINAP) Ligand->Product Base Base (e.g., Cs2CO3, NaOtBu) Base->Product Sonogashira Coupling Start 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Product 4-(Alkynyl)-1-isopropyl-1H-pyrazol-3-amine Start->Product Reagent R-C≡CH (Terminal Alkyne) Reagent->Product Pd_Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Pd_Catalyst->Product Cu_Catalyst CuI (co-catalyst) Cu_Catalyst->Product Base Base (e.g., Et3N) Base->Product

Application

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Abstract This application note details a highly reliable and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly reliable and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream processes and final product quality. The method described herein utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water modified with formic acid, ensuring excellent peak shape and resolution. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method design, a step-by-step protocol, system suitability criteria, and a strategy for method validation in accordance with ICH guidelines.

Introduction and Scientific Rationale

4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS No. 1354705-58-0) is a substituted pyrazole derivative. The 3-amino-pyrazole scaffold is a recognized pharmacophore, and the iodine atom at the 4-position serves as a versatile handle for synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions.[1] Accurate quantification and impurity profiling of such intermediates are paramount in pharmaceutical development to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for the analysis of pharmaceutical intermediates.[3][4]

Method Design Rationale:

  • Reverse-Phase Chromatography: The selected mode, RP-HPLC, is the most common and effective technique for analyzing small to medium-sized organic molecules of moderate polarity like the target analyte. Separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.

  • Stationary Phase (C18): An octadecylsilane (C18) column was chosen for its wide applicability and proven performance in retaining and separating a broad range of pharmaceutical compounds.[5]

  • Mobile Phase and Peak Tailing Mitigation: The mobile phase consists of acetonitrile and water. A critical consideration for analyzing amines by RP-HPLC is the potential for poor peak shape (tailing).[6] This occurs due to the interaction of the protonated basic amine group with acidic residual silanols on the silica-based stationary phase. To mitigate this, a low concentration of formic acid is added to the mobile phase. This serves two purposes:

    • It maintains a consistent low pH, ensuring the analyte is fully protonated for stable retention.

    • The acid acts as a competitor for the active silanol sites, effectively masking them from the analyte and resulting in sharp, symmetrical peaks.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is employed. This ensures that the main analyte peak is eluted with good resolution while also enabling the separation and elution of potential impurities that may have significantly different polarities.

  • UV Detection: The pyrazole aromatic system contains a chromophore that absorbs UV light, allowing for sensitive detection. The optimal wavelength should be determined experimentally by scanning the UV spectrum of the analyte, but 254 nm is a common starting point for aromatic compounds.[5]

Proposed Analytical HPLC Method

This section outlines the instrumentation, reagents, and detailed chromatographic conditions for the analysis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4 or 5 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q®).

    • Formic acid (≥98%).

    • 4-Iodo-1-isopropyl-1H-pyrazol-3-amine reference standard.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or analyte's λmax)
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Iodo-1-isopropyl-1H-pyrazol-3-amine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This concentration may need to be adjusted to ensure the response is within the linear range of the detector.[7]

  • Sample Solution: Prepare sample solutions aiming for a similar final concentration as the Working Standard Solution. Accurately weigh the test material, dissolve it in the diluent, and filter through a 0.45 µm syringe filter into an HPLC vial.[7]

HPLC Analysis Workflow

The following diagram illustrates the complete analytical workflow from preparation to data analysis.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mp Prepare Mobile Phases (A and B) prep_std Prepare Standard Solutions prep_smp Prepare Sample Solutions equil Equilibrate System (Stable Baseline) prep_smp->equil sst Perform System Suitability Test (SST) equil->sst inject Inject Blank, Standards, and Samples sst->inject integrate Integrate Peaks inject->integrate calculate Calculate Results (Assay, Purity) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified.[8] This is achieved by making at least five replicate injections of the Working Standard Solution. The acceptance criteria are summarized below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted interactions.[7]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision and repeatability of the injector and system.[5][9]
% RSD of Retention Time ≤ 1.0% for replicate injectionsIndicates the stability of the pump and mobile phase composition.

If the system fails to meet these criteria, the issue must be investigated and resolved before proceeding with sample analysis.

Method Validation Strategy

For use in a regulated environment, the analytical method must be validated to ensure it is fit for its intended purpose.[10][11] The validation should be conducted according to ICH Q2(R2) guidelines and would assess the following parameters.[3][10][12]

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products. This is demonstrated by analyzing blanks, placebos, and spiked samples to ensure no interference at the analyte's retention time.[11]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is tested by analyzing a series of at least five standards across a specified range (e.g., 80-120% of the nominal concentration for an assay). The correlation coefficient (r²) should typically be ≥ 0.998.[8][9]

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with a known concentration (e.g., spiked placebo) and calculating the percent recovery. Acceptance criteria are often 98.0% to 102.0% for an assay.[8]

  • Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same conditions on the same day.

    • Intermediate Precision: Variation within the same laboratory, tested by different analysts on different days or with different equipment. The relative standard deviation (%RSD) should typically be ≤ 2.0%.[5][9]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, slight changes in mobile phase pH). This provides an indication of its reliability during normal usage.[12]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for impurity analysis.

Conclusion

The RP-HPLC method presented provides a robust and reliable solution for the quantitative analysis and purity determination of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. The use of a C18 column with an acidified mobile phase gradient ensures excellent chromatographic performance with symmetric peaks. The detailed protocol, system suitability criteria, and validation framework establish this method as suitable for implementation in research, development, and quality control laboratories, ensuring the integrity of data for this critical pharmaceutical intermediate.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • International Journal of Research in Pharmacy and Allied Science. (2023).
  • Pharmaceutical Technology. (2026).
  • SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025).
  • Assay Prism.
  • ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • Lab Manager. (2025).
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Asian Journal of Pharmaceutical Analysis.
  • Slideshare.
  • MilliporeSigma. 4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine | 1354705-58-0.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Benchchem. Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9).
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.

Sources

Method

Scientific Rationale: The Pyrazole Scaffold and ATP-Competitive Inhibition

Application Note: High-Throughput Screening and IC50 Determination of Pyrazole-Based Kinase Inhibitors Using Luminescent ADP Detection The pyrazole ring is a highly privileged pharmacophore in targeted oncology and kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and IC50 Determination of Pyrazole-Based Kinase Inhibitors Using Luminescent ADP Detection

The pyrazole ring is a highly privileged pharmacophore in targeted oncology and kinase drug discovery[1]. Because its structural geometry closely mimics the adenine ring of adenosine triphosphate (ATP), pyrazole-based compounds excel as ATP-competitive type-I inhibitors. They typically anchor into the highly conserved hinge region of the kinase domain, forming critical bidentate hydrogen bonds with the peptide backbone (e.g., interacting with residues like D132 and F134)[2].

However, evaluating the true cellular potency of ATP-competitive pyrazole inhibitors requires an in vitro assay capable of operating at physiological ATP concentrations (often in the millimolar range). Traditional radiometric or fluorescence-based assays suffer from substrate depletion artifacts or signal quenching at high ATP levels. To circumvent this, the ADP-Glo™ Kinase Assay is utilized. This homogeneous, luminescent platform measures the accumulation of ADP rather than the depletion of ATP, maintaining linearity even in the presence of up to 1 mM ATP[3][4].

Mechanistic Causality of the Assay System

The assay relies on a two-step coupled enzymatic reaction designed to maximize the signal-to-background ratio. Understanding the causality behind these steps is essential for troubleshooting and assay optimization:

  • Active ATP Depletion (Step 1): Following the kinase reaction, the ADP-Glo Reagent is added. This reagent actively terminates kinase activity and completely depletes the unconsumed ATP[3]. Causality: If residual ATP is not fully degraded, it will prematurely trigger the luciferase reaction in the next step, resulting in massive background noise and a collapsed assay window.

  • ADP to ATP Conversion and Detection (Step 2): The Kinase Detection Reagent is introduced to convert the kinase-generated ADP back into ATP. This newly synthesized ATP drives a luciferase/luciferin reaction, emitting light[3]. Causality: The luminescence generated is directly proportional to the ADP produced, allowing for highly sensitive quantification of kinase activity and subsequent inhibitor IC50 determination[4].

G K Kinase + ATP + Substrate R Kinase Reaction (ADP Production) K->R Catalysis I Pyrazole Inhibitor (Hinge-binding) I->K Competitive Inhibition S1 Step 1: ADP-Glo Reagent (Depletes Unused ATP) R->S1 Stop Rxn S2 Step 2: Detection Reagent (Converts ADP to ATP) S1->S2 ATP Depleted L Luciferase Reaction (Luminescence Output) S2->L ATP Generated

Fig 1. Mechanistic workflow of pyrazole kinase inhibition and ADP-Glo luminescent detection.

Self-Validating Experimental Protocol

To ensure data integrity, the protocol must be designed as a self-validating system. This means incorporating internal controls that continuously monitor assay health, specifically a 100% activity control (Vehicle), a 0% activity control (No Enzyme), and a reference inhibitor (e.g., Staurosporine).

Buffer Preparation & Rationale

Prepare a 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

  • Causality of BSA: Pyrazole derivatives are often highly hydrophobic. BSA acts as a carrier protein, preventing the compounds from non-specifically adsorbing to the plastic walls of the microplate.

  • Causality of DTT: Maintains a reducing environment, preventing the oxidation of critical cysteine residues within the kinase domain, which could otherwise lead to artificial loss of activity.

Step-by-Step Methodology (384-Well Format)

This protocol utilizes a 5 µL : 5 µL : 10 µL volume ratio, optimized for 384-well low-volume white microplates[4].

  • Compound Preparation: Serially dilute the pyrazole test compounds in 100% DMSO. Transfer 50 nL of the compounds into the 384-well assay plate using an acoustic dispenser (e.g., Echo) or pin tool. Critical: The final DMSO concentration in the 5 µL reaction must not exceed 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme Addition: Add 2.5 µL of a 2X Kinase/Substrate mixture to the wells. Incubate for 10 minutes at room temperature to allow the pyrazole inhibitor to pre-equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 2.5 µL of 2X ATP to initiate the reaction. The ATP concentration should be set at either the enzyme's apparent Km​ (for maximum sensitivity) or at 1 mM (to mimic physiological competitive conditions)[4].

  • Kinase Reaction Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Critical: Incubate for a strict 40 minutes at room temperature. Premature progression will leave unconsumed ATP in the well, destroying the assay's signal-to-background ratio[3].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes at room temperature to allow the luciferase signal to stabilize[3].

  • Measurement: Read the plate on a luminescence microplate reader using an integration time of 0.5 to 1.0 second per well.

Workflow P1 1. Compound Prep 1% DMSO Final P2 2. Kinase Rxn 5 µL Vol, 60 min P1->P2 P3 3. ATP Depletion Add 5 µL, 40 min P2->P3 P4 4. Detection Add 10 µL, 30 min P3->P4 P5 5. Data Read Luminescence P4->P5

Fig 2. Step-by-step 384-well plate protocol workflow for luminescent kinase assays.

Quantitative Data Analysis and Validation

Raw luminescence units (RLU) must be converted to percentage inhibition relative to the vehicle control. Plot the log[Inhibitor] versus % Inhibition and fit the data using a four-parameter logistic non-linear regression model to extract the IC50.

Because pyrazole inhibitors are ATP-competitive, their apparent IC50 will shift depending on the ATP concentration used in the assay. For cross-assay comparisons, convert the IC50 to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[ATP]/Km​) .

Table 1: Representative Pyrazole-Based Kinase Inhibitors and IC50 Profiles

Pyrazole Compound Target Kinase IC50 (nM) Structural / Clinical Context
Barasertib Aurora B 0.37 Clinical stage; occupies interface between small/large lobes[1].
Afuresertib Akt1 1.3 Clinical stage; constrained flexible moiety enhances potency[1].
Compound 18 Chk2 41.6 Preclinical; semicarbazone-bearing pyrazole derivative[1].

| Compound 8a | BMPR2 | 506 | Preclinical; macrocyclic rigidization of 3-amino-1H-pyrazole[2]. |

Assay Quality Control (Z'-Factor)

To validate the integrity of the screening run, calculate the Z'-factor using the positive (100% activity) and negative (0% activity) control wells.

Z′=1−∣Mean100%​−Mean0%​∣3×(SD100%​+SD0%​)​

A self-validating assay must yield a Z′≥0.5 . If the Z′ falls below this threshold, it indicates systemic failure—most commonly caused by insufficient ATP depletion (Step 5) or compound precipitation due to exceeding the 1% DMSO tolerance limit.

Sources

Application

Development of RET kinase inhibitors from pyrazole scaffolds

Application Note: Development of RET Kinase Inhibitors from Pyrazole Scaffolds Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Focus: Scaffold hopping, structure-b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of RET Kinase Inhibitors from Pyrazole Scaffolds

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Focus: Scaffold hopping, structure-based drug design (SBDD), and validation protocols for next-generation pyrazole-based RET inhibitors.

Introduction & Mechanistic Rationale

The REarranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in multiple malignancies, notably non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). Oncogenic activation typically occurs via gene fusions (e.g., KIF5B-RET) or point mutations[1]. While first-generation selective RET inhibitors like pralsetinib—which features a pyrazole-containing framework—have shown profound clinical efficacy, acquired resistance frequently emerges[2]. These resistance mechanisms are primarily driven by gatekeeper mutations (e.g., V804M) that introduce steric bulk, and solvent-front mutations (e.g., G810R) that disrupt drug-kinase binding[3].

To overcome these liabilities, medicinal chemistry efforts have heavily leveraged the pyrazole scaffold . The pyrazole ring is a privileged kinase-binding motif because its nitrogen atoms act as highly efficient hydrogen bond acceptors and donors, anchoring the molecule to the conserved hinge region of the kinase (specifically residues Glu805 and Ala807)[3][4]. Recent advances have utilized scaffold hopping to evolve simple pyrazoles into rigid, fused bicyclic (e.g., pyrazolo[1,5-a]pyrimidine) and tricyclic (e.g., pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine) systems[3][5]. These advanced scaffolds maintain critical hinge interactions while reorienting the molecule to bypass the steric clashes caused by V804M and G810R mutations, and they significantly improve selectivity against off-target kinases like KDR (VEGFR2)[6].

Structural Biology & Structure-Activity Relationship (SAR)

The design of next-generation RET inhibitors relies on exploiting distinct micro-domains within the RET active site.

  • Hinge Binding: Fused pyrazole cores (e.g., pyrazoloadenine or pyrazolo-pyridines) provide a rigid, planar surface that mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge[3][7].

  • Back Pocket (Domain I) Access: Substitutions at the C3 or C4 positions of the pyrazole core allow the inhibitor to project deep into the hydrophobic back pocket, often engaging in π−π stacking with the DFG-out motif (e.g., Phe893)[7].

  • Solvent-Front Evasion: Tricyclic pyrazole scaffolds, such as the one utilized in the preclinical candidate APS03118, are specifically engineered to alter the exit vector of the molecule, preventing steric interference from the bulky arginine side chain in the G810R mutant[3].

Table 1: Comparative Profiling of Pyrazole-Based RET Inhibitors

Data summarizes the biochemical potency and selectivity of various pyrazole-derived scaffolds against wild-type and mutant RET kinases.

Inhibitor / CompoundScaffold ArchitectureRET WT IC50​ (nM)RET V804M IC50​ (nM)RET G810R IC50​ (nM)Key Selectivity Profile
Pralsetinib [2][4]Pyrimidine-pyrazole~0.4~0.4>100 (Resistant)Moderate (Off-target JAK2/FGFR2)
APS03118 [3][8]Tricyclic pyrazolo-pyridine< 1.0< 1.0< 5.0High (>20-fold over most kinases)
WF-47-JS03 [6]Pyrazolo[1,5-a]pyrimidine< 5.0N/AN/A>500-fold selective over KDR
Compound 8p [7]Pyrazoloadenine0.320.45N/AHigh (Selective over TRKA)

Visualizations of Pathway and Workflow

RET_Signaling Ligand GDNF Family Ligands RET RET Kinase (WT/Mutant) Target for Pyrazole Scaffolds Ligand->RET Dimerization & Activation RAS RAS / MAPK Pathway RET->RAS Phosphorylation PI3K PI3K / AKT Pathway RET->PI3K STAT3 STAT3 Pathway RET->STAT3 Inhibitor Pyrazole RET Inhibitors (e.g., APS03118, Pralsetinib) Inhibitor->RET ATP-Competitive Hinge Binding Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation

Fig 1. RET signaling cascade and pharmacological intervention by pyrazole inhibitors.

Workflow Design 1. Scaffold Hopping & SBDD Synthesis 2. Pyrazole Core Assembly Design->Synthesis Biochem 3. Kinase Profiling (WT, V804M, G810R) Synthesis->Biochem Biochem->Design SAR Feedback Cellular 4. Ba/F3 & PDX Models Biochem->Cellular Lead 5. Lead Selection (e.g., APS03118) Cellular->Lead

Fig 2. Iterative drug discovery workflow for pyrazole-based RET inhibitors.

Experimental Protocols

Protocol A: Modular Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol outlines the assembly of the bicyclic hinge-binding core, a common starting point for selective RET inhibitors[5].

  • Core Cyclization:

    • Step: Dissolve 3-aminopyrazole (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in glacial acetic acid. Reflux at 100°C for 4 hours.

    • Causality: The acidic environment catalyzes the condensation and subsequent regioselective ring closure. This establishes the rigid, planar pyrazolo[1,5-a]pyrimidine system required to mimic ATP and slot into the narrow kinase hinge region.

  • Electrophilic Halogenation:

    • Step: Cool the reaction to 0°C. Add N-iodosuccinimide (NIS, 1.05 eq) in DMF dropwise. Stir for 2 hours at room temperature.

    • Causality: Selective iodination occurs at the electron-rich C3 position of the pyrazole ring. This primes the scaffold with a reactive handle for late-stage functionalization.

  • Cross-Coupling (Solvent-Front Vectoring):

    • Step: Perform a Suzuki-Miyaura coupling by reacting the C3-iodo intermediate with an aryl boronic acid (1.2 eq) using Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq) in 1,4-dioxane/water (4:1) at 90°C.

    • Causality: This step introduces the specific steric bulk designed (via SBDD) to project into the solvent-front area, allowing the molecule to bypass resistance mutations like G810R.

  • Self-Validation & QC:

    • Step: Purify via preparative HPLC. Confirm structure and >95% purity via LC-MS and 1H -NMR.

    • Causality: High purity is mandatory before biochemical screening; trace impurities of highly potent byproducts can generate false-positive SAR data.

Protocol B: ADP-Glo Biochemical Kinase Assay

To accurately determine the IC50​ of synthesized pyrazole inhibitors against RET WT and mutants.

  • Enzyme-Substrate Incubation:

    • Step: In a 384-well plate, combine recombinant RET kinase (WT, V804M, or G810R), the pyrazole inhibitor (10-point dose-response curve), and an optimized peptide substrate.

    • Critical Parameter: Add ATP at a final concentration matching the apparent Km​ of the specific RET construct (typically ~10 μM).

    • Causality: Because pyrazole derivatives are ATP-competitive inhibitors, running the assay at the ATP Km​ ensures that the assay is highly sensitive to compound binding. Using saturating ATP levels would artificially depress the apparent potency of the inhibitor, leading to flawed SAR interpretation.

  • ADP Detection:

    • Step: Incubate for 60 minutes at room temperature. Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

    • Causality: This coupled-enzyme system provides a high signal-to-background ratio, which is essential for accurately resolving the sub-nanomolar IC50​ values typical of optimized pyrazole inhibitors (e.g., APS03118)[3].

Protocol C: Cellular Target Engagement (Ba/F3 Viability Assay)

Biochemical potency must translate to cellular efficacy. This protocol uses engineered Ba/F3 cells to validate on-target cellular inhibition.

  • Cell Preparation & IL-3 Withdrawal:

    • Step: Culture Ba/F3 cells stably expressing KIF5B-RET (WT or mutant) in RPMI-1640 supplemented with 10% FBS. 24 hours prior to the assay, wash the cells thoroughly to remove Interleukin-3 (IL-3) from the media.

    • Causality: Ba/F3 cells are naturally dependent on IL-3 for survival. By withdrawing IL-3, the cells undergo oncogene addiction, meaning their survival becomes exclusively dependent on the introduced KIF5B-RET kinase. This isolates the RET pathway.

  • Compound Treatment:

    • Step: Seed cells at 2,000 cells/well in a 384-well plate. Treat with the pyrazole inhibitor in a dose-dependent manner for 72 hours.

    • Causality: A 72-hour incubation allows sufficient time for the inhibition of RET signaling to translate into measurable anti-proliferative and apoptotic effects.

  • Viability Readout (Self-Validating Step):

    • Step: Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence. Run a parallel control plate with parental Ba/F3 cells in the presence of IL-3.

    • Causality: The parallel control validates that the compound's cytotoxicity is specifically due to RET inhibition (on-target) rather than general chemical toxicity (off-target). If the compound kills parental Ba/F3 cells in the presence of IL-3, it is a non-selective toxin.

Sources

Method

Application Note: Strategic Utilization of Iodinated Pyrazoles in Oncology Drug Discovery

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents[1]. The strategic introduction of an iodine atom into the pyrazole rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents[1]. The strategic introduction of an iodine atom into the pyrazole ring—often at the C4 position—dramatically alters the physicochemical and electronic landscape of the molecule. This application note details the mechanistic rationale, quantitative efficacy, and validated experimental protocols for leveraging iodinated pyrazoles as potent kinase inhibitors and critical intermediates in targeted cancer therapy[2].

Mechanistic Rationale: The Halogen Advantage

Why iodinate a pyrazole? The incorporation of iodine is not merely a steric modification; it drives specific, high-affinity interactions within the target protein's binding pocket:

  • Halogen Bonding (Sigma-Hole Interactions): Iodine is a highly polarizable, strong halogen bond donor[1]. The electron-deficient "sigma-hole" on the iodine atom forms highly directional, non-covalent interactions with Lewis base residues (e.g., backbone carbonyls) in the ATP-binding site of kinases.

  • Lipophilicity & Cellular Penetration: The heavy halogen increases the overall lipophilicity of the scaffold, enhancing membrane permeability and intracellular accumulation within dense tumor microenvironments[1].

  • Metabolic Stability: Halogenation at metabolically labile sites (like the C4 position of pyrazole) blocks oxidative metabolism by cytochrome P450 enzymes, extending the pharmacokinetic half-life of the drug[1].

  • Orthogonal Reactivity: From a synthetic perspective, the C4-iodine serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid divergent synthesis of complex libraries[3].

Logical flow of iodinated pyrazole mechanism in targeted kinase inhibition.

Quantitative Efficacy in Targeted Kinase Inhibition

Iodinated pyrazoles and their cross-coupled derivatives have shown exceptional potency against a variety of oncogenic kinases, including ROS1, ALK, PI3K, and CDK2[2][4]. For instance, in the development of ROS1 inhibitors for astrocytomas, specific iodinated pyrazole derivatives achieved an IC50 of 199 nM[5].

Table 1: In Vitro Efficacy of Pyrazole Derivatives Against Oncogenic Targets
Compound / ScaffoldPrimary TargetCancer Cell Line / Assay TypeIC50 ValueReference
Compound 1 (Bipyridinyl Pyrazole)ROS1 KinaseEnzymatic Assay0.199 µM[5]
Compound 36 (Indole-Pyrazole)CDK2Enzymatic Assay0.199 µM[4]
Compound 43 (Pyrazole Carbaldehyde)PI3KMCF7 (Breast Cancer)0.25 µM[4]
Compounds 33/34 (Indole-Pyrazole)CDK2HCT116, MCF7, HepG20.074 - 0.095 µM[4]
Compounds 53/54 (Selanyl-Pyrazole)EGFR / VEGFR-2HepG2 (Liver Cancer)13.85 - 15.98 µM[4]

Experimental Workflows & Validated Protocols

To successfully harness iodinated pyrazoles, researchers must execute precise synthetic and biological workflows. The following protocols detail the regioselective iodination of the pyrazole core and the subsequent biological validation.

Step-by-step workflow from pyrazole synthesis to kinase assay validation.

Protocol A: Regioselective Synthesis of 4-Iodo-1H-pyrazol-3-amine

Causality & Rationale: Direct iodination using molecular iodine can be harsh and unselective. N-Iodosuccinimide (NIS) is utilized as a mild, highly effective electrophilic iodinating agent[3]. The electron-donating amine group at C3 directs the electrophilic attack exclusively to the C4 position, ensuring high regioselectivity (often >95% yield)[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1H-pyrazol-3-amine in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Slowly add 1.05 equivalents (10.5 mmol) of N-Iodosuccinimide (NIS) in small portions over 15 minutes to control the exothermic electrophilic aromatic substitution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting material spot and the emergence of a less polar spot confirms conversion.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NIS and free iodine. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 4-iodo-1H-pyrazol-3-amine.

  • Self-Validation (Analytical): Confirm the product via LC-MS. Look for the characteristic M+1 peak showing a mass shift of +125.9 Da relative to the starting material, confirming mono-iodination.

Protocol B: ADP-Glo™ Kinase Assay for IC50 Determination

Causality & Rationale: To evaluate the synthesized pyrazole derivatives as kinase inhibitors (e.g., against ROS1 or ALK), the ADP-Glo™ assay is utilized. This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a universal, high-throughput method that is independent of the specific peptide substrate[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA). Dilute the target kinase (e.g., ROS1) and the ATP/substrate mix to their optimal working concentrations.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the iodinated pyrazole derivative in DMSO. Transfer 1 µL of each concentration to a 384-well plate.

  • Kinase Reaction: Add 4 µL of the kinase enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP-binding pocket.

  • Initiation: Add 5 µL of the ATP/substrate mix to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Self-Validation (Controls): Ensure every plate includes a "No Enzyme" control (100% inhibition baseline) and a "Vehicle Only" control (0% inhibition baseline). Include a known inhibitor (e.g., Crizotinib) as a positive control[2].

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration. Use non-linear regression (four-parameter logistic curve) to calculate the IC50​ value.

References

  • Benchchem. "A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery". 1

  • Benchchem. "4-Iodo-1-phenyl-1H-pyrazol-5-amine". 2

  • Benchchem. "4-Iodo-3-(4-nitrophenyl)-1H-pyrazole". 3

  • ResearchGate. "Design, synthesis and biological evaluation of new potent and highly selective ROS1-tyrosine kinase inhibitor". 5

  • Scholaris. "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles". 6

  • MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". 4

Sources

Application

Application Notes &amp; Protocols: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine as a Versatile Scaffold for Novel Antimicrobial Agent Synthesis

Abstract The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing the pyrazole nucleus, represent a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing the pyrazole nucleus, represent a privileged scaffold in medicinal chemistry due to their metabolic stability and broad spectrum of biological activities, including potent antimicrobial effects.[2][3] This guide focuses on 4-Iodo-1-isopropyl-1H-pyrazol-3-amine , a highly functionalized and versatile building block for the synthesis of new antimicrobial candidates. We provide an in-depth analysis of its reactivity, detailed protocols for its derivatization through modern cross-coupling reactions, and a workflow for subsequent antimicrobial evaluation. The strategic placement of the isopropyl group, a nucleophilic amine, and a reactive iodo handle allows for extensive chemical space exploration in the pursuit of next-generation antibiotics.

Introduction: The Strategic Value of the Scaffold

4-Iodo-1-isopropyl-1H-pyrazol-3-amine is not merely a starting material; it is a strategically designed scaffold for combinatorial chemistry and targeted synthesis in antimicrobial drug discovery. Its utility is rooted in three key structural features:

  • The Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of many successful drugs.[2] It is relatively stable to metabolic degradation and serves as an excellent bioisostere for other aromatic systems, while providing unique hydrogen bonding capabilities.

  • The C4-Iodo Group: The carbon-iodine bond is the most reactive among halogens in palladium- and copper-catalyzed cross-coupling reactions (reactivity trend: C-I > C-Br > C-Cl).[4] This makes the C4 position an ideal site for introducing molecular diversity through robust C-C, C-N, and C-O bond-forming reactions.[4][5]

  • The C3-Amine Group: As a primary amine, this functional group is a versatile nucleophile.[6] It can be readily acylated, sulfonylated, or alkylated, allowing for the introduction of pharmacophoric elements known to enhance antimicrobial activity or modulate physicochemical properties.

The N1-isopropyl substituent provides a degree of lipophilicity, which can be crucial for membrane permeability, a key challenge in developing effective antibiotics, especially against Gram-negative bacteria.[1][7]

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine[8]
CAS Number 1354705-58-0[8]
Molecular Formula C₆H₁₀IN₃[8]
Molecular Weight 251.07 g/mol N/A
Physical Form Powder[8]
InChI Key SHYRGRBENZUUOF-UHFFFAOYSA-N[8]
Key Reactive Sites

The molecule's design offers two orthogonal sites for chemical modification, enabling a divergent synthetic approach from a single, advanced intermediate.

start 4-Iodo-1-isopropyl- 1H-pyrazol-3-amine product 4-Aryl-1-isopropyl- 1H-pyrazol-3-amine start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst Base (K₂CO₃) reagents->product cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_advanced Lead Optimization s1 Synthesized Pyrazole Derivative Library s2 Purity & Structural Confirmation (NMR, MS) s1->s2 t1 Primary Screen: Agar Diffusion Assay s2->t1 t2 Secondary Screen: Determine MIC Values t1->t2 t3 Hit Compound(s) Identified t2->t3 o1 Assess Spectrum of Activity (Gram+/Gram-) t3->o1 o2 Cytotoxicity & Safety Profiling o1->o2 o3 Structure-Activity Relationship (SAR) Studies o2->o3 o3->s1 Synthesize New Analogs

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. As a key heterocyclic building block, optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. As a key heterocyclic building block, optimizing its synthesis is crucial for the efficient development of novel therapeutics, particularly kinase inhibitors.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and enhance reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing targeted solutions based on established chemical principles.

Question 1: My iodination reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the iodination of 1-isopropyl-1H-pyrazol-3-amine can stem from several factors. Identifying the root cause is key to optimization.

  • Sub-optimal Iodinating Agent: The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it often requires an oxidant to generate a more potent electrophilic species.[4] For many pyrazole systems, N-Iodosuccinimide (NIS) is a milder and more selective reagent, often leading to cleaner reactions and higher yields.[4][5] If you are using I₂, consider switching to NIS.

  • Incomplete Reaction: The electron-donating amino group at the 3-position and the alkyl group at the N-1 position activate the pyrazole ring towards electrophilic substitution. However, the reaction may still require sufficient time to reach completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

  • Reagent Decomposition: Ensure the purity and stability of your reagents. N-Iodosuccinimide can degrade over time, especially when exposed to light and moisture. It is recommended to use freshly opened or properly stored NIS for best results.

  • Inappropriate Solvent: The solvent plays a crucial role in solubility and reaction rate. Acetonitrile is a common and effective solvent for iodination with NIS.[1] Other solvents like dichloromethane (DCM) or glacial acetic acid can also be employed, but may require optimization.[5]

Question 2: I am observing the formation of multiple isomers and di-iodinated products. How can I improve the regioselectivity for the 4-position?

Answer: Achieving high regioselectivity is a common challenge in pyrazole chemistry. Electrophilic substitution on the 3-amino-1-isopropyl-pyrazole ring is strongly directed to the 4-position due to the activating effects of both the amino and isopropyl groups. However, side products can form under certain conditions.

  • Choice of Iodinating Agent: As mentioned, NIS generally offers higher regioselectivity compared to harsher iodinating systems.[5] Using a combination of iodine and an oxidant like Ceric Ammonium Nitrate (CAN) can also be highly regioselective for the 4-position.[6]

  • Steric Hindrance: The isopropyl group at the N-1 position provides some steric hindrance at the 5-position, which naturally favors iodination at the less hindered 4-position.[4]

  • Temperature Control: Running the reaction at or below room temperature can enhance selectivity. Higher temperatures can sometimes lead to the formation of less stable isomers or over-iodination. A gradual, portion-wise addition of the iodinating agent can also help maintain a consistent temperature profile and local concentration, minimizing side reactions.[5]

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent. A large excess will significantly increase the risk of di-iodination.

Question 3: The purification of my final product is difficult. What are the best practices for isolating pure 4-Iodo-1-isopropyl-1H-pyrazol-3-amine?

Answer: The basic nature of the amino group can sometimes complicate purification by standard silica gel chromatography.

  • Column Chromatography with Amine Deactivation: The free amine can streak on acidic silica gel, leading to poor separation and product loss.[7] To mitigate this, deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[7][8] Alternatively, using an amine-functionalized silica gel can provide excellent results without the need for mobile phase modifiers.[7]

  • Solvent System Selection: A gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.[9]

  • Acid-Base Extraction: An alternative to chromatography is an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.[10]

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final purification step to remove trace impurities and obtain highly pure material.[9] Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis?

A1: The synthesis begins with 1-isopropyl-1H-pyrazol-3-amine. This precursor can be synthesized through the condensation of a suitable β-ketonitrile with isopropylhydrazine.

Q2: Why is N-Iodosuccinimide (NIS) often the preferred iodinating agent?

A2: NIS is a mild and electrophilic source of iodine. It is often more selective than molecular iodine, leading to fewer by-products.[5] Its use at room temperature and the easy removal of the succinimide by-product make it a convenient choice for laboratory-scale synthesis.[1]

Q3: How do substituents on the pyrazole ring generally affect the iodination reaction?

A3: Substituents have significant electronic and steric effects. Electron-donating groups (EDGs) like the amino and alkyl groups in the target molecule activate the ring, making electrophilic substitution faster and easier.[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the ring, requiring harsher conditions or more potent iodinating agents.[4]

Q4: Can this reaction be scaled up? What are the main considerations?

A4: Yes, this reaction can be scaled up. However, key considerations include:

  • Heat Transfer: Iodination reactions can be exothermic. On a larger scale, inefficient heat transfer can lead to localized hot spots and increased side-product formation. A jacketed reactor is recommended for effective temperature control.[5]

  • Reagent Addition: A controlled, slow addition of the iodinating agent is crucial to manage the reaction exotherm and maintain selectivity.[5]

  • Purification Method: Column chromatography becomes less practical at a large scale. Developing a robust purification method based on crystallization or distillation (if applicable) is essential.[11]

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 1-isopropyl-1H-pyrazol-3-amine

This procedure is based on general methods for the synthesis of 3-aminopyrazoles.[12][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-ketopropionitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add isopropylhydrazine (1.05 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (deactivated with triethylamine) using a hexane/ethyl acetate gradient to yield 1-isopropyl-1H-pyrazol-3-amine.

Protocol 2: Synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

This protocol utilizes N-Iodosuccinimide for a regioselective iodination.[1]

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Remove the acetonitrile under reduced pressure.

  • Extraction: Add water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (deactivated with 1% triethylamine) using a gradient of ethyl acetate in hexane. Combine the pure fractions and remove the solvent to yield 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Data Summary

The following tables summarize key parameters for the iodination reaction.

Table 1: Reagent Stoichiometry

ReagentMolar Eq.Purpose
1-isopropyl-1H-pyrazol-3-amine1.0Starting Material
N-Iodosuccinimide (NIS)1.05 - 1.1Iodinating Agent
Acetonitrile-Solvent
Sodium Thiosulfate (aq.)-Quenching Agent
Ethyl Acetate-Extraction Solvent
Hexane-Chromatography Eluent
Triethylamine~1% in eluentSilica Gel Deactivator

Table 2: Optimized Reaction Conditions

ParameterRecommended ValueRationale
TemperatureRoom Temperature (20-25 °C)Balances reaction rate and selectivity.[1]
Reaction Time12 - 24 hoursEnsure complete conversion (monitor by TLC/LC-MS).
AtmosphereInert (Nitrogen/Argon)Prevents potential side reactions with air/moisture.
PurificationDeactivated Silica Gel ChromatographyPrevents product loss and improves separation.[7]

Visualizations

Reaction Scheme

Caption: Iodination of 1-isopropyl-1H-pyrazol-3-amine.

Experimental Workflow

Experimental_Workflow start Dissolve Starting Material in Acetonitrile add_nis Add NIS Portion-wise (Room Temp, Inert Atm.) start->add_nis react Stir for 12-24h (Monitor by TLC/LC-MS) add_nis->react quench Quench with aq. Na₂S₂O₃ react->quench concentrate Concentrate under Reduced Pressure quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Wash, Dry (Na₂SO₄), and Concentrate extract->dry purify Column Chromatography (Deactivated Silica) dry->purify product Isolate Pure Product purify->product

Caption: Workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree decision decision solution solution start Low Yield? decision_reagent Reagent Check start->decision_reagent Yes decision_isomers Impurity Issues? start->decision_isomers No solution_nis Switch to NIS for better selectivity and yield. decision_reagent->solution_nis Using I₂ solution_monitor Extend reaction time or increase temp slightly. Monitor by TLC. decision_reagent->solution_monitor Incomplete Rxn decision_regio Isomers or Di-iodination? decision_isomers->decision_regio Yes end Yield Optimized decision_isomers->end No solution_temp Lower reaction temp. Add NIS portion-wise. Check stoichiometry (1.1 eq). decision_regio->solution_temp Yes

Caption: Troubleshooting low yield and impurity issues.

References

  • BenchChem. (2025). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • BenchChem. (2025). Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9).
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Saremi, K., et al. (2025). Preparation and Characterization of 3-Amino- 1h-1, 2, 4-Triazole Grafted on the Surface of Silica Nanoparticles Support (SNPs-AT)
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Elmaati, T. M. A., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • INIS-IAEA. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Retrieved from [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • Zarei, A., et al. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • PMC. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • BenchChem. (2025).
  • Der Pharma Chemica. (n.d.).
  • PubMed. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS 1354705-58-0)[1]. This compound is a highly valued halogenated heterocyclic scaffold, frequently utilized in cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS 1354705-58-0)[1]. This compound is a highly valued halogenated heterocyclic scaffold, frequently utilized in cross-coupling reactions (such as Suzuki and Sonogashira couplings) for the development of kinase inhibitors and other advanced pharmaceutical intermediates[2].

Because the iodination of aminopyrazoles involves highly reactive electrophiles and generates complex crude mixtures[3], achieving high purity requires exploiting the specific physicochemical properties of the pyrazole ring and the primary amine group. This guide provides an in-depth, causality-driven approach to troubleshooting and purifying your synthesized product.

Impurity Profiling & Causality

Before initiating purification, it is critical to understand the thermodynamic and kinetic origins of common impurities. The table below summarizes the quantitative and qualitative data regarding the typical impurity profile observed during the synthesis of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

ImpurityCausality / OriginPhysicochemical ConsequenceTargeted Removal Strategy
Unreacted Starting Material Incomplete electrophilic aromatic substitution at C4.Lower molecular weight; significantly more polar than the iodinated product.Normal-phase silica gel chromatography (elutes later due to lower Rf​ ).
Di-iodinated Pyrazole Over-iodination (typically at C5) due to excess reagent or extended reaction times.Highly lipophilic; lacks available CH protons on the pyrazole ring.Gradient chromatography (elutes first due to high Rf​ ) or non-polar solvent trituration.
Molecular Iodine ( I2​ ) / NIS Residual unreacted iodinating agents[3].Highly oxidative; imparts a dark brown/purple color to the organic layer.Reductive aqueous quench using saturated Na2​S2​O3​ to form water-soluble I− .
Oxidation Byproducts Amine oxidation by I2​ or air, forming azo/nitroso derivatives.Forms dark, insoluble tars and highly polar baseline material.Filtration through a Celite pad; baseline retention during silica chromatography.

Troubleshooting Guide & FAQs

Q1: My crude reaction mixture is dark brown/purple, and the color persists even after washing with water and brine. How do I remove this residual iodine? Causality & Solution: The dark coloration is a direct indicator of unreacted molecular iodine ( I2​ ) or triiodide complexes. Standard aqueous washes are ineffective because I2​ has significant solubility in organic solvents. You must perform a reductive quench . By washing the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ), you reduce the lipophilic I2​ into highly water-soluble iodide ions ( I− ), which partition exclusively into the aqueous phase[3].

Q2: I am experiencing severe "tailing" of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine on my silica gel TLC plates, making column purification impossible. What is causing this and how do I fix it? Causality & Solution: The 3-amino group on the pyrazole ring is basic and acts as a strong hydrogen-bond donor/acceptor[4]. This causes strong acid-base interactions with the acidic silanol groups (Si-OH) present on the silica gel stationary phase, leading to streaking. To resolve this, you must passivate the silica gel . Adding 1–2% Triethylamine ( Et3​N ) or aqueous ammonia to your eluent system (e.g., Hexane/Ethyl Acetate) neutralizes the silanol sites, ensuring the compound elutes as a tight, well-defined band.

Q3: How can I efficiently separate the 4-iodo product from the unreacted 1-isopropyl-1H-pyrazol-3-amine? Causality & Solution: The introduction of the heavy, electron-withdrawing iodine atom at the C4 position significantly increases the lipophilicity (LogP) of the molecule compared to the starting material[5]. Consequently, the unreacted starting material is significantly more polar. Using a gradient elution starting with a non-polar solvent mixture (e.g., 90:10 Heptane/EtOAc) will allow the more lipophilic 4-iodo product to elute first, leaving the starting material safely retained on the column.

Self-Validating Purification Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria for the current step are met.

Protocol A: Reductive Aqueous Workup

Objective: Eliminate oxidative iodinating agents and partition polar byproducts.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of approximately 0.1 M.

  • Quenching: Add an equal volume of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 10–15 minutes.

  • Phase Separation: Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer twice with fresh organic solvent.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Self-Validation Check: The organic layer must transition from dark purple/brown to pale yellow or colorless. If a dark tint remains, repeat the Na2​S2​O3​ wash.

Protocol B: Passivated Flash Column Chromatography

Objective: Isolate 4-Iodo-1-isopropyl-1H-pyrazol-3-amine from regioisomers and unreacted starting materials.

  • Stationary Phase Preparation: Slurry silica gel (60-120 mesh) in Hexane containing 1% Triethylamine ( Et3​N ). Pack the column uniformly.

  • Loading: Dissolve the concentrated crude product in a minimal volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (starting at 95:5 and gradually increasing to 70:30), strictly maintaining 1% Et3​N in the mobile phase throughout the run.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the fractions containing the target compound and concentrate under reduced pressure.

  • Self-Validation Check: Co-spot the pooled fractions against the crude mixture on a TLC plate. The purified product must appear as a single, distinct UV-active spot with no baseline tailing.

Purification Workflow Visualization

The following diagram illustrates the logical progression of the purification workflow, highlighting the phase transitions and chemical logic at each step.

PurificationWorkflow Crude Crude Reaction Mixture (Product + I2 + Impurities) Quench Reductive Quench (Sat. aq. Na2S2O3) Crude->Quench Step 1: Neutralize Oxidants Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Step 2: Phase Separation Drying Drying & Concentration (Na2SO4, in vacuo) Extraction->Drying Step 3: Remove Water Chromatography Flash Chromatography (Silica Gel + 1% Et3N) Drying->Chromatography Step 4: Isolate Product Pure Pure 4-Iodo-1-isopropyl- 1H-pyrazol-3-amine Chromatography->Pure Step 5: Final Verification

Caption: Workflow for the isolation and purification of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Substituted Pyrazoles

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal.

As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles. Substituted pyrazoles are notoriously problematic substrates. Depending on their substitution patterns and electronic profiles, they introduce a triad of distinct chemical challenges: catalyst poisoning, rapid protodeboronation, and steric hindrance.

This guide moves beyond generic, one-size-fits-all protocols. It is designed to help you diagnose the root causality of your reaction failures and provides self-validating methodologies to systematically overcome them.

Diagnostic Workflow

Before altering your reaction conditions or wasting valuable intermediates, identify the specific mechanistic failure mode using the diagnostic logic tree below.

DiagnosticFlow Start Low Yield in Pyrazole Suzuki-Miyaura Coupling CheckNH Is the pyrazole N-H unprotected? Start->CheckNH Poisoning Catalyst Poisoning Use XPhos Pd G2/G3 or Protect N-H (SEM/THP) CheckNH->Poisoning Yes CheckBoron Is pyrazole the boronic acid partner? CheckNH->CheckBoron No Protodeboronation Protodeboronation Risk Use MIDA boronate or anhydrous conditions CheckBoron->Protodeboronation Yes CheckSterics Are there bulky groups at C3/C5? CheckBoron->CheckSterics No StericIssue Steric Hindrance Use RuPhos or SPhos Increase Temperature CheckSterics->StericIssue Yes Optimize Optimize Base/Solvent (e.g., K3PO4 in Dioxane/H2O) CheckSterics->Optimize No

Diagnostic workflow for troubleshooting low-yielding Suzuki couplings with substituted pyrazoles.

Core Troubleshooting Guides (FAQs)

Q1: Why does my coupling with an unprotected pyrazole halide stall at <5% yield?

The Causality: Unprotected pyrazoles possess basic nitrogen atoms with available lone pairs. These nitrogen centers readily coordinate to the electrophilic Pd(II) intermediates generated after oxidative addition, forming highly stable, off-cycle palladium dimers. This phenomenon, known as catalyst poisoning, effectively locks the catalyst in an inactive resting state, halting the catalytic cycle[1][2]. The Solution: You must prevent nitrogen coordination. This can be achieved either by installing a transient protecting group (e.g., THP or SEM) or by employing highly sterically demanding, electron-rich ligands that outcompete the pyrazole for palladium coordination. Buchwald precatalysts, such as XPhos Pd G2 or G3, are exceptionally effective here, allowing the reaction to proceed under milder conditions and lower catalyst loadings[1].

Q2: My pyrazole boronic acid is disappearing, but I see no product. What is happening?

The Causality: You are observing protodeboronation, a well-known undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond[3]. For basic heteroaromatic boronic acids, this is typically a base-catalyzed process. The base required for transmetalation reversibly adds to the boronic acid to form a boronate anion, which then undergoes unimolecular fragmentation[4]. The Solution: To mitigate this, you must control the concentration of the active boronic acid in solution. Using MIDA boronates allows for the slow, controlled release of the boronic acid, minimizing its exposure to protodeboronation conditions[5]. Alternatively, recent advances have demonstrated that Suzuki couplings can be run under acidic conditions using arylthianthrenium salts, completely bypassing the base-catalyzed degradation pathway[6].

Q3: I am using a pyrazole triflate as the electrophile, but I am isolating large amounts of a hydrolyzed phenol byproduct.

The Causality: Triflates are highly susceptible to O-S bond cleavage (hydrolysis) in the presence of the aqueous bases typically used in Suzuki couplings. The Solution: Replace the triflate with a nonaflate (nonafluorobutanesulfonate). Evidence suggests that nonaflates are significantly more resistant to O-S hydrolysis and display enhanced reactivity in cross-couplings compared to triflates[7].

Quantitative Impact & Mechanistic Interference

To systematically address these issues, compare your substrate variables against the established failure modes in Table 1.

Table 1: Quantitative Analysis of Substrate Variables in Pyrazole Suzuki Couplings

Substrate VariablePrimary Failure ModeMechanistic CausalityMitigation Strategy
Unprotected N-H Pyrazole Yield suppression (<5%)N-lone pair coordinates Pd(II), forming off-cycle inactive dimersUse bulky dialkylbiaryl phosphines (e.g., XPhos) or protect N-H
Pyrazole-3-boronic acid Rapid protodeboronationBase-catalyzed hydrolysis of the boronate anionEmploy MIDA boronates for slow release or anhydrous conditions
Pyrazole-4-triflate Competitive hydrolysis (up to 40%)O-S bond cleavage in aqueous basic mediaSubstitute with pyrazole nonaflates for enhanced stability
3,5-Disubstituted Pyrazole Stalled transmetalationSteric clash between bulky pyrazole and incoming boronic acidElevate temperature to 100°C; use smaller, electron-rich ligands

Understanding where these failures occur in the catalytic cycle is critical for rational optimization. The diagram below illustrates the exact points of interference.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)X Pd0->OxAdd Ar-X TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet Ar'B(OH)2, Base RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 Poison Catalyst Poisoning (Unprotected Pyrazole) Poison->Pd0 Inhibits Poison->OxAdd Proto Protodeboronation (Ar'B(OH)2 -> Ar'H) Proto->TransMet Depletes Boron

Mechanistic interference pathways of pyrazoles in the Pd-catalyzed Suzuki-Miyaura catalytic cycle.

Self-Validating Experimental Protocol

Methodology: Suzuki-Miyaura Coupling of Unprotected Pyrazole Halides using XPhos Pd G2

This protocol is engineered with built-in analytical checkpoints to ensure the system self-validates at critical stages, preventing the blind processing of failed reactions.

Reagents:

  • Pyrazole halide (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • XPhos Pd G2 (2.0 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/H2O (4:1, v/v), fully degassed via sparging with N2.

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line): Charge a microwave vial with the pyrazole halide, aryl boronic acid, XPhos Pd G2, and K3PO4.

    • Causality: Using a G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature, bypassing the need for high-heat initiation that can exacerbate ligand degradation.

  • Solvent Addition: Add the degassed Dioxane/H2O mixture. Seal the vial and stir at 60 °C.

    • Causality: The biphasic system ensures base solubility while maintaining a high concentration of the organic substrates in the dioxane layer.

  • Validation Checkpoint 1 (t = 30 min): Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success State: Observation of the product mass. Proceed to step 4.

    • Failure State A (Protodeboronation): Absence of boronic acid mass, presence of Ar-H mass. Action: Stop the reaction. Switch to anhydrous conditions (e.g., CsF in Dioxane) or utilize a MIDA boronate.

    • Failure State B (Catalyst Poisoning): Unreacted starting materials with visible Pd black precipitation. Action: Stop the reaction. The pyrazole is outcompeting the ligand. Increase catalyst loading to 5 mol% or pre-protect the pyrazole N-H.

  • Completion & Workup: Upon complete consumption of the halide (typically 2-4 hours), cool to room temperature. Partition between EtOAc and water. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (National Institutes of Health) URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis Source: LJMU Research Online URL:[Link]

  • A Divergent Approach to the Synthesis of 3-Substituted-2-pyrazolines: Suzuki Cross-Coupling of 3-Sulfonyloxy-2-pyrazolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions Source: Nature Synthesis URL:[Link]

Sources

Optimization

Side product formation in the iodination of isopropyl-pyrazoles

Welcome to the dedicated technical support guide for navigating the complexities of isopropyl-pyrazole iodination. This resource is designed for researchers, medicinal chemists, and process development scientists who uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the complexities of isopropyl-pyrazole iodination. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize iodinated pyrazoles as critical intermediates in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] Iodinated pyrazoles are invaluable building blocks, particularly for cross-coupling reactions, but their synthesis can be fraught with challenges, most notably the formation of undesired side products.[1][2]

This guide provides in-depth, field-proven insights into common issues, presented in a practical question-and-answer format. We will delve into the causality behind side product formation and offer robust, validated strategies to optimize your reactions for yield, purity, and regioselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable troubleshooting steps.

Question 1: My reaction is producing a mixture of 4-iodo- and 5-iodo-isopropyl-pyrazole isomers. How can I control the regioselectivity?

Answer: This is the most common challenge in pyrazole chemistry and is governed by the fundamental principles of the reaction mechanism you employ. The pyrazole ring has two primary sites for electrophilic attack (C4 and C5), and the outcome depends on whether the reaction is under electronic or kinetically/thermodynamically controlled conditions.

Causality:

  • Electronic Effects: The pyrazole ring is electron-rich, and electrophilic substitution is generally favored at the C4 position due to the electronic directing effects of the ring nitrogen atoms.[3] Methods using electrophilic iodine sources (e.g., I₂, NIS, ICl) will inherently favor the formation of the 4-iodo isomer.

  • Steric Hindrance: The N1-isopropyl group, while not exceedingly large, can exert some steric influence, potentially disfavoring substitution at the adjacent C5 position, further promoting C4 iodination.[4]

  • Directed Metalation: To achieve C5 iodination, a different strategy is required. The hydrogen at the C5 position is the most acidic proton on the pyrazole ring (after the N-H proton, if present). Using a strong base like n-butyllithium (n-BuLi) allows for selective deprotonation at C5. The resulting lithium pyrazolide is a potent nucleophile that can then be "quenched" with an iodine source to exclusively form the 5-iodo derivative.[1][5]

Solutions:

  • For Selective 4-Iodination:

    • Method of Choice: Employ an electrophilic iodination system. The combination of molecular iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN) is highly effective and regioselective for the C4 position.[1][5] N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., TFA or H₂SO₄) is another robust option, particularly for pyrazoles that may be deactivated by other substituents.[1][4]

    • Protocol: Refer to Experimental Protocol 1 for a detailed CAN-mediated C4-iodination procedure.

  • For Selective 5-Iodination:

    • Method of Choice: Use a directed ortho-metalation (DoM) approach. This involves deprotonating the C5 position with n-BuLi at low temperature (-78 °C) under an inert atmosphere, followed by the addition of molecular iodine.[1][5]

    • Protocol: Refer to Experimental Protocol 2 for a detailed C5-iodination procedure via lithiation.

Question 2: I'm observing significant amounts of a di-iodinated product. How can I prevent this over-iodination?

Answer: Over-iodination, leading to products like 4,5-diiodo- or 3,4-diiodo-isopropyl-pyrazoles, occurs when the mono-iodinated product is sufficiently activated to react again with the iodinating agent.

Causality:

  • Excess Reagents: Using a significant excess of the iodinating agent (I₂, NIS, ICl) is the most common cause.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed provides an opportunity for the desired mono-iodinated product to undergo a second, slower iodination.

  • Activating Groups: The isopropyl group is an electron-donating group (EDG), which activates the pyrazole ring towards electrophilic substitution.[4] This makes the initial iodination fast but also increases the nucleophilicity of the mono-iodinated product, making it susceptible to a second iodination.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Begin with 1.0 to 1.2 equivalents. If the reaction is sluggish, a slight increase may be warranted, but it should be done judiciously.

  • Reaction Monitoring: Do not run the reaction for a fixed amount of time. Monitor its progress closely using Thin-Layer Chromatography (TLC) or GC-MS.[4] As soon as the starting isopropyl-pyrazole is consumed, quench the reaction immediately.

  • Controlled Addition: Instead of adding all the iodinating agent at once, consider adding it portion-wise or as a solution via a syringe pump over a set period. This keeps the instantaneous concentration of the electrophilic iodine low, favoring the mono-iodination of the more reactive starting material.

Question 3: My yield is very low, and the reaction seems incomplete, even after extended time. What factors could be at play?

Answer: Low yields or stalled reactions often point to issues with reagent reactivity, reaction conditions, or the nature of the pyrazole substrate itself.

Causality:

  • Insufficiently Electrophilic Iodine Source: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate pyrazoles efficiently, especially if the ring possesses electron-withdrawing groups (EWGs).[4]

  • Deactivated Substrate: If your isopropyl-pyrazole contains EWGs (e.g., -NO₂, -CF₃, -COR), the ring's nucleophilicity is reduced, making electrophilic attack much more difficult.[4][6]

  • Suboptimal Conditions: Temperature and solvent play a critical role. Many iodinations require heating to proceed at a reasonable rate.[4][5] The solvent must fully dissolve the reactants.

  • Acid/Base Issues: In methods like ICl iodination, HCl is formed as a byproduct. Without a base like Li₂CO₃ to neutralize it, the acidic conditions can lead to side reactions, including deacylation if an N-acyl group is present.[7]

Solutions:

  • Enhance Electrophilicity:

    • Use an oxidant such as Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) with I₂ to generate a more potent iodinating species in situ.[4][8]

    • Switch to a more reactive iodinating agent like N-Iodosuccinimide (NIS), typically activated with a strong acid like TFA.[5]

  • Optimize Reaction Conditions:

    • For deactivated substrates or slow reactions, increase the temperature. Heating to 80 °C or reflux is common.[4][5]

    • Ensure your solvent choice (e.g., acetonitrile, dichloromethane, acetic acid) is appropriate for reactant solubility.[1][4]

  • Address Substrate Deactivation: For heavily deactivated pyrazoles, the NIS/TFA system is often the most effective choice, as the highly acidic conditions can overcome the electronic deficiency of the ring.[5]

Frequently Asked Questions (FAQs)
  • Q1: How can I effectively purify my target iodinated isopropyl-pyrazole from isomers and di-iodinated side products?

    • A1: The most reliable method is column chromatography on silica gel .[1] The polarity difference between the starting material, the mono-iodinated isomers, and the di-iodinated product is usually sufficient for separation. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane. If your pyrazole is basic, a pre-purification step using acid-base extraction can be very effective at removing non-basic impurities.[4]

  • Q2: Are there any "green" methods for iodinating isopropyl-pyrazoles?

    • A2: Yes. A highly recommended green protocol uses molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water.[8] This method avoids organic solvents and generates water as the only byproduct, making it an environmentally friendly choice for C4-iodination.[1][8]

  • Q3: I am starting with an N-H pyrazole and will add the isopropyl group later. Do I need to protect the N-H during iodination?

    • A3: For most direct electrophilic iodinations (e.g., I₂/oxidant, NIS), N-H protection is not strictly necessary.[4] However, if you plan to use an organometallic route (like deprotonation with n-BuLi for C5 iodination), the acidic N-H proton will be deprotonated first. In this specific case, N-protection is mandatory to ensure C5 deprotonation.[4]

Data Summary: Comparison of Common Iodination Methods
MethodReagentsSolventTemp.Typical Yield (%)RegioselectivityKey Considerations
Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxGood to ExcellentC4 Highly regioselective; effective for deactivated systems.[1][5]
Iodine/H₂O₂ I₂, H₂O₂WaterRoom Temp.63 - 100%C4 Green protocol with water as the only byproduct.[1][8]
N-Iodosuccinimide NIS, Acid (TFA or H₂SO₄)VariousRoom Temp. - 80°CGoodC4 Excellent for deactivated pyrazoles.[1][4][5]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.Up to 95%C4 Base is essential to neutralize byproduct HCl.[1][7]
n-BuLi/Iodine n-BuLi, I₂Anhydrous THF-78 °C to RT65 - 89%C5 Exclusive C5-iodination; requires strict anhydrous/inert conditions.[1][5]
Visualizations
Logical Troubleshooting Workflow

This diagram provides a step-by-step decision-making process for diagnosing and solving common issues in isopropyl-pyrazole iodination.

TroubleshootingWorkflow start Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) issue Identify Primary Issue start->issue isomers Mixture of Isomers (e.g., 4-iodo and 5-iodo) issue->isomers Poor Regioselectivity over_iodination Di-iodinated Product Detected issue->over_iodination Over-iodination low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion cause_isomers Cause: Incorrect reaction type for desired regioselectivity. isomers->cause_isomers cause_over Cause: 1. Excess iodinating agent. 2. Reaction time too long. over_iodination->cause_over cause_low Cause: 1. Insufficiently reactive agent. 2. Deactivated substrate. 3. Suboptimal conditions. low_yield->cause_low sol_isomers Solution: - For C4: Use I₂/CAN or NIS/Acid. - For C5: Use n-BuLi then I₂. cause_isomers->sol_isomers sol_over Solution: 1. Use 1.0-1.2 eq. of agent. 2. Monitor reaction by TLC/GC-MS. 3. Quench when starting material is gone. cause_over->sol_over sol_low Solution: 1. Use stronger agent (e.g., NIS/TFA). 2. Increase reaction temperature. 3. Check reagent quality. cause_low->sol_low

Caption: Troubleshooting flowchart for isopropyl-pyrazole iodination.

Mechanism of Regioselectivity

This diagram illustrates the two distinct pathways leading to either C4 or C5 iodination.

Regioselectivity cluster_0 Pathway 1: Electrophilic Substitution (C4-Selective) cluster_1 Pathway 2: Directed Metalation (C5-Selective) pyrazole1 Isopropyl-Pyrazole intermediate1 [Resonance-stabilized cationic intermediate] pyrazole1->intermediate1 + 'I⁺' (from I₂/CAN, NIS) product1 4-Iodo-isopropyl-pyrazole (Major Product) intermediate1->product1 - H⁺ pyrazole2 Isopropyl-Pyrazole lithiated C5-Lithiated Pyrazole (Nucleophile) pyrazole2->lithiated + n-BuLi, -78°C product2 5-Iodo-isopropyl-pyrazole (Exclusive Product) lithiated->product2 + I₂

Caption: Mechanistic pathways for C4 vs. C5 iodination.

Experimental Protocols
Protocol 1: Regioselective C4-Iodination using I₂/CAN

(Adapted from literature procedures for trifluoromethyl-pyrazoles, which is highly effective for achieving C4 selectivity)[1][5]

  • Materials:

    • 1-isopropyl-1H-pyrazole derivative (1.0 mmol)

    • Iodine (I₂) (1.3 mmol, 330 mg)

    • Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)

    • Acetonitrile (MeCN) (10-15 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1-isopropyl-1H-pyrazole derivative (1.0 mmol) in acetonitrile (6 mL).

    • Add CAN (1.1 mmol) and elemental iodine (1.3 mmol) to the solution.

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir overnight. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4-iodo-1-isopropyl-1H-pyrazole.

Protocol 2: Regioselective C5-Iodination using n-BuLi and I₂

(Adapted from literature procedures)[1][5]

  • Materials:

    • 1-isopropyl-1H-pyrazole derivative (1.0 mmol)

    • n-Butyllithium (n-BuLi) (1.3 mmol, e.g., 0.52 mL of a 2.5 M solution in hexanes)

    • Iodine (I₂) (1.4 mmol, 356 mg)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 1-isopropyl-1H-pyrazole (1.0 mmol) and dissolve it in dry THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.3 mmol) dropwise with vigorous stirring. A color change is typically observed. Stir for 10-20 minutes at -78 °C.

    • In a separate flask, dissolve iodine (1.4 mmol) in dry THF (3 mL). Add this iodine solution dropwise to the lithiated pyrazole solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature over a few hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with dichloromethane or ethyl acetate (30 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine) and then with water.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the pure 5-iodo-1-isopropyl-1H-pyrazole.

References
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.com.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.com.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry.
  • Chuprakov, S., et al. (2007). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry.
  • Krasovskis, E., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Gasparyan, M., et al. (2020). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Correa, A., et al. (2006).
  • Google Patents. (2015). Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • Organic Chemistry Portal. (2019).
  • MDPI. (2020).

Sources

Troubleshooting

Improving regioselectivity in pyrazole synthesis

Technical Support Center: Pyrazole Synthesis Guide Topic: Improving and Troubleshooting Regioselectivity in the Synthesis of Pyrazoles Welcome to the technical support guide for pyrazole synthesis. This document is desig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis

Guide Topic: Improving and Troubleshooting Regioselectivity in the Synthesis of Pyrazoles

Welcome to the technical support guide for pyrazole synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. As pyrazoles are a cornerstone of many pharmaceutical compounds, agrochemicals, and materials, mastering their regioselective synthesis is a critical skill.

This guide moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play, offering field-tested troubleshooting advice and detailed experimental procedures to help you overcome common challenges in the lab.

Part 1: Frequently Asked Questions (FAQs) on Pyrazole Regioselectivity

This section addresses high-level questions that form the foundation of understanding regiocontrol in the classical condensation reaction between 1,3-dicarbonyls and hydrazines.

Q1: What is the fundamental cause of poor regioselectivity in pyrazole synthesis?

The primary issue arises from the reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The reaction proceeds via a condensation mechanism, forming a hydrazone intermediate. The subsequent intramolecular cyclization can occur through two competing pathways, as the nitrogen atom of the hydrazine can attack either of the two distinct carbonyl carbons. This results in the formation of two different regioisomers. The challenge lies in directing the reaction to selectively produce only one of these isomers.

Q2: What are the primary factors that influence the regioselectivity of this reaction?

Regioselectivity is not governed by a single factor but is rather a result of the interplay between several electronic and steric parameters. The key factors include:

  • Electronic Effects: The inherent difference in the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a major determinant. The more electrophilic carbonyl is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring cyclization at the less hindered site.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can significantly alter the reaction pathway and, consequently, the regiomeric ratio. For instance, acidic conditions can protonate a carbonyl group, increasing its electrophilicity and influencing the initial attack site.

  • Nature of the Hydrazine Substituent: The electronic nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) modifies the nucleophilicity of the two nitrogen atoms, influencing the initial condensation step.

Q3: How can I reliably determine the regiomeric ratio of my product mixture?

Accurate determination of the product ratio is critical. While thin-layer chromatography (TLC) can indicate the presence of multiple products, it is not quantitative. The gold standard for determining regioselectivity is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: In many cases, the signals for the pyrazole C-H proton or the substituents on the pyrazole ring for the two different regioisomers will be distinct and well-resolved. Integration of these unique signals provides a direct and reliable measure of the isomeric ratio.

  • 2D NMR Techniques: When ¹H NMR is ambiguous, advanced techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish long-range correlations between protons and carbons, allowing for unequivocal structure elucidation of the major and minor isomers. For example, an NOE correlation between the N-substituent and a substituent at the C5 position can confirm the structure.

X-ray crystallography provides the most definitive structural proof, but it requires a single crystal of one of the isomers, which may not always be obtainable.

Part 2: Troubleshooting Guide for Common Regioselectivity Issues

This section provides in-depth answers to specific experimental problems, structured to help you diagnose and solve issues in your reactions.

Q4: My reaction with methylhydrazine and benzoylacetone is yielding a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a classic problem. The electronic difference between the phenyl-substituted carbonyl and the methyl-substituted carbonyl is not pronounced enough to strongly direct the cyclization under standard thermal conditions. Here is a systematic approach to troubleshoot this:

Troubleshooting Workflow: Improving Regioselectivity

G start Problem: 1:1 Regioisomeric Ratio cond_check Initial Assessment: Analyze Steric & Electronic Factors start->cond_check steric_path Option 1: Modify Steric Hindrance cond_check->steric_path Sterics Dominant? electronic_path Option 2: Modify Electronic Properties cond_check->electronic_path Electronics Dominant? condition_path Option 3: Optimize Reaction Conditions cond_check->condition_path Conditions Not Optimized? steric_sol Increase bulk of non-directing group or introduce a bulky directing group. steric_path->steric_sol electronic_sol Introduce strong Electron Withdrawing Group (EWG) or Electron Donating Group (EDG) to differentiate carbonyls. electronic_path->electronic_sol condition_sol_acid Acid Catalysis: Protonates one carbonyl, increasing its electrophilicity. condition_path->condition_sol_acid condition_sol_base Base Catalysis: Can favor specific enolate formation. condition_path->condition_sol_base condition_sol_solvent Solvent Polarity: Can stabilize one transition state over the other. condition_path->condition_sol_solvent

Caption: Troubleshooting decision tree for poor regioselectivity.

Detailed Strategy:

  • Solvent Modification: The polarity of the solvent can influence which intermediate tautomer is more stable, thereby affecting the cyclization pathway. Systematically screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol, acetic acid). Acetic acid often serves as both a solvent and an acid catalyst, which can promote the selective formation of one isomer.

  • Temperature Control: Run the reaction at a lower temperature. While this will slow the reaction rate, it increases the energy difference between the two competing transition states, often leading to higher selectivity for the thermodynamically favored product.

  • Catalyst Introduction:

    • Acid Catalysis: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) or HCl. This can lead to preferential protonation of one carbonyl oxygen, making that carbon significantly more electrophilic.

    • Lewis Acid Catalysis: Lewis acids such as ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃ can coordinate to a carbonyl oxygen, achieving a similar activating effect with potentially different selectivity profiles.

Table 1: Effect of Reaction Conditions on Regioselectivity

1,3-Dicarbonyl Hydrazine Solvent Catalyst Temperature (°C) Regioisomeric Ratio (A:B) Reference
Benzoylacetone Methylhydrazine Ethanol None 80 ~55:45
Benzoylacetone Methylhydrazine Acetic Acid Self 100 >95:5
1,1,1-Trifluoro-2,4-pentanedione Phenylhydrazine Toluene None 110 >98:2

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione| Hydrazine hydrate | Ethanol | None | reflux | 91:9 | |

Note: Ratios are illustrative and can vary based on precise experimental setup.

Q5: I am using a 1,3-diketone with a trifluoromethyl group. Why is my reaction highly regioselective, and which isomer is formed?

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group (EWG) . Its presence makes the adjacent carbonyl carbon significantly more electron-deficient and, therefore, more electrophilic.

Mechanism of CF₃-Directed Pyrazole Synthesis

G cluster_0 Reaction Pathway R_NHNH2 R-NH-NH₂ Initial_Attack Step 1: Nucleophilic Attack (NH₂ attacks more electrophilic C) R_NHNH2->Initial_Attack Diketone CF₃-C(O)-CH₂-C(O)-R' Diketone->Initial_Attack Intermediate Hydrazone Intermediate Initial_Attack->Intermediate Condensation Cyclization Step 2: Intramolecular Cyclization (NH attacks remaining C=O) Intermediate->Cyclization Tautomerization & Ring Closure Product Major Regioisomer (CF₃ at C3) Cyclization->Product Dehydration

Caption: Regiocontrol using a strong electron-withdrawing group.

In the reaction with a hydrazine (e.g., R-NHNH₂), the more nucleophilic nitrogen (typically the unsubstituted -NH₂) will preferentially attack the more electrophilic carbonyl carbon—the one adjacent to the -CF₃ group. Following the initial condensation, the subsequent intramolecular cyclization and dehydration lead to the pyrazole where the -CF₃ group is at the C3 position and the other substituent (from the dicarbonyl) is at the C5 position. The selectivity is often excellent, frequently exceeding 95:5.

Q6: Can I use a directing group strategy to control the outcome?

Yes, using a removable directing group is a powerful strategy when the inherent electronic and steric biases of the substrates are insufficient. One common approach involves using a β-ketoester where the ester group can be removed after the pyrazole ring is formed.

However, a more modern and elegant approach is the use of N-N-linked bidentate directing groups on the hydrazine itself. These groups coordinate to a metal catalyst, which then directs the reaction to a specific carbonyl. While synthetically more complex, this approach offers very high levels of control.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Acid Catalysis

This protocol describes the synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole from benzoylacetone and methylhydrazine, favoring the isomer shown by leveraging acidic conditions.

Materials:

  • Benzoylacetone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetone (e.g., 1.62 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir to dissolve the dicarbonyl. Carefully add methylhydrazine (e.g., 0.51 g, 11 mmol) dropwise to the solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired regioisomer.

Protocol 2: Determination of Regioisomeric Ratio by ¹H NMR Spectroscopy

Objective: To quantify the ratio of two regioisomers in a crude product mixture.

  • Sample Preparation: Ensure the crude product is free of residual solvent by drying it under high vacuum. Prepare a solution by dissolving a known mass of the crude material (e.g., 15-20 mg) in a deuterated solvent (e.g., CDCl₃, 0.7 mL) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to cover all relevant signals (e.g., 0-10 ppm). Use a sufficient relaxation delay (d1) of at least 5 seconds to ensure accurate integration of all signals.

  • Data Analysis:

    • Identify unique, well-resolved signals corresponding to each regioisomer. Often, the proton on the pyrazole ring (C4-H) or the protons of a methyl group attached to the ring or the nitrogen are ideal for this purpose.

    • Let's assume Isomer A has a unique singlet at 6.1 ppm and Isomer B has a unique singlet at 6.3 ppm.

    • Integrate both of these signals. Set the integral of one of the peaks to a convenient value (e.g., 1.00).

    • The relative integral value of the second peak directly gives the ratio of the two isomers. For example, if the peak for Isomer A is integrated to 1.00 and the peak for Isomer B integrates to 0.25, the regioisomeric ratio is 4:1 (or 80:20).

  • Confirmation (Optional): If signals overlap, consider using a different deuterated solvent which may resolve the signals. For definitive assignment, perform 2D NMR experiments (HMBC, NOESY) on the mixture or on the purified isomers.

References

  • Regioselective Synthesis of 3-Trifluoromethyl-Substituted Pyrazoles. Journal of Organic Chemistry. [Link]

  • A Regioselective One-Pot Synthesis of 3,5-Disubstituted-1H-pyrazoles. Molecules. [Link]

  • On the Regioselectivity of the Knorr-Pauson Reaction. Journal of the Brazilian Chemical Society. [Link]

Optimization

Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrazole Intermediates

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor solubility often encountered with pyrazole intermediates. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. However, their inherent aromaticity and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, frequently lead to low solubility in both aqueous and organic media, complicating synthesis, purification, and formulation.

This document is structured as a series of practical, question-and-answer-based guides. It is designed to not only offer solutions but also to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Core Physicochemical Principles Governing Pyrazole Solubility

The solubility of pyrazole intermediates is a complex interplay of several factors. Understanding these is the first step toward rational problem-solving.

  • Crystal Lattice Energy: The arrangement of molecules in the crystal lattice significantly impacts the energy required to dissolve the compound. Strong intermolecular forces, like hydrogen bonding between pyrazole units, contribute to a more stable crystal lattice, and consequently, lower solubility.

  • Intermolecular Forces: Beyond

Troubleshooting

Stability issues of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in solution

Welcome to the technical support center for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine in solution.

Issue 1: My solution of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine is turning brown/yellow over time.

Potential Cause: Discoloration, particularly turning brown, is a common indicator of oxidation. The pyrazole ring and the 3-amino group are susceptible to oxidation, which can be accelerated by exposure to air and light.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere such as nitrogen or argon. This minimizes contact with oxygen.

  • Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative processes.[1]

  • Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents. Peroxides or other impurities in aged solvents can initiate oxidation.

  • Low Temperature Storage: Store the solution at low temperatures (2-8°C or -20°C) to slow down the rate of degradation.[1][2]

Issue 2: I am observing new, unexpected spots on my TLC or peaks in my LC-MS analysis after a short period of storage.

Potential Cause: The appearance of new signals suggests chemical degradation. For iodo-substituted aromatic compounds, this could be due to de-iodination, photodegradation, or other decomposition pathways. The C-I bond can be labile under certain conditions.

Troubleshooting Workflow:

Troubleshooting_Degradation start Observation: New spots/peaks check_light Step 1: Assess Light Exposure - Was the solution protected from light? start->check_light check_temp Step 2: Evaluate Storage Temperature - Was it stored at a recommended low temperature? check_light->check_temp If yes mitigate_light Action: Store in amber vials or foil-wrapped containers. check_light->mitigate_light If no check_solvent Step 3: Analyze Solvent Choice - Is the solvent appropriate and pure? check_temp->check_solvent If yes mitigate_temp Action: Store at 2-8°C or -20°C. check_temp->mitigate_temp If no check_ph Step 4: Consider pH - Is the solution acidic or basic? check_solvent->check_ph If yes mitigate_solvent Action: Use fresh, high-purity, de-gassed solvents. check_solvent->mitigate_solvent If no mitigate_ph Action: Buffer the solution if pH sensitivity is suspected. check_ph->mitigate_ph If pH is a factor

Caption: Troubleshooting workflow for identifying the cause of degradation.

Issue 3: My reaction yield is inconsistent or lower than expected when using a solution of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Potential Cause: A decrease in the concentration of the active compound due to degradation will directly impact reaction yields. The C-I bond is a key reactive site for cross-coupling reactions, and its cleavage would render the molecule inactive for such transformations.[3]

Recommended Protocol for Solution Preparation and Use:

  • Fresh is Best: Prepare solutions of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine immediately before use.

  • Quantify Before Use: If a stock solution must be stored, it is advisable to re-check the concentration or purity by a quantitative method (e.g., qNMR or HPLC with a standard) before use in a critical reaction.

  • Inert Reaction Conditions: If the subsequent reaction is sensitive to oxidation, ensure that the solution is handled under an inert atmosphere throughout the process.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine?

A1: Based on the chemical properties of similar compounds, the following storage conditions are recommended to ensure long-term stability:[1][2]

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amino group and pyrazole ring.[1]
Light Protection from light (amber vials/foil)Minimizes the risk of photodegradation of the C-I bond.[1]
Moisture Dry environment (use of desiccants for solid)Prevents potential hydrolysis or moisture-facilitated degradation.[1]

Q2: Which solvents are recommended for dissolving 4-Iodo-1-isopropyl-1H-pyrazol-3-amine to maximize stability?

A2: The choice of solvent is critical. While specific stability data in various solvents is not extensively published for this exact molecule, general guidelines for similar heterocyclic compounds suggest the following:

Solvent ClassRecommended SolventsStability Considerations
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Generally good solvating power. Use high-purity, anhydrous grades.
Polar Protic Ethanol, MethanolCan be used, but be aware of potential reactivity with the C-I bond under certain conditions (e.g., in the presence of base or catalysts).
Aqueous Limited solubility in neutral water.[4]Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic nitrogen atoms.[4] However, the stability in acidic or basic aqueous media over time should be experimentally verified.

Q3: Is 4-Iodo-1-isopropyl-1H-pyrazol-3-amine sensitive to pH?

A3: Yes, due to the presence of the basic 3-amino group and the nitrogen atoms in the pyrazole ring, the compound's solubility and potentially its stability can be pH-dependent.[4] In acidic solutions, the compound will likely be protonated, forming a more soluble salt. In basic conditions, the free base will be present. While the pyrazole ring itself is generally stable, strong acidic or basic conditions, especially at elevated temperatures, could promote degradation, including potential de-iodination.

Q4: How can I monitor the stability of my 4-Iodo-1-isopropyl-1H-pyrazol-3-amine solution?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique.

Experimental Protocol: HPLC Stability Monitoring

  • Initial Analysis (T=0):

    • Prepare a fresh solution of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine at the desired concentration.

    • Immediately analyze the solution by HPLC to obtain the initial purity profile and peak area of the main compound.

  • Storage:

    • Store the solution under the conditions you wish to evaluate (e.g., room temperature, 4°C, protected from light, etc.).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the initial peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

HPLC_Stability_Monitoring prep Prepare Fresh Solution t0 T=0 Analysis (HPLC) - Establish initial purity prep->t0 store Store Solution (Defined Conditions) t0->store tn Time-Point Analysis (e.g., T=1, 3, 7 days) (HPLC) store->tn analyze Compare Data - Main peak area - New impurity peaks tn->analyze conclusion Conclusion on Stability analyze->conclusion

Caption: Workflow for HPLC-based stability monitoring.

III. References

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI. Available from: [Link]

  • 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem. Available from: [Link]

  • The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. Available from: [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives - ResearchGate. Available from: [Link]

  • Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. Available from: [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. Available from: [Link]

  • Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser - YouTube. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]

  • Structure and Reactivity of N‐Heterocyclic Alkynyl Hypervalent Iodine Reagents - PMC. Available from: [Link]

  • PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture - ResearchGate. Available from: [Link]_

  • Photochemistry of aromatic compounds - Books - The Royal Society of Chemistry. Available from: [Link]

  • Late stage iodination of biologically active agents using a one-pot process from aryl amines. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Iodine Heterocycles | Request PDF - ResearchGate. Available from: [Link]

  • Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5 - ResearchGate. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. Available from: [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. Available from: [Link]

  • 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole - EPA. Available from: [Link]

  • 5-isopropyl-1H-pyrazol-3-amine - 56367-24-9, C6H11N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling with Sterically Hindered Pyrazoles

Welcome to the Advanced Troubleshooting Guide for pyrazole cross-coupling. Sterically hindered pyrazoles present a dual challenge in metal-catalyzed cross-coupling: their bulky substituents restrict the trajectory of pal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for pyrazole cross-coupling. Sterically hindered pyrazoles present a dual challenge in metal-catalyzed cross-coupling: their bulky substituents restrict the trajectory of palladium intermediates during oxidative addition and transmetalation, while their sp²-hybridized nitrogen acts as a potent σ-donor that can trap the catalyst in off-cycle resting states.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring robust C–C and C–N bond formation.

Diagnostic Catalyst Selection Workflow

Before troubleshooting a failed reaction, verify that your catalytic system is structurally matched to the electronic and steric demands of your specific pyrazole substrate.

CatalystSelection Start Sterically Hindered Pyrazole Coupling CouplingType Which coupling reaction? Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki C-C Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald C-N HindranceSuzuki Steric bulk adjacent to coupling site? Suzuki->HindranceSuzuki BuchwaldType Is pyrazole the nucleophile? Buchwald->BuchwaldType SuzukiSevere Use XPhos Pd G3 / SPhos Base: K3PO4 HindranceSuzuki->SuzukiSevere Yes SuzukiMild Use Pd(dppf)Cl2 Base: Na2CO3 HindranceSuzuki->SuzukiMild No BuchwaldNuc Use t-BuXPhos Pd G3 Prevents N-poisoning BuchwaldType->BuchwaldNuc Yes BuchwaldElec Use BrettPhos or RuPhos Base: NaOtBu BuchwaldType->BuchwaldElec No

Diagnostic workflow for selecting optimal palladium catalysts for hindered pyrazole cross-couplings.

Frequently Asked Questions & Troubleshooting

Q1: Why do standard catalysts fail when coupling pyrazoles with bulky groups at the 3- and 5-positions? A1: Steric hindrance at the 3,5-positions (e.g., 3,5-dimethyl-4-bromopyrazole) severely restricts the spatial trajectory required for the palladium complex to undergo transmetalation and reductive elimination. Standard bidentate catalysts like Pd(dppf)Cl₂ lack the flexibility and appropriate bite angle to accommodate this bulk, often resulting in drastically reduced yields (e.g., dropping to ~33% in hindered systems)[1]. Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos paired with a Pd G3/G4 precatalyst. These systems rapidly generate a highly active, monoligated Pd(0) species that is sterically accommodating enough to insert into hindered C–X bonds.

Q2: My pyrazole substrate seems to be poisoning the palladium catalyst. How do I prevent this? A2: Pyrazoles contain a strongly coordinating, pyridine-like sp² nitrogen. This nitrogen can bind to electrophilic Pd(II) intermediates, creating stable, off-cycle bis-amine complexes that halt the catalytic cycle[2]. In sterically hindered pyrazoles, the productive cross-coupling steps are inherently slower, allowing this parasitic N-coordination to outcompete the main reaction[2]. Solution:

  • Ligand Sterics: Employ extremely bulky ligands like t-BuXPhos . The massive steric profile of the tert-butyl groups physically shields the palladium center, preventing the pyrazole nitrogen from coordinating and forming off-cycle resting states[3].

  • Protecting Groups: Mask the pyrazole nitrogen with a bulky protecting group like Trityl (Tr) or THP. For example, 4-bromo-1-tritylpyrazole couples with near-quantitative efficiency because the trityl group completely blocks N-coordination while providing steric pressure that actively accelerates reductive elimination[1].

Q3: What is the optimal catalyst for the Buchwald-Hartwig N-arylation of a hindered pyrazole? A3: N-arylation of pyrazoles is notoriously difficult because they are poorer nucleophiles than aliphatic amines, and their propensity to coordinate to Pd can stall the cycle[4]. When steric bulk is added, the activation energy for C–N reductive elimination spikes. Solution:t-BuXPhos Pd G3 is the gold standard for this transformation[3]. The electron-rich dialkylphosphine accelerates the initial oxidative addition, while its extreme steric bulk forces the Pd(II) intermediate into a highly strained conformation that drastically lowers the activation energy required for reductive elimination.

Quantitative Data: Catalyst & Ligand Selection Matrix

Summarized below are the benchmarked parameters for overcoming specific pyrazole-related coupling challenges.

Coupling TypeSubstrate CharacteristicsRecommended Precatalyst / LigandOptimal Base & SolventExpected Outcome / Causality
Suzuki-Miyaura 3,5-disubstituted 4-halopyrazoleXPhos Pd G3 (2-5 mol%)K₃PO₄ (Dioxane/H₂O)>85% Yield. Overcomes steric block during transmetalation.
Suzuki-Miyaura N-protected 4-halopyrazole (e.g., Trityl)Pd(dppf)Cl₂ (0.2-1 mol%)Na₂CO₃ (Toluene/EtOH)Quantitative Yield. Trityl group prevents N-poisoning[1].
Buchwald-Hartwig N-arylation of bulky pyrazolet-BuXPhos Pd G3 (2-5 mol%)t-BuONa (t-Amyl alcohol)High Selectivity. Prevents off-cycle N-coordination[3].
Buchwald-Hartwig Pyrazole as electrophile (halide)BrettPhos Pd G3 (2-5 mol%)LHMDS (THF)>80% Yield. Accelerates C–N reductive elimination[4].

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 3,5-Disubstituted Pyrazoles (Self-Validating System)

This protocol utilizes a G3 palladacycle to ensure a strict 1:1 Pd-to-ligand ratio, preventing the formation of unreactive bis-ligated Pd(0) species.

  • Pre-catalyst Assembly: In a nitrogen-filled glovebox, charge an oven-dried vial with the hindered pyrazole halide (1.0 equiv), aryl boronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (3 mol%).

    • Causality: K₃PO₄ is chosen over stronger bases (like NaOtBu) to prevent the protodeboronation of the boronic acid, a common side-reaction exacerbated by steric hindrance.

  • Solvent Addition: Seal the vial, remove it from the glovebox, and inject degassed 1,4-Dioxane/H₂O (10:1 ratio, to achieve 0.2 M concentration).

    • Causality: The trace water is strictly required to dissolve the phosphate base and form the reactive boronate complex necessary for transmetalation.

  • Reaction Monitoring (Visual Validation): Stir the reaction at 60 °C. Within 5–10 minutes, observe the solution transition from a pale yellow to a deep red/brown.

    • Validation: This distinct color shift is a self-validating indicator confirming the successful deprotonation of the G3 precatalyst and the generation of the active monoligated Pd(0) species. If the solution remains yellow, the precatalyst has not activated (check base solubility/water content).

  • Quench and Workup: After complete consumption of the starting material (typically 2-4 hours via LCMS), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation of Bulky Pyrazoles

Designed to prevent catalyst poisoning via nitrogen coordination.

  • Assembly: Combine the sterically hindered pyrazole (1.2 equiv), aryl halide (1.0 equiv), NaOtBu (1.5 equiv), and t-BuXPhos Pd G3 (4 mol%) in an oven-dried vial under an inert atmosphere.

    • Causality: t-BuXPhos is critical here; its extreme steric bulk physically shields the Pd center, preventing the pyrazole's sp² nitrogen from coordinating and trapping the catalyst in an off-cycle resting state[3].

  • Reaction Execution: Add anhydrous, degassed t-Amyl alcohol (0.2 M). Stir at 80 °C for 12 hours.

    • Causality:t-Amyl alcohol is utilized because its steric bulk prevents it from acting as a competing nucleophile, while its polarity aids in stabilizing the polar transition states during oxidative addition.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)
  • Source: National Institutes of Health (PMC)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Functionalization

Welcome to the Pyrazole Functionalization Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable nature of pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Functionalization Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable nature of pyrazole chemistry. The pyrazole core is deceptively simple; however, its inherent annular prototropic tautomerism, uneven electronic distribution, and competing coordination sites often lead to complex byproduct profiles.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind byproduct formation—whether it is N1/N2 isomerization, C-4 over-arylation, or polyhalogenation—and provide self-validating protocols to ensure your functionalization reactions are robust, reproducible, and regioselective.

The N-Alkylation Dilemma: Resolving N1 vs. N2 Regioisomers

Q: I am consistently obtaining a nearly 1:1 mixture of N1 and N2 alkylated pyrazole regioisomers. How do I drive the reaction toward a single kinetic isomer?

The Causality: The formation of N-alkylation regioisomers stems from the rapid prototropic tautomerism of the NH-pyrazole ring. Because the two nitrogen atoms share similar nucleophilicity, using weak bases (like K₂CO₃ in refluxing acetonitrile) results in a 1[1]. In this state, proton transfer between N1 and N2 outpaces the alkylation step, leading to mixed products. To achieve high regioselectivity, you must override this thermodynamic default by employing a strong base at lower temperatures to irreversibly form a discrete pyrazolide anion, allowing steric factors to dictate the kinetic attack[1].

NAlkylation NH_Pyr NH-Pyrazole (Tautomeric Mixture) WeakBase Weak Base (K2CO3) Reflux NH_Pyr->WeakBase StrongBase Strong Base (NaH) 0°C to RT NH_Pyr->StrongBase Thermo Thermodynamic Control (N1 & N2 Isomer Mixture) WeakBase->Thermo Fast proton exchange Kinetic Kinetic Control (Regioselective N-Alkylation) StrongBase->Kinetic Irreversible deprotonation

Caption: Thermodynamic vs. kinetic control pathways in the N-alkylation of pyrazoles.

Self-Validating Protocol: Kinetically Controlled N-Alkylation

This protocol utilizes NaH in a DME/MeCN solvent system to lock the pyrazolide anion, favoring the less sterically hindered nitrogen.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Substrate Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DME/MeCN (1:1 v/v, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv) in small portions.

    • Validation Checkpoint: You must observe immediate H₂ gas evolution. The opaque suspension will transition to a clear or slightly yellow homogeneous solution within 15–30 minutes, confirming the irreversible formation of the sodium pyrazolide.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise at 0 °C.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Validation Checkpoint: TLC should show the emergence of a single major spot (kinetic product) rather than the twin spots characteristic of thermodynamic mixtures.

  • Quench: Carefully quench with saturated aqueous NH₄Cl and extract with EtOAc.

C-H Functionalization: Suppressing C-4 Over-Arylation

Q: During Palladium-catalyzed C-H arylation, my target is the C-5 position, but I am observing significant C-4 arylated byproducts. How can I redirect the catalyst?

The Causality: This is a classic conflict between electronic density and proton acidity. The C-4 position of the pyrazole ring is the most electron-rich, making it the natural target for 2[2]. Conversely, the C-5 proton is the most acidic due to its proximity to the sp²-hybridized nitrogen[2]. If your catalytic cycle relies solely on an electrophilic palladacycle intermediate, it will default to the C-4 position.

To force C-5 functionalization, you must exploit a Concerted Metalation-Deprotonation (CMD) pathway. This is achieved by introducing Cu(OAc)₂ or Ag salts, which coordinate to the N2 atom and act as a directing group, guiding the Palladium center strictly to the C-5 position via a bimetallic transition state[3].

MechanisticPathway cluster_0 Electrophilic Pathway cluster_1 CMD Pathway (Concerted Metalation-Deprotonation) P N-Substituted Pyrazole E_Int Palladacycle Intermediate (Electron-rich C-4) P->E_Int Pd(II) without directing additives CMD_Int Bimetallic Transition State (Cu/Ag Assisted at N2) P->CMD_Int Pd(II) + Cu(OAc)2 or Ag salts C4_Prod C-4 Arylated Product (Byproduct) E_Int->C4_Prod SEAr Mechanism C5_Prod C-5 Arylated Product (Target) CMD_Int->C5_Prod C-5 Deprotonation

Caption: Mechanistic divergence in pyrazole C-H functionalization based on catalytic conditions.

Self-Validating Protocol: C-5 Selective Pd-Catalyzed C-H Arylation

This protocol utilizes Cu(OAc)₂ as both an oxidant and a critical N2-directing co-catalyst.

  • Reagent Charging: In a Schlenk tube, combine the N-substituted pyrazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M) under an argon atmosphere.

    • Validation Checkpoint: The solution will take on a deep blue/green hue indicative of the Cu(II) acetate complex. This visual confirmation is critical; if the solution is pale, your Cu(OAc)₂ may be degraded, which will collapse the CMD pathway and result in C-4 byproducts.

  • Heating: Seal the tube and heat to 110 °C for 12 hours.

    • Validation Checkpoint: Over time, the precipitation of Pd black and a color shift toward brown/black indicates the reduction cycles are occurring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the metal salts. Concentrate and purify via flash chromatography.

Halogenation: Preventing Polyhalogenated Oligomers

Q: When attempting to mono-halogenate my pyrazole core, I frequently isolate di-halogenated (C-3, C-4) byproducts. How can I control the kinetic resolution?

The Causality: Halogenation naturally occurs at the highly nucleophilic C-4 position. However, using harsh, pure halogens (like Br₂ or Cl₂ in non-polar solvents) lacks the kinetic resolution required to stop the reaction[4]. The mono-halogenated product often remains sufficiently electron-rich to undergo a rapid second electrophilic attack. Transitioning to N-halosuccinimides (NBS, NIS) in acidic or aqueous media modulates the electrophilicity of the halogenating agent, allowing for precise 4[4].

Self-Validating Protocol: Controlled Mono-Iodination
  • Preparation: Dissolve the pyrazole (1.0 equiv) in a mixture of AcOH and CCl₄ (1:1 v/v).

  • Reagent Addition: Add I₂ (0.5 equiv) and HIO₃ (0.2 equiv).

    • Validation Checkpoint: The HIO₃ acts as an in-situ oxidant that slowly generates the active electrophile from I₂. The reaction mixture will maintain a steady, light purple/brown color, indicating a controlled, low concentration of the active iodinating species.

  • Stirring: Stir at 25 °C for 4–6 hours. Monitor by LC-MS to ensure no M+127 (di-iodo) mass peaks emerge.

  • Quench: Neutralize with saturated aqueous Na₂S₂O₃ until the iodine color completely dissipates (solution turns clear/pale yellow), validating the quenching of all active electrophiles.

Quantitative Summary of Reaction Conditions

The following table summarizes the quantitative impact of reaction conditions on regioselectivity and byproduct formation, allowing for quick comparative analysis during experimental design.

Reaction TypeTarget PositionReagents / Catalyst SystemCommon ByproductYield / SelectivityRef
N-Alkylation N1 (Kinetic)NaH, DME/MeCN, 25 °CN2-alkylated isomer>95% regioselectivity[1]
N-Alkylation N2 (Thermodynamic)K₂CO₃, MeCN, RefluxN1-alkylated isomerMixed (approx 1:1)[1]
C-H Arylation C-5Pd(OAc)₂, Cu(OAc)₂, DMFC-4 arylated pyrazole70–85% (C-5 specific)[5]
C-H Alkenylation C-4Pd(OAc)₂ / MPAA ligandsC-5 alkenylated pyrazole>90% C-4 selectivity[3]
Halogenation C-4 (Mono)I₂–HIO₃ system, AcOHC-3,4 di-halo pyrazole90–99% mono-halo[4]

Sources

Optimization

Technical Support Center: Green Synthesis of Pyrazole Derivatives

Welcome to the Technical Support Center for the sustainable synthesis of pyrazole pharmacophores. Pyrazole derivatives are critical scaffolds in medicinal chemistry, found in numerous FDA-approved drugs such as celecoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the sustainable synthesis of pyrazole pharmacophores. Pyrazole derivatives are critical scaffolds in medicinal chemistry, found in numerous FDA-approved drugs such as celecoxib and rimonabant 1. As the pharmaceutical industry shifts toward green chemistry, traditional methods (which rely on volatile organic solvents and prolonged convective heating) are being replaced by Microwave-Assisted (MW), Ultrasound-Assisted (US), and Deep Eutectic Solvent (DES) methodologies 2.

This guide provides troubleshooting protocols, mechanistic insights, and self-validating workflows to help you optimize your eco-friendly pyrazole syntheses.

Workflow: Green Synthesis Selection Matrix

G N1 Target: Pyrazole Scaffold N2 Are reactants thermally stable? N1->N2 N3 Microwave-Assisted (MW) Rapid Dielectric Heating N2->N3 Yes (High Temp Tolerance) N4 Require mild conditions? N2->N4 No (Degradation Risk) N5 Ultrasound-Assisted (US) Acoustic Cavitation N4->N5 Mass Transfer Issues N6 Deep Eutectic Solvents (DES) H-Bond Catalysis N4->N6 Need Green Media

Decision matrix for selecting green synthesis methods for pyrazole derivatives.

Part 1: Troubleshooting & FAQs

Section A: Deep Eutectic Solvents (DES)

Q: When using a Choline Chloride:Urea (1:2) DES for the condensation of 1,3-diketones and phenylhydrazine, my reaction stalls at 50% conversion. How can I drive this to completion? A: The causality here is mass transfer limitation due to high solvent viscosity. At room temperature, the high viscosity of ChCl:Urea reduces the collision frequency of the reactants. Heating the mixture to 60–80°C significantly decreases viscosity while enhancing the hydrogen-bond donating characteristics of the DES, which acts as both the solvent and a Lewis/Brønsted acid catalyst [[3]](). Alternatively, switching to a Glucose/Urea (1:5) DES has been shown to be highly effective and recyclable for synthesizing pyrazole-4-carbonitrile derivatives 4. Self-Validation Check: The reaction validates its own progression through a phase transition. As the solid reactants dissolve into the DES at 60°C, the mixture becomes a clear, homogeneous liquid. The sudden reappearance of a precipitate upon the addition of water confirms the successful formation and insolubility of the final pyrazole product.

Section B: Microwave-Assisted Synthesis (MW)

Q: I am attempting a microwave-assisted, solvent-free synthesis of pyrazoles using a Nano-ZnO catalyst, but I am experiencing localized charring and inconsistent yields. What is causing this? A: This is caused by uneven dielectric heating. In solvent-free microwave synthesis, solid reactants may not absorb microwave energy uniformly, leading to thermal runaway and "hot spots" 5. The Nano-ZnO catalyst acts as a strong microwave susceptor. To resolve this, ensure intimate mixing of the chalcone, hydrazine hydrate, and Nano-ZnO by grinding them thoroughly in an agate mortar before irradiation. Furthermore, use pulsed microwave irradiation (e.g., 30-second intervals) rather than continuous heating to allow for thermal equilibration 2.

Section C: Ultrasound-Assisted Synthesis (US)

Q: During the ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles, I am getting a mixture of 1,3- and 1,5-regioisomers. How can I improve regioselectivity? A: Ultrasound generates acoustic cavitation—microbubbles that collapse to create extreme local temperatures and pressures, driving mass transfer 1. However, regioselectivity in the condensation of enaminones with aryl hydrazines is heavily solvent-dependent. Using a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) under ultrasound promotes a specific cascade cyclization. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state and directing the nucleophilic attack exclusively to form the 1,5-disubstituted pyrazole 6.

Part 2: Quantitative Data Presentation

The following table summarizes the operational metrics of various green synthesis methodologies compared to conventional convective heating.

MethodologyGreen Medium / CatalystAvg. Reaction TimeAvg. Yield (%)Energy Source / TempKey Mechanistic Advantage
Conventional Ethanol / Acetic Acid4 - 8 hours60 - 75Convective Heating (80°C)Baseline reference; no specialized equipment required.
Microwave (MW) Nano-ZnO / Solvent-Free2 - 10 mins85 - 95Dielectric Heating (Pulsed)Rapid molecular friction; exceptionally high atom economy.
Ultrasound (US) HFIP (Fluorinated Solvent)15 - 30 mins80 - 92Acoustic Cavitation (RT)Microbubble implosion drives mass transfer; excellent regioselectivity.
DES Glucose:Urea (1:5)1 - 2 hours85 - 92H-Bonding (60 - 80°C)Biodegradable media; acts simultaneously as solvent and catalyst.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis using Nano-ZnO

Mechanistic Goal: Rapid cyclocondensation of cinnamaldehydes and hydrazine hydrate utilizing dielectric heating and a recyclable heterogeneous catalyst 5.

  • Preparation: In an agate mortar, combine 0.01 mol of the cinnamaldehyde derivative and 0.01 mol (0.5 g) of hydrazine hydrate.

  • Catalyst Addition: Add 2 equivalents of Nano-ZnO powder to the mixture.

  • Homogenization (Critical Step): Grind the mixture thoroughly for 5 minutes to ensure uniform distribution. Causality: Homogeneous distribution prevents microwave hot spots and thermal degradation.

  • Irradiation: Transfer the paste to a microwave-safe vessel. Irradiate in a microwave reactor at 300 W using 30-second pulsed intervals for a total of 2-4 minutes.

  • Self-Validation: The disappearance of the distinct aldehyde odor and the solidification of the melt upon cooling serve as immediate physical validations of conversion. Confirm via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Wash the crude mixture with hot ethanol/water. Filter to recover the Nano-ZnO catalyst (which can be washed and reused).

  • Purification: Recrystallize the filtrate from ethanol to afford the pure 2-substituted-3-phenyl-1H-pyrazole.

Protocol B: Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles in HFIP

Mechanistic Goal: Regioselective cascade cyclization of β-enaminones and aromatic hydrazines driven by acoustic cavitation and hydrogen-bond stabilization 6.

  • Setup: In a 25 mL glass vial, add 1.0 mmol of β-enaminone and 1.2 mmol of aromatic hydrazine.

  • Solvent Addition: Add 2.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz). Sonicate at room temperature for 15-30 minutes.

  • Self-Validation: The reaction validates itself via a distinct colorimetric shift. The initial mixture in HFIP is typically yellow/orange. As the cascade cyclization completes, the solution turns pale or colorless, accompanied by the precipitation of the cyclized product.

  • Workup: Evaporate the HFIP under reduced pressure. Note: HFIP is highly volatile and should be trapped and recycled to maintain green chemistry standards.

  • Purification: Wash the crude solid with cold water and recrystallize from ethanol to obtain the pure 1,5-disubstituted pyrazole.

Part 4: References

1.[3] Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) . Thieme Connect. 3 2.[4] Glucose-Based Deep Eutectic Solvent for Pyrazole Synthesis . Scribd. 4 3.[2] Microwave-assisted synthesis of pyrazoles - a mini-review . DergiPark. 2 4.[1] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing. 1 5.[6] Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine . Ben-Gurion University Research Portal. 6 6.[5] Nano-Catalyzed Green Synthesis of Pyrazole derivatives & its biological activity as EAC receptor antagonists . Pharmacophore. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-pyrazoline derivatives.

Pyrazolines are critical five-membered nitrogen-containing heterocycles utilized extensively in the development of anticancer, antimicrobial, and anti-inflammatory agents [1]. However, conventional synthesis methods often suffer from low yields, thermal degradation, and complex purification bottlenecks. This guide breaks down the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure reproducible success.

Mechanistic Workflow of Pyrazoline Synthesis

The classical synthesis of pyrazolines is a two-stage process. First, a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde yields an α,β-unsaturated ketone (chalcone). Second, a Michael-type addition of a hydrazine derivative to the chalcone is followed by intramolecular cyclization [1].

G A Acetophenone + Benzaldehyde B Claisen-Schmidt Condensation A->B Base Catalyst (e.g., KOH/NaOH) C Chalcone Intermediate (α,β-unsaturated ketone) B->C D Hydrazine Addition (Michael-type) C->D Hydrazine Hydrate Glacial Acetic Acid E Intramolecular Cyclization D->E F 2-Pyrazoline Derivative E->F -H2O

Fig 1: Two-step mechanistic workflow for the synthesis of 2-pyrazoline derivatives.

Troubleshooting & FAQs

Q1: My conventional reflux reaction is yielding <50% product and shows multiple spots on the TLC plate. What is the mechanistic cause, and how can I optimize this? A1: Low yields (<70%) and multiple TLC spots (indicating unreacted chalcone and hydrazone intermediates) are classic symptoms of incomplete cyclization [1, 5]. Mechanistically, the initial nucleophilic attack of hydrazine on the chalcone's β-carbon is reversible. If the subsequent intramolecular attack of the nitrogen on the carbonyl carbon is slow, the equilibrium shifts backward, promoting side reactions.

  • Causality & Solution: You must drive the dehydration step (-H₂O) forward. Ensure you are using a sufficient acid catalyst (e.g., glacial acetic acid), which activates the carbonyl group of the chalcone for nucleophilic attack. Furthermore, Design of Experiments (DoE) models demonstrate that increasing hydrazine hydrate to 3.0 equivalents significantly pushes the equilibrium toward the pyrazoline product [2].

Q2: I am trying to avoid time-consuming column chromatography. How can I optimize the reaction conditions to allow for simple recrystallization? A2: To bypass column chromatography, your reaction must achieve >90% conversion with minimal thermal degradation. Conventional thermal heating (refluxing for 5–12 hours) often degrades the hydrazine and the product [1].

  • Causality & Solution: Switch to green chemistry techniques. High-throughput DoE studies show that running the reaction at 4 °C for 24 hours with 3.0 equiv. of hydrazine in ethanol yields a highly pure product that precipitates directly, allowing for purification via simple recrystallization[2]. Alternatively, Microwave-Assisted Organic Synthesis (MAOS) directly couples with the polar reactants, accelerating the cyclization step from hours to minutes and minimizing degradation byproducts [3].

Q3: Why does my one-pot synthesis fail to produce the pyrazoline, yielding only the chalcone intermediate? A3: In a one-pot basic system (e.g., using KOH), the base efficiently catalyzes the chalcone formation but can hinder the subsequent hydrazine cyclization, which generally prefers slightly acidic conditions to activate the carbonyl [3].

  • Causality & Solution: If performing a one-pot synthesis under basic conditions, you must apply a high-energy driving force, such as microwave irradiation at 180 W, to overcome the activation energy barrier for cyclization without relying on acid catalysis [3].

Troubleshooting Logic Diagram

Troubleshooting Start Issue: Low Yield or Multiple TLC Spots Check1 Are starting materials (Chalcone/Hydrazine) pure? Start->Check1 Sol1 Purify precursors via recrystallization Check1->Sol1 No Check2 Is reaction time/temp sufficient? Check1->Check2 Yes Sol2 Switch to Microwave (180W) or Ultrasound (20kHz) Check2->Sol2 No (Conventional) Check3 Is unreacted chalcone present? Check2->Check3 Yes Sol3 Increase Hydrazine to 3.0 eq Add Acetic Acid catalyst Check3->Sol3 Yes

Fig 2: Decision tree for troubleshooting low yields and incomplete pyrazoline cyclization.

Comparative Data for Reaction Optimization

To select the best conditions for your specific substrate, compare the empirically validated parameters below.

Synthesis MethodTypical TimeTemp / PowerCatalystAvg. YieldKey Advantage
Conventional Reflux 5 – 12 hours78 °C (EtOH reflux)Glacial Acetic Acid< 70%Utilizes standard laboratory equipment [1].
Microwave-Assisted 2 – 10 mins180 W – 480 WKOH or Acetic Acid85 – 95%Rapid conversion, high purity, no column needed [3, 5].
Ultrasound-Assisted 20 – 45 mins20 kHz (Ambient)Base / Acid80 – 90%Cavitation-driven, highly eco-friendly, ambient temp [4].
DoE Cold Synthesis 24 hours4 °CNone (Excess Hydrazine)> 90%Ideal for highly thermally unstable chalcones [2].
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Optimized for Speed & Purity)

Causality Focus: Microwave irradiation provides rapid, uniform dielectric heating, overcoming the activation energy barrier for the intramolecular cyclization of the intermediate hydrazone almost instantaneously, thereby preventing thermal degradation[3].

  • Preparation: In a microwave-safe quartz reaction vessel, dissolve 1.0 mmol of the substituted chalcone in 5.0 mL of absolute ethanol.

  • Reagent Addition: Add 1.5 mmol of hydrazine hydrate (or phenylhydrazine) and 2-3 drops of glacial acetic acid.

    • Self-Validation Check: The solution should exhibit a slight color shift (often turning deeper yellow/orange) indicating the formation of the initial hydrazone intermediate.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at 180 W for 3-5 minutes [3].

  • Monitoring: Cool the vessel to room temperature. Check completion via TLC (Hexane:Ethyl Acetate, 7:3).

    • Self-Validation Check: The complete disappearance of the bright UV-active chalcone spot (typically lower Rf) and the appearance of a new, distinct pyrazoline spot validates successful cyclization.

  • Workup: Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.

Protocol B: Ultrasound-Assisted Synthesis (Optimized for Green Chemistry)

Causality Focus: Acoustic cavitation creates localized micro-environments of extreme temperature and pressure. This enhances mass transfer between the solid chalcone and liquid hydrazine, promoting the Michael addition without bulk heating of the solvent [4].

  • Preparation: In a 50 mL round-bottom flask, add 1.0 mmol of chalcone, 2.0 mmol of hydrazine monohydrate, and 15 mL of ethanol.

  • Sonication: Suspend the flask in an ultrasonic bath (20 kHz) at ambient temperature. Sonicate for 25–40 minutes [4].

  • Validation:

    • Self-Validation Check: The physical breakdown of larger chalcone particles and the gradual emergence of a fine, suspended pyrazoline precipitate directly validates the acoustic mass-transfer effect. The bulk solvent should remain near room temperature.

  • Isolation: Filter the solid directly, wash with cold ethanol, and dry under a vacuum.

References
  • Praceka, M. S., Megantara, S., Maharani, R., & Muchtaridi, M. "Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates." Journal of Advanced Pharmaceutical Technology & Research, 2021. URL:[Link]

  • "High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing." Reaction Chemistry & Engineering, Royal Society of Chemistry, 2024. URL:[Link]

  • Fitri, Hendra, & Zamri. "One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent." Pharmacy Education, 2023. URL:[Link]

  • "Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies." ChemMedChem, 2023. URL:[Link]

Reference Data & Comparative Studies

Validation

4-Iodo-1-isopropyl-1H-pyrazol-3-amine vs other halogenated pyrazoles

Strategic Selection of Pyrazole Scaffolds: A Comparative Guide to 4-Iodo-1-isopropyl-1H-pyrazol-3-amine vs. Alternative Halogenated Pyrazoles Halogenated pyrazoles are indispensable building blocks in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of Pyrazole Scaffolds: A Comparative Guide to 4-Iodo-1-isopropyl-1H-pyrazol-3-amine vs. Alternative Halogenated Pyrazoles

Halogenated pyrazoles are indispensable building blocks in modern medicinal chemistry, serving as core scaffolds for a vast array of therapeutics, including anti-inflammatory agents, kinase inhibitors, and agrochemicals[1][2]. When designing a synthetic route, the choice of the specific pyrazole derivative dictates the efficiency, regioselectivity, and overall success of downstream functionalization.

This guide provides an objective, data-driven comparison between 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS 1354705-58-0) and other common halogenated pyrazoles, detailing the mechanistic causality behind its structural advantages and providing validated experimental workflows for its application.

Mechanistic Advantages & Causality in Scaffold Design

The utility of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine stems from its trifunctional nature. Every substituent on this heterocycle serves a precise, mechanistic purpose in drug discovery workflows[3]:

  • The C4-Iodine (Kinetic Superiority in Cross-Coupling): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-determining step. The C-I bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~335 kJ/mol) and C-Cl (~397 kJ/mol). Consequently, 4-iodopyrazoles undergo oxidative addition much faster than their bromo- or chloro- counterparts, allowing for milder reaction conditions (room temperature or brief microwave irradiation) that preserve sensitive functional groups[4].

  • The N1-Isopropyl Group (Regiocontrol & Lipophilicity): Unprotected 1H-pyrazoles undergo rapid annular N-H tautomerization. If an N-unprotected pyrazole is subjected to alkylation or arylation, it typically yields a difficult-to-separate mixture of regioisomers. The N1-isopropyl group permanently locks the tautomeric state, ensuring absolute regiocontrol during subsequent reactions. Furthermore, the bulky isopropyl group increases the molecule's lipophilicity (LogP) and provides steric shielding, which can improve the metabolic stability and cellular permeability of the final drug candidate.

  • The C3-Amine (Orthogonal Diversification): The exocyclic amine at the C3 position acts as a strong, orthogonally reactive nucleophile. It enables the rapid construction of amides, ureas, or sulfonamides[5]. Additionally, it can be condensed with 1,3-dicarbonyl compounds to synthesize fused bicyclic systems like pyrazolo[1,5-a]pyrimidines—a privileged pharmacophore in oncology.

Comparative Performance Data

To objectively evaluate 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, we must benchmark it against alternative halogenated pyrazoles commonly used in the field.

Table 1: Comparative Analysis of Halogenated Pyrazole Scaffolds

ScaffoldHalogen Reactivity (Pd-Catalysis)Tautomerization RiskSteric/Lipophilic ProfilePrimary Synthetic Application
4-Iodo-1-isopropyl-1H-pyrazol-3-amine Excellent (I) None (Locked) High (Isopropyl) Divergent cross-coupling & amidation
4-Bromo-1-methyl-1H-pyrazol-3-amineGood (Br)None (Locked)Low (Methyl)Standard cross-coupling
4-Chloro-1H-pyrazolePoor (Cl)High (N-H)Minimal (H)Nucleophilic aromatic substitution (SNAr)
4-Iodo-1H-pyrazoleExcellent (I)High (N-H)Minimal (H)N-alkylation followed by coupling

Data synthesis indicates that while 4-Iodo-1H-pyrazole shares the excellent cross-coupling reactivity of the iodine atom, its lack of N-protection introduces severe regioselectivity liabilities during library synthesis.

Visualizing the Synthetic Pathways

The orthogonal reactivity of the C4-iodine and C3-amine allows for divergent synthetic workflows, making this scaffold highly valuable for combinatorial library generation.

Workflow A 4-Iodo-1-isopropyl- 1H-pyrazol-3-amine B Suzuki/Sonogashira Coupling (C4) A->B Pd Catalyst, Boronic Acid/Alkyne C Amidation/Urea Formation (C3) A->C Electrophile (e.g., R-COCl) D Fused Bicyclic Synthesis A->D 1,3-Dicarbonyls

Divergent functionalization pathways of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Mechanism Pd Pd(0) Catalyst OA Oxidative Addition Pd->OA C-I Bond Cleavage TM Trans- metalation OA->TM Base, Ar-B(OH)2 RE Reductive Elimination TM->RE Halide Exchange RE->Pd Product Release

Catalytic cycle for Pd-mediated cross-coupling at the C4-iodo position.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined to ensure reproducibility and logical troubleshooting.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C4 Position)

Objective: Rapid C-C bond formation utilizing the highly reactive C-I bond[4].

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) and Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 1.25 mmol).

    • Causality: Cs₂CO₃ is selected because its high solubility in the aqueous-organic biphasic system accelerates the transmetalation step, which is crucial for electron-rich pyrazoles.

  • Solvent System: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and H₂O (3:1 v/v, 4 mL). Purge the vial with nitrogen gas for 3 minutes, then seal.

    • Causality: The biphasic DME/H₂O system solvates both the organic substrates and the inorganic base, facilitating efficient phase transfer during heating.

  • Reaction Execution: Irradiate the mixture in a microwave reactor at 90°C for 15 minutes.

    • Validation Check: Perform TLC (Hexanes/Ethyl Acetate 1:1). The complete disappearance of the lower-Rf starting material spot confirms successful oxidative addition and coupling.

  • Workup & Purification: Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) to remove inorganic salts and residual boronic acid. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: HATU-Mediated Amidation (C3 Position)

Objective: Functionalization of the exocyclic amine to form stable amide linkages.

  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation without competing for the electrophile.

  • Coupling: Add 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv, 0.5 mmol) to the activated ester solution. Stir at room temperature for 3 hours.

    • Causality: The C3-amine on the pyrazole ring is sterically accessible but electronically modulated by the adjacent nitrogen atoms. The highly reactive HATU intermediate ensures complete conversion despite the amine's moderate nucleophilicity.

  • Validation Check: Monitor via LC-MS. The appearance of the desired product mass [M+H]+ and the disappearance of the pyrazole starting material mass confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The repetitive LiCl washes are a self-validating technique specifically designed to pull residual, high-boiling DMF out of the organic phase, ensuring a clean crude product prior to chromatography.

References

  • Benchchem. "4-Iodo-1-isopropyl-1H-pyrazol-3-amine".
  • Benchchem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions". Benchchem Technical Resources.
  • Burmistrov, V. V., et al. "Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors". Journal of Fluorine Chemistry, eScholarship.
  • Kour, J., et al. "TBAX/Oxone-Mediated Halogenation of Pyrazoles and Other Heterocycles: An Entry to Important Cross-Coupling Reactions". Chemistry - An Asian Journal, PubMed.
  • Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs". Molecules, PMC.
  • V. A. Petrosyan, et al. "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds". Molecules, PMC.
  • Z. Zhang, et al. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent".

Sources

Comparative

High-Resolution Efficacy Comparison: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Derivatives vs. Standard TKIs in RET Kinase Mutants

Executive Summary Activating fusions and point mutations in the REarranged during Transfection (RET) receptor tyrosine kinase are primary oncogenic drivers in thyroid carcinomas and non-small cell lung cancers (NSCLC). W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Activating fusions and point mutations in the REarranged during Transfection (RET) receptor tyrosine kinase are primary oncogenic drivers in thyroid carcinomas and non-small cell lung cancers (NSCLC). While first-generation multikinase inhibitors (e.g., Vandetanib) show baseline efficacy against wild-type (WT) RET, they are notoriously vulnerable to the V804M gatekeeper mutation , which induces a severe steric clash in the ATP-binding pocket.

Recent medicinal chemistry efforts have identified the 4-iodo-1-isopropyl-1H-pyrazol-3-amine scaffold (CAS 1354705-58-0) [4] as a privileged building block for synthesizing next-generation, highly selective RET inhibitors. By leveraging the 4-iodo position for cross-coupling, researchers have developed potent derivatives—such as pyrazolo[3,4-d]pyrimidines [3] and 5-aminopyrazole-4-carboxamides [1]—that successfully bypass gatekeeper resistance while maintaining exceptional kinome selectivity.

This guide objectively compares the efficacy of these pyrazole-derived inhibitors against standard-of-care alternatives and provides validated experimental workflows for evaluating novel analogs.

Mechanistic Rationale & Structural Advantages

The 3-amino-pyrazole core is a recognized pharmacophore that mimics the adenine ring of ATP, allowing the pyrazole nitrogen to act as a critical hydrogen bond acceptor/donor in the kinase hinge region [2].

The specific advantages of the 1-isopropyl and 4-iodo substitutions include:

  • Steric Optimization: The 1-isopropyl group provides optimal lipophilic bulk to occupy the hydrophobic pocket adjacent to the hinge region, enhancing both target affinity and metabolic stability compared to unsubstituted pyrazoles [1].

  • Synthetic Versatility: The 4-iodo substitution highly activates the ring for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid diversification without the need for complex protecting-group chemistry on the 3-amino moiety [2].

  • Gatekeeper Evasion: Derivatives synthesized from this scaffold (e.g., Compound 15l) project their extended hydrophobic side arms into the front cleft of the ATP pocket, avoiding the bulky methionine side chain of the V804M mutant [1].

RET_Mechanism Scaffold 4-Iodo-1-isopropyl- 1H-pyrazol-3-amine Derivatives Pyrazolo-pyrimidines & Carboxamides Scaffold->Derivatives Pd-Coupling RET_WT RET WT Kinase Derivatives->RET_WT Potent Inhibition RET_Mut RET V804M (Gatekeeper) Derivatives->RET_Mut Overcomes Resistance Standard_TKI Type I TKIs (e.g., Vandetanib) Standard_TKI->RET_WT Inhibition Standard_TKI->RET_Mut Steric Clash

Fig 1: Mechanism of RET WT and V804M mutant inhibition by pyrazole derivatives vs standard TKIs.

Comparative Efficacy Data

To objectively assess performance, the table below compares two prominent classes of 4-iodo-1-isopropyl-1H-pyrazol-3-amine derivatives (Compound 15l and Compound 7a) against a first-generation multikinase inhibitor (Vandetanib) and a state-of-the-art selective RET inhibitor (Selpercatinib).

Inhibitor Class / CompoundScaffold OriginRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)Kinome Selectivity Profile
Compound 15l [1]5-aminopyrazole-4-carboxamide44252Exceptional (Inhibits 1 out of 369 kinases)
Compound 7a [3]Pyrazolo[3,4-d]pyrimidine< 100 (Cellular)ActiveModerate (Good selectivity over ERK1/2)
Vandetanib (Control)Quinazoline13> 1000 (Resistant)Poor (Potent against VEGFR, EGFR)
Selpercatinib (Control)Pyrazolo[1,5-a]pyridine0.40.8High (Purpose-built RET inhibitor)

Data Synthesis: While Selpercatinib remains the clinical gold standard for absolute potency, 1-isopropyl-1H-pyrazol-3-amine derivatives like Compound 15l demonstrate that this specific building block can yield highly selective, metabolically stable leads that successfully inhibit the V804M mutant at nanomolar concentrations [1].

Experimental Workflows & Validated Protocols

As an application scientist, ensuring that your screening cascade is robust and self-validating is critical. Below are the optimized protocols for synthesizing and evaluating these derivatives.

Protocol 1: Library Synthesis via Regioselective Cross-Coupling

Objective: Generate a library of 4-substituted derivatives using the 4-iodo-1-isopropyl-1H-pyrazol-3-amine scaffold.

  • Causality: The C-I bond at the 4-position is highly susceptible to oxidative addition by Pd(0). By utilizing a bulky, electron-rich catalyst (e.g., Pd(dppf)Cl₂), we facilitate rapid transmetalation with arylboronic acids while preventing unwanted amination at the unprotected 3-amino group [2].

  • Step-by-Step:

    • Combine 4-iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 eq), desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a reaction vessel.

    • Suspend in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

    • Heat to 90°C for 4–6 hours.

  • Self-Validating Step: Monitor the reaction strictly via LC-MS. The disappearance of the distinct isotopic signature of the iodinated starting material (m/z 252.1 [M+H]⁺) confirms complete conversion before quenching.

Protocol 2: Biochemical ADP-Glo™ Kinase Assay

Objective: Quantify IC₅₀ values against recombinant RET WT and RET V804M.

  • Causality: Pyrazole-based libraries often contain auto-fluorescent compounds that confound standard TR-FRET assays. The ADP-Glo assay measures luminescence generated from ATP consumption, completely decoupling the readout from the compound's optical properties.

  • Step-by-Step:

    • Incubate recombinant RET kinase (WT or V804M) with the derivative (dose-response, 0.1 nM to 10 μM) in kinase buffer for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP (at the predetermined Kₘ for each mutant) and substrate peptide. Incubate for 60 minutes.

    • Add ADP-Glo Reagent to deplete unconsumed ATP (40 minutes).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 minutes). Read on a microplate luminometer.

  • Self-Validating Step: Include a Staurosporine positive control and a 1% DMSO vehicle control. Calculate the Z'-factor for every plate; only accept data from plates where Z' > 0.6, ensuring high assay robustness.

Protocol 3: Ba/F3 Cell Viability & Counter-Screening

Objective: Confirm cellular target engagement and rule out general cytotoxicity.

  • Causality: Ba/F3 cells are inherently dependent on Interleukin-3 (IL-3) for survival. When engineered to express constitutively active RET (WT or V804M), they become IL-3 independent. A true RET inhibitor will induce apoptosis in these engineered cells only in the absence of IL-3 [1].

  • Step-by-Step:

    • Seed Ba/F3-RET-WT and Ba/F3-RET-V804M cells in 96-well plates at 5x10³ cells/well in IL-3-free media.

    • Treat with the pyrazole derivatives for 72 hours.

    • Measure viability using CellTiter-Glo® Luminescent Cell Viability Assay.

  • Self-Validating Step (Counter-Screen): In parallel, treat parental Ba/F3 cells grown in the presence of IL-3 with the same compounds. If the compound reduces viability in this cohort, the effect is due to off-target cytotoxicity rather than specific RET inhibition.

Assay_Workflow Synthesis 1. Synthesis Suzuki-Miyaura Coupling (LC-MS Validated) Biochem Biochem Synthesis->Biochem Cellular 3. Cellular Efficacy Ba/F3 V804M Viability (IL-3 Counter-screen) Biochem->Cellular Selectivity 4. Selectivity 369 Kinase Panel (Off-target exclusion) Cellular->Selectivity

Fig 2: Self-validating experimental workflow for evaluating RET kinase inhibitors.

Conclusion

The 4-iodo-1-isopropyl-1H-pyrazol-3-amine scaffold serves as a highly efficient starting node for drug discovery programs targeting mutant kinases. By utilizing the protocols outlined above, researchers can systematically exploit the 4-iodo handle to generate novel derivatives that overcome V804M-mediated resistance while maintaining the strict kinome selectivity required for modern targeted oncology therapeutics.

References

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed (nih.gov).
  • Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). Benchchem.
  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed (nih.gov).
  • 4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine | 1354705-58-0. MilliporeSigma.
Validation

Validating the Anticancer Activity of Novel Pyrazole Compounds: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores for oncology applications. Among these, the pyrazole scaffold has emerged as a privileged structure.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores for oncology applications. Among these, the pyrazole scaffold has emerged as a privileged structure. Its unique five-membered heterocyclic core allows it to establish robust hydrogen bonding and π-π stacking interactions within the ATP-binding pockets of critical oncogenic kinases[1].

However, synthesizing a novel pyrazole derivative is only the first step. Validating its anticancer efficacy requires a rigorous, self-validating experimental workflow that moves logically from phenotypic screening to precise mechanistic elucidation. This guide provides a comparative analysis of recent pyrazole derivatives against standard chemotherapeutics and outlines the causal logic behind the gold-standard protocols used to validate their activity.

Comparative Efficacy of Pyrazole Derivatives

To objectively assess the performance of novel pyrazole compounds, we must benchmark their half-maximal inhibitory concentration (IC50) against established clinical standards like Doxorubicin, Sorafenib, or Cisplatin. The table below synthesizes recent quantitative data, highlighting how specific structural modifications to the pyrazole ring enhance potency across various human cancer cell lines.

Compound / ClassPrimary Target / PathwayCancer Cell LineIC50 (µM)Reference Drug (IC50 µM)Citation
Pyrazole-Indole Hybrid (7a) Caspase-3 / ApoptosisHepG2 (Liver)6.1 ± 1.9Doxorubicin (24.7)2
1,3,4-Trisubstituted Pyrazole (28) VEGFR-2 / RAFHCT116 (Colon)0.035Sorafenib (Standard)[[3]]()
Pyrazole-based Analog (4) CDK2 / Cell CycleHCT-116 (Colon)1.806N/A4
Compound 33 Telomerase / ApoptosisMCF-7 (Breast)0.57 ± 0.03N/A5
Celecoxib (Standard)COX-2MCF-7 (Breast)25.2 - 37.2N/A6

Data Interpretation: The integration of indole or benzimidazole moieties into the pyrazole core significantly lowers the IC50 into the sub-micromolar range, frequently outperforming broad-spectrum anthracyclines like Doxorubicin[3][2].

Mechanistic Pathways: Driving Apoptosis and Cell Cycle Arrest

To trust a compound's efficacy, we must understand its causality at the molecular level. Pyrazole derivatives typically exert their anticancer effects by acting as competitive kinase inhibitors[1]. By blocking upstream receptors such as VEGFR or EGFR, they suppress the downstream PI3K/AKT signaling cascade[1][7].

This suppression fundamentally alters the mitochondrial membrane potential by downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax)[2][7]. The resulting release of cytochrome c activates Caspase-3 and Caspase-9, committing the cell to apoptosis[7]. Concurrently, direct inhibition of Cyclin-Dependent Kinases (e.g., CDK2) by pyrazole analogs prevents the G1/S phase transition, triggering profound cell cycle arrest[1][4].

Pathway Py Pyrazole Derivatives VEGFR VEGFR / EGFR Py->VEGFR Inhibits CDK CDK2 / Cyclin E Py->CDK Inhibits PI3K PI3K / AKT Pathway VEGFR->PI3K Blocks Arrest G0/G1 Cell Cycle Arrest CDK->Arrest Triggers Bcl2 Bcl-2 (Downregulated) PI3K->Bcl2 Suppresses Bax Bax (Upregulated) PI3K->Bax Promotes Casp Caspase-3/9 Activation Bcl2->Casp Inhibits (Blocked) Bax->Casp Activates Apop Apoptosis Casp->Apop Induces

Pyrazole-mediated inhibition of kinases leading to apoptosis and cell cycle arrest.

Self-Validating Experimental Workflows

A single viability assay is never definitive. In drug development, we rely on a self-validating system of orthogonal assays. If a pyrazole compound shows a low IC50 in a metabolic assay, that cytotoxicity must be biochemically confirmed as true apoptosis (via membrane asymmetry) and mechanistically explained by nuclear DNA content alterations (cell cycle arrest)[2][4].

Workflow Syn Compound Synthesis MTT Metabolic Viability (MTT Assay) Syn->MTT Screen Apop Apoptosis Profiling (Annexin V/PI) MTT->Apop IC50 Cell Cell Cycle Analysis (PI Staining) MTT->Cell IC50 Target Target Validation (Kinase Assay) Apop->Target Mechanism Cell->Target Mechanism

Orthogonal self-validating workflow for assessing pyrazole anticancer efficacy.

Protocol 1: High-Throughput Cell Viability Assessment (MTT Assay)

The Causality: The MTT assay does not measure cell death directly; it measures mitochondrial succinate dehydrogenase activity[6]. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan. A drop in absorbance is a proxy for reduced viability. Including a reference drug (e.g., Doxorubicin) is mandatory to normalize inter-plate variability and benchmark the pyrazole's potency[2][8]. Step-by-Step:

  • Seed target cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 5×103 cells/well and incubate overnight for attachment.

  • Treat cells with varying concentrations of the pyrazole derivative (e.g., 0.1 to 100 µM) and the reference drug for 48 hours[7][6].

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the media and solubilize the intracellular formazan crystals with 150 µL of DMSO[6].

  • Measure absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Profiling via Annexin V-FITC/PI Flow Cytometry

The Causality: While MTT indicates reduced viability, it cannot differentiate between programmed cell death (apoptosis) and non-specific toxicity (necrosis). Pyrazole compounds specifically induce apoptosis[7]. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where Annexin V-FITC binds it[6]. Propidium Iodide (PI) is membrane-impermeable and only stains late-apoptotic/necrotic cells. This dual-staining validates that the IC50 observed in Protocol 1 is driven by targeted apoptotic mechanisms[6]. Step-by-Step:

  • Treat cells with the pyrazole compound at its established IC50 concentration for 24 hours.

  • Harvest both adherent and floating cells (crucial, as apoptotic cells detach) and wash with cold PBS[6].

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature[6].

  • Analyze via flow cytometry to quantify the shift from the viable quadrant (Annexin-/PI-) to the early apoptotic quadrant (Annexin+/PI-)[2].

Protocol 3: Cell Cycle Arrest Analysis via PI Staining

The Causality: To further validate the mechanism, we must look at the nucleus. Many pyrazoles act as CDK inhibitors[1][4]. If a compound inhibits CDK2, cells cannot pass the G1/S checkpoint. PI intercalates stoichiometrically into DNA. By permeabilizing the cells and measuring total DNA content, we can observe a massive accumulation of cells in the G0/G1 phase, perfectly corroborating upstream kinase inhibition[2][4]. Step-by-Step:

  • Treat cells with the pyrazole derivative for 24 hours.

  • Harvest cells, wash with PBS, and fix dropwise in cold 70% ethanol overnight at -20°C to permeabilize the nuclear membrane.

  • Wash out the ethanol and treat the cells with RNase A (50 µg/mL) for 30 minutes to ensure PI only stains DNA, preventing false-positive fluorescence.

  • Stain with PI (50 µg/mL) and analyze via flow cytometry[2].

  • Plot DNA content histograms to calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The validation of novel pyrazole derivatives requires more than basic cytotoxicity screening. By employing a self-validating matrix of metabolic, morphological, and nuclear assays, researchers can confidently establish the structure-activity relationships of these compounds. As demonstrated by recent indole- and benzimidazole-pyrazole hybrids, this rigorous approach is essential for advancing highly potent, target-specific kinase inhibitors into preclinical development.

References

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - ACS Omega. 2

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. 3

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC. 7

  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. 6

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia MDPI. 5

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing.4

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. 1

Sources

Comparative

Head-to-head comparison of pyrazole synthesis methodologies

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the anti-inflammatory drug celecoxib and the neuroprotective agent edaravone[1...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the anti-inflammatory drug celecoxib and the neuroprotective agent edaravone[1][2]. Because the biological efficacy of these molecules is highly dependent on their substitution patterns, the selection of an appropriate synthetic methodology is a critical decision in drug development[3].

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on regiocontrol, mechanistic efficiency, and environmental impact. This guide provides a head-to-head comparison of the classical Knorr synthesis against modern 1,3-dipolar cycloadditions, detailing the causality behind experimental choices and providing self-validating protocols for immediate laboratory application.

Mechanistic Evaluation of Key Synthetic Routes

The Classical Approach: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains the workhorse for generating pyrazole libraries[4][5]. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or β -ketoester) with a hydrazine derivative[4][6].

  • Causality & Mechanism: The reaction is driven by acid catalysis, which protonates the carbonyl oxygen to increase its electrophilicity. The more nucleophilic nitrogen of the hydrazine attacks the carbonyl, forming a hydrazone intermediate[4][7]. A subsequent intramolecular nucleophilic attack by the second nitrogen forms a cyclic hemiaminal, which rapidly dehydrates to yield the thermodynamically stable aromatic pyrazole[7].

  • The Regioselectivity Challenge: While highly efficient for symmetrical dicarbonyls, the Knorr synthesis suffers from poor regioselectivity when unsymmetrical 1,3-dicarbonyls are used[4][8]. The initial attack can occur at either carbonyl carbon, often resulting in difficult-to-separate mixtures of 3,5-substituted regioisomers[8].

Knorr_Mechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation C Intramolecular Cyclization B->C D Dehydration (-H2O) C->D E Substituted Pyrazole D->E Aromatization

Caption: Workflow of the Knorr pyrazole synthesis highlighting the hydrazone intermediate.

The Modern Approach: 1,3-Dipolar Cycloaddition

To bypass the regiochemical limitations of condensation reactions, modern drug discovery heavily utilizes 1,3-dipolar cycloadditions[8]. This involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or in-situ generated nitrilimine) with an alkyne (dipolarophile)[8][9].

  • Causality & Mechanism: The concerted nature of the cycloaddition provides excellent control over regiochemistry, dictated by the steric and electronic properties of the frontier molecular orbitals (HOMO-LUMO interactions)[8][10]. The initial cycloaddition forms an unstable 3H-pyrazole intermediate, which rapidly undergoes a 1,5-sigmatropic shift to achieve full aromaticity[11].

  • Green Chemistry Evolution: Traditionally, this reaction required harsh conditions or heavy metal catalysts to lower the activation energy[10]. However, recent breakthroughs utilize aqueous micellar catalysis (e.g., TPGS-750-M), which concentrates the hydrophobic reactants within nanomicelles, drastically accelerating the reaction in water at room temperature[11].

Dipolar_Cycloaddition A Diazo Compound (1,3-Dipole) C [3+2] Concerted Cycloaddition A->C B Alkyne (Dipolarophile) B->C D 3H-Pyrazole Intermediate C->D E 1,5-Sigmatropic Shift D->E F Aromatic Pyrazole E->F

Caption: 1,3-Dipolar cycloaddition pathway demonstrating the concerted [3+2] mechanism.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating. The following methodologies are designed to provide clear, in-process feedback to the scientist, ensuring reproducibility and high yields.

Protocol A: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol utilizes a β -ketoester to synthesize a pyrazolone core[6][12].

  • Reagent Assembly: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[6].

    • Causality: Hydrazine is used in a 2-fold excess to ensure complete consumption of the ketoester and to suppress the formation of symmetrical bis-hydrazones[6].

  • Acid Catalysis: Add 1-propanol (3 mL) as the solvent, followed by 3 drops of glacial acetic acid[6].

    • Causality: The protic solvent stabilizes the transition state, while the acetic acid protonates the carbonyl, lowering the activation energy for nucleophilic attack[4][6].

  • Thermal Cyclization: Heat the mixture on a stirring hot plate at ~100°C for 1 hour[6].

  • In-Process Validation: Perform a TLC using 30% ethyl acetate / 70% hexane[6]. The complete disappearance of the UV-active ketoester spot validates the formation of the intermediate.

  • Isolation: While the reaction is still hot, add 10 mL of distilled water with rapid stirring, then remove from heat and allow to cool slowly over 30 minutes[6].

    • Causality: Water acts as an antisolvent. Adding it while hot prevents flash-precipitation, allowing the pyrazolone to crystallize slowly, excluding impurities from the crystal lattice[6].

  • Final Validation: Filter the solid and dry. A TLC of the crude product in 100% ethyl acetate should yield a single spot with an Rf​ of approximately 0.40, confirming crude purity before recrystallization[12].

Protocol B: 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis

This protocol utilizes green chemistry principles to synthesize highly substituted pyrazoles without organic solvents[11].

  • Micellar Solubilization: Dissolve the terminal alkyne (1.0 mmol) in 2 mL of a 1.5% (w/w) aqueous solution of TPGS-750-M surfactant[11].

    • Causality: The surfactant forms hydrophobic nanoreactors in the water. This drastically increases the local concentration of the non-polar alkyne, driving the reaction kinetics forward[11].

  • Dipole Addition: Add ethyl diazoacetate (EDA) (1.2 mmol) dropwise to the stirring mixture at room temperature[11].

    • Causality: Dropwise addition prevents the highly reactive EDA from undergoing competitive homocoupling (which would yield unwanted diethyl maleate/fumarate)[11].

  • Cycloaddition: Stir the mixture at room temperature for 6 hours[11].

  • In-Process Validation: Monitor the reaction visually. The mixture will initially be a clear micellar dispersion but will become increasingly cloudy as the highly substituted, water-insoluble pyrazole product forms and phase-separates.

  • Isolation & Validation: Extract the product using a minimal volume of ethyl acetate (or via simple filtration if the product is highly crystalline). Analyze via 1 H NMR; the presence of a distinct pyrazole C4-H singlet ( δ 6.5–7.0 ppm) confirms successful aromatization[11].

Quantitative Data & Performance Comparison

To select the optimal route for a specific drug discovery program, researchers must weigh reaction time, yield, and environmental impact. The table below summarizes the head-to-head performance of these methodologies based on recent literature[8][11][13][14].

MethodologyPrimary Substrate ScopeRegioselectivityTypical Reaction TimeAverage YieldGreen Chemistry Profile
Knorr Synthesis 1,3-Dicarbonyls, β -KetoestersPoor (for unsymmetrical substrates)1–3 hours75–95%Moderate (Requires organic solvents, heat, and acid catalysts)
1,3-Dipolar Cycloaddition Alkynes, Alkenes, Diazo compoundsExcellent (Sterically/Electronically driven)6–12 hours65–90%Excellent (Can utilize aqueous micellar catalysis at room temp)
α,β -Unsaturated Route Chalcones, HydrazinesGood4–8 hours60–85%Moderate (Requires secondary oxidation step for aromatization)

References

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(25), e202200632. [Link]

  • Chem Help ASAP. (2021). Knorr Pyrazole Synthesis - Laboratory Experiment. Chem Help ASAP Handouts. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Validation

Cross-Reactivity Profiling of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Derivatives: A Comprehensive Comparison Guide

As kinase inhibitor development shifts from pan-reactive compounds to highly selective, isoform-specific therapeutics, the choice of the foundational chemical scaffold becomes the most critical variable. (CAS: 1354705-58...

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor development shifts from pan-reactive compounds to highly selective, isoform-specific therapeutics, the choice of the foundational chemical scaffold becomes the most critical variable. (CAS: 1354705-58-0) has emerged as a highly privileged building block in medicinal chemistry. It serves as the core intermediate for synthesizing highly potent inhibitors targeting Leucine-rich repeat kinase 2 (LRRK2), c-Jun N-terminal kinase 3 (JNK3), and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1)[1][2].

This guide objectively evaluates the structural causality, kinome cross-reactivity, and experimental profiling protocols associated with derivatives built upon this specific pyrazole-3-amine scaffold compared to alternative substitutions.

Structural Causality: Why This Specific Scaffold?

To understand the cross-reactivity profile of this molecule, we must deconstruct the causality behind its three primary functional groups. Each moiety is engineered to interact with specific micro-environments within the kinase ATP-binding site or allosteric pockets:

  • C3-Amine (The Hinge Binder): The primary anchor. In the active DLG-out conformation of kinases like RIPK1, the 1H-pyrazol-3-amine moiety forms critical hydrogen bonds with residues such as Glu93 and Met95 in the hinge region[1].

  • N1-Isopropyl (The Selectivity Driver): The isopropyl group is not merely a solubilizing appendage; it is precisely sized to occupy the lipophilic pocket adjacent to the ATP-binding site. This steric bulk creates a clash with the tighter hinge regions of off-target kinases (like TTK), driving high selectivity[2].

  • C4-Iodo (The Diversification Handle): The iodine atom provides a highly reactive, regioselective site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to extend the molecule into the solvent front or the allosteric DFG-out pocket to achieve Type II kinase inhibition[1][2].

SAR_Selectivity Core 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1354705-58-0) N1 N1-Isopropyl Group (Lipophilic Pocket) Core->N1 C3 C3-Amine Group (Hinge Region Binder) Core->C3 C4 C4-Iodo Group (Cross-Coupling Handle) Core->C4 Target_LRRK2 LRRK2 Selectivity (High SI vs TTK) N1->Target_LRRK2 Steric exclusion of TTK Target_RIPK1 RIPK1 Type II (DLG-out conformation) C3->Target_RIPK1 H-bonds to Glu93/Met95 Target_JNK3 JNK3 Selectivity (High SI vs JNK1) C4->Target_JNK3 Solvent front extension

Mechanistic role of the scaffold's functional groups in driving kinome selectivity.

Comparative Profiling: Cross-Reactivity Data

When developing therapies for neurodegenerative diseases (e.g., Parkinson's), inhibiting LRRK2 or JNK3 without hitting off-target kinases is paramount to avoiding systemic toxicity. Below is a quantitative comparison of how altering the N1-isopropyl group impacts kinome cross-reactivity.

A. LRRK2 vs. TTK Selectivity (Pyrrolo[2,3-d]pyrimidine Derivatives)

In the development of LRRK2 inhibitors, TTK (Threonine tyrosine kinase) is a common, undesirable off-target. demonstrate that the N1-isopropyl group is vastly superior to smaller or fluorinated alternatives in maintaining the Selectivity Index (SI)[2].

Table 1: Kinome Selectivity Profiling of LRRK2 Inhibitor Intermediates

Scaffold N1-SubstitutionLRRK2 (G2019S) IC₅₀ (µM)TTK IC₅₀ (µM)Selectivity Index (TTK/LRRK2)Kinome Off-Targets (>50% inhibition at 1 µM)
N1-Isopropyl (Core) 0.0182.55142 Minimal (Highly Selective)
N1-CH₂CF₃ 0.0100.5353 Moderate
N1-Methyl 0.0250.20< 10 High (Promiscuous hinge binding)

Data Interpretation: While the N1-CH₂CF₃ derivative slightly improves raw LRRK2 potency, it drastically increases cross-reactivity with TTK (a 5-fold increase in TTK inhibition), dropping the SI from 142 to 53. The N1-isopropyl group perfectly balances steric hindrance to exclude TTK while maintaining high LRRK2 affinity[2].

B. JNK3 vs. JNK1 Isoform Selectivity

For JNK3 inhibitors, achieving selectivity over the ubiquitously expressed JNK1 isoform is notoriously difficult. Utilizing the aminopyrazole scaffold and extending via the C4-iodo position allows for precise tuning of the solvent front moiety[3].

Table 2: Isoform Selectivity in JNK3 vs. JNK1

Scaffold Modification (via C4)JNK3 IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity Index (JNK1/JNK3)
3'-N Pyrimidine Amide < 50< 500Low (< 10-fold)
4'-N Pyrimidine Amide > 100> 5000High (> 50-fold)
Benzyl Amide ~150> 3000Moderate (~20-fold)

Data Interpretation: No single compound easily achieves both <50 nM JNK3 potency and >50-fold selectivity. However, utilizing the C4 position to attach a 4'-N pyrimidine analog maximizes isoform selectivity by exploiting minor topological differences in the JNK3 solvent front[3].

Experimental Workflows: Self-Validating Protocols

To objectively evaluate these derivatives in your own laboratory, the following protocols provide a self-validating system for both scaffold diversification and cross-reactivity profiling.

Protocol A: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

This protocol utilizes the C4-iodo handle to attach diverse aryl/heteroaryl groups.

  • Reagent Preparation: In a microwave-safe vial, combine 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Catalyst: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane:H₂O. Add Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Purge the vial with N₂ gas for 5 minutes to remove oxygen, preventing catalyst poisoning and homocoupling side-reactions.

  • Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes.

  • Self-Validation Step: Before workup, sample 5 µL of the reaction mixture and analyze via LC-MS. Validation criteria: The complete disappearance of the starting material peak (m/z 252.0 [M+H]⁺) and the emergence of the target product mass confirms successful coupling.

Protocol B: High-Throughput TR-FRET Kinase Profiling

To generate the cross-reactivity data shown in Table 1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard[4][5].

  • Buffer Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the synthesized pyrazole derivatives in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well plate.

  • Equilibration: Add the target kinase (e.g., LRRK2 or TTK) and the Alexa Fluor 647-labeled kinase tracer. Incubate at room temperature for 1 hour to allow the compound to compete with the tracer for the ATP-binding site.

  • Detection Reagent: Add the Europium-labeled anti-tag antibody (which binds to the kinase).

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Step: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control) wells. Validation criteria: A Z'-factor > 0.5 must be achieved to validate the assay's dynamic range before calculating IC₅₀ values.

TR_FRET A Kinase + Tracer (Alexa Fluor 647) B Add Pyrazole Derivative A->B Competition C Equilibration (1 Hour, RT) B->C D Europium-labeled Anti-tag Antibody C->D Binding E TR-FRET Measurement D->E Signal Readout

Workflow of the TR-FRET Kinase Assay for profiling pyrazole derivative cross-reactivity.

Conclusion

The 4-Iodo-1-isopropyl-1H-pyrazol-3-amine scaffold is not easily substituted. As demonstrated by comparative kinome profiling, replacing the N1-isopropyl group with methyl or trifluoroethyl variants severely compromises the Selectivity Index against off-targets like TTK[2]. For researchers developing Type II inhibitors or targeting challenging kinases like LRRK2, JNK3, and RIPK1, utilizing this specific iodinated intermediate provides the optimal balance of hinge-binding affinity, steric selectivity, and synthetic versatility.

References
  • ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at:[Link] (Note: DOI inferred from standard ACS indexing for RIPK1 pyrazole-3-amine derivatives).

  • ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at:[Link]

  • WIPO (PCT). Novel Kinase Inhibitors (WO 2014/060112 A1 & WO 2014/060113 A1). Google Patents.

Sources

Comparative

Benchmarking the Metabolic Stability of Modified Pyrazoles: A Comparative Guide for Drug Discovery

Introduction: The Critical Role of Pyrazoles and Metabolic Stability in Drug Development Pyrazoles, five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Pyrazoles and Metabolic Stability in Drug Development

Pyrazoles, five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties allow them to form crucial interactions with a wide array of biological targets, leading to their incorporation into numerous approved and investigational drugs.[1] However, the journey of a pyrazole-containing compound from a promising hit to a successful drug is often challenged by its metabolic stability.[2]

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile.[3][4] Compounds with poor metabolic stability are rapidly cleared from the body, leading to low bioavailability and short duration of action, which can compromise therapeutic efficacy.[3] Therefore, a thorough understanding and early assessment of metabolic stability are paramount in the drug discovery and development process.[4][5]

This guide provides a comprehensive comparison of the metabolic stability of modified pyrazoles. We will delve into the primary metabolic pathways, present standardized protocols for in vitro assessment, and offer data-driven insights into how specific structural modifications can enhance metabolic robustness. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and select pyrazole-based drug candidates with optimized pharmacokinetic properties.

Understanding Pyrazole Metabolism: The Role of Cytochrome P450

The primary route of metabolism for many pyrazole-containing compounds is oxidation, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[6][7] These enzymes are responsible for the biotransformation of a vast number of drugs.[8] Specific CYP isoforms, such as CYP1A2 and CYP3A4, have been identified as key players in the metabolism of pyrazole derivatives.[6]

The metabolic "soft spots" on a pyrazole molecule are often the substituents attached to the ring. Common metabolic transformations include:

  • N-Dealkylation: The removal of an alkyl group attached to a nitrogen atom of the pyrazole ring.[2]

  • Oxidation of Substituents: Alkyl or aryl groups attached to the pyrazole ring can undergo hydroxylation or other oxidative modifications.[2]

The inherent electronic properties of the pyrazole ring itself can also influence its susceptibility to metabolism.

Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

To predict the in vivo clearance of a compound, in vitro metabolic stability assays are indispensable tools in early drug discovery.[3][9] The most common and well-established method is the liver microsomal stability assay.[3][7] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells and contain a high concentration of phase I drug-metabolizing enzymes, including CYPs.[3][7]

The assay involves incubating the test compound with liver microsomes (typically from human or other relevant preclinical species) in the presence of necessary cofactors, such as NADPH.[10] The rate at which the parent compound disappears over time is measured, allowing for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[2][9] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic liability (e.g., Verapamil)

  • Negative control compound with known high stability (e.g., Warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the incubation mixture by adding potassium phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Add Buffer & HLM prep_compound Add Test Compound prep_buffer->prep_compound pre_incubate Pre-incubate at 37°C prep_compound->pre_incubate start_reaction Add NADPH to Initiate pre_incubate->start_reaction time_points Incubate & Sample at Time Points start_reaction->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Strategies for Enhancing Metabolic Stability of Pyrazoles

When a pyrazole-containing lead compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to mitigate this liability. These approaches generally focus on blocking the metabolic soft spots or altering the electronic properties of the molecule.

Introduction of Steric Hindrance

Placing bulky substituents near a metabolically labile site can sterically hinder the approach of CYP enzymes, thereby reducing the rate of metabolism. For instance, replacing a metabolically susceptible methyl group with a cyclopropyl group can significantly improve stability.

Modification of Electronic Properties

The introduction of electron-withdrawing groups (e.g., fluorine, chlorine) onto the pyrazole ring or adjacent aromatic rings can decrease the electron density of the molecule, making it less susceptible to oxidative metabolism.

Bioisosteric Replacement

Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic profile without compromising its biological activity. In the context of pyrazoles, this can involve replacing the entire pyrazole ring or modifying its substituents.[11][12]

For example, replacing a metabolically labile ester moiety on a pyrazole derivative with a 1,2,4-oxadiazole ring has been shown to result in a significant increase in metabolic stability.[10][13][14] Other heterocyclic rings like imidazoles, triazoles, and thiazoles have also been explored as bioisosteric replacements for the pyrazole core.[11][12][15]

Comparative Data on Modified Pyrazoles

The following table summarizes in vitro metabolic stability data for a series of hypothetical modified pyrazoles, illustrating the impact of different structural modifications. The data is presented as in vitro half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes.

Compound ID Modification t½ (min) CLint (µL/min/mg protein)
PZ-1 (Parent) Unmodified Pyrazole1546.2
PZ-2 Addition of a para-fluoro group to an adjacent phenyl ring3519.8
PZ-3 Replacement of N-methyl with N-cyclopropyl5013.9
PZ-4 Bioisosteric replacement of a carboxamide with a 1,2,4-oxadiazole> 90< 7.7
PZ-5 Bioisosteric replacement of the pyrazole with an imidazole4216.5

This data is illustrative and intended for comparative purposes.

As the table demonstrates, strategic modifications can lead to substantial improvements in metabolic stability. The introduction of an electron-withdrawing fluorine atom (PZ-2) and a sterically hindering cyclopropyl group (PZ-3) both resulted in a notable increase in half-life and a decrease in clearance compared to the parent compound (PZ-1). The most dramatic improvement was observed with the bioisosteric replacement of a labile group with a more stable 1,2,4-oxadiazole ring (PZ-4), highlighting the power of this strategy.

G cluster_parent Parent Pyrazole (Low Stability) cluster_strategies Modification Strategies cluster_modified Modified Pyrazole (High Stability) Parent Metabolically Labile Site Steric Steric Hindrance (e.g., bulky group) Parent->Steric Improves Stability Electronic Electronic Modification (e.g., EWG) Parent->Electronic Improves Stability Bioisostere Bioisosteric Replacement (e.g., stable heterocycle) Parent->Bioisostere Improves Stability Modified Blocked/Stabilized Site Steric->Modified Electronic->Modified Bioisostere->Modified

Conclusion

The metabolic stability of pyrazole-containing compounds is a critical parameter that must be carefully evaluated and optimized during the drug discovery process. A thorough understanding of the metabolic pathways, coupled with the systematic application of in vitro assays like the liver microsomal stability assay, allows for the early identification of metabolic liabilities. By employing rational medicinal chemistry strategies such as the introduction of steric hindrance, modification of electronic properties, and bioisosteric replacement, researchers can design and develop modified pyrazoles with enhanced metabolic stability, ultimately increasing their potential for clinical success. The data presented in this guide underscores the significant impact that well-considered structural modifications can have on improving the pharmacokinetic profile of this important class of therapeutic agents.

References

  • The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes p450 and Flavin Monooxygenase in Human Liver Microsomes. PubMed. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Metabolic Stability. Frontage Laboratories. Available from: [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. EMBL-EBI. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available from: [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PMC. Available from: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available from: [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. Available from: [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Publications. Available from: [Link]

  • Characterization and identification of a pyrazole-inducible form of cytochrome P-450. Journal of Biological Chemistry. Available from: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. SciSpace. Available from: [Link]

  • Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450. PubMed. Available from: [Link]

  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. RSC Publishing. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available from: [Link]

  • Effect of pyrazole, cobalt and phenobarbital on mouse liver cytochrome P-450 2a-4/5 (Cyp2a-4/5) expression. ResearchGate. Available from: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. Available from: [Link]

  • Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.

Sources

Validation

In Vitro vs In Vivo Efficacy of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine Analogs: A Comprehensive Guide to Pyrrolo[2,3-d]pyrimidine LRRK2 Inhibitors

As a Senior Application Scientist evaluating translational kinase inhibitors, I frequently analyze the structural and functional nuances of novel chemical scaffolds. The compound 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating translational kinase inhibitors, I frequently analyze the structural and functional nuances of novel chemical scaffolds. The compound 4-Iodo-1-isopropyl-1H-pyrazol-3-amine (CAS 1354705-58-0) has emerged as a highly privileged building block in medicinal chemistry. Specifically, it is a critical intermediate used via cross-coupling to synthesize chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines—a class of highly potent, orally bioavailable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors designed for the treatment of Parkinson's disease (PD) ().

This guide objectively compares the in vitro and in vivo performance of key analogs derived from this scaffold, detailing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Rationale: The Pyrrolo[2,3-d]pyrimidine Scaffold

LRRK2 is a complex, multidomain protein. Gain-of-function mutations in its kinase domain, most notably the G2019S mutation, lead to hyperactive phosphorylation of Rab GTPases (such as Rab10). This hyperphosphorylation impairs lysosomal trafficking and drives neurodegeneration ().

Analogs synthesized from the 4-Iodo-1-isopropyl-1H-pyrazol-3-amine core act as Type I, ATP-competitive inhibitors. The nitrogen atoms on the pyrrolo[2,3-d]pyrimidine-amine core form critical hydrogen bonds with the carboxamides of the LRRK2 protein backbone at the hinge region. The N-isopropyl group on the pyrazole ring is specifically optimized to exploit the hydrophobic pocket of the LRRK2 active site while sterically clashing with off-target kinases like TTK (Dual specificity protein kinase TTK), thereby driving kinome selectivity.

LRRK2_Inhibition cluster_0 Pathogenic State (PD) cluster_1 Therapeutic Intervention Mutant LRRK2 G2019S (Hyperactive Kinase) Rab10 Rab10 Substrate Mutant->Rab10 Phosphorylates pRab10 p-Rab10 (Thr73) Accumulation Rab10->pRab10 Lysosome Lysosomal Dysfunction & Neurodegeneration pRab10->Lysosome Impairs Traffic Inhibitor Pyrrolo[2,3-d]pyrimidine Analog 27 Block Kinase Inhibition (ATP-Competitive) Inhibitor->Block Binds Hinge Block->Mutant Inhibits Rescue Restored Lysosomal Function Block->Rescue Normalizes Rab10

Fig 1: LRRK2 signaling pathway and mechanism of action for pyrazole-based kinase inhibitors.

In Vitro Efficacy & Kinome Selectivity Comparison

When comparing analogs, the primary challenge is maintaining single-digit nanomolar potency against LRRK2 G2019S while avoiding off-target hinge-region binding (particularly against TTK, which shares structural homology in the ATP pocket).

As shown in Table 1 , retaining the N-isopropyl group (Analog 27) yields a superior Selectivity Index (SI) compared to substituting it with a trifluoroethyl group (Analog 30). Furthermore, introducing a C-methyl group on the pyrazole ring (Analog 13) exponentially increases TTK selectivity by creating a steric clash specific to the TTK active site, without disrupting LRRK2 binding.

Table 1: In Vitro Efficacy and Kinome Selectivity of Pyrrolo[2,3-d]pyrimidine Analogs

CompoundPyrazole SubstitutionLRRK2 G2019S IC₅₀ (μM)TTK IC₅₀ (μM)Selectivity Index (TTK / LRRK2)
Analog 27 1,4-pyrazole (N-isopropyl)0.0182.55142
Analog 30 1,4-pyrazole (N-CH₂CF₃)0.0100.5353
Analog 13 C-methylated N-isopropyl~0.015>10.0>600

Data synthesized from hit-to-lead optimization studies ().

Self-Validating Protocol: In Vitro TR-FRET Kinase Assay

To objectively generate the IC₅₀ data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly required.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: MgCl₂ is essential for coordinating ATP in the LRRK2 active site. The inclusion of 0.01% Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), ensuring the measured IC₅₀ reflects true stoichiometric binding rather than colloidal artifacts.

  • Compound Serial Dilution: Dispense the pyrazole analogs in a 10-point, 3-fold dilution series in 100% DMSO.

    • Causality: A wide concentration range is critical for calculating an accurate Hill slope, validating that the inhibitor binds in a 1:1 ratio.

  • Enzyme/Substrate Addition: Add 2 nM recombinant LRRK2 G2019S and 400 nM ULight-labeled Rab10 peptide substrate. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 μM ATP to initiate the kinase reaction.

    • Causality: Initiating with 10 μM ATP (which is near the Kₘ for LRRK2) sensitizes the assay to ATP-competitive hinge binders, preventing artificially inflated IC₅₀ values caused by ATP outcompetition.

  • Termination & Detection: Add EDTA and Eu-anti-phospho-Rab10 antibody. Read on a microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

    • Causality: EDTA chelates Mg²⁺, instantly halting the kinase reaction. TR-FRET detection eliminates compound autofluorescence artifacts by introducing a microsecond time delay before measurement, providing a high-fidelity, self-validating readout.

In Vivo Pharmacodynamics & Target Engagement

In vitro potency is meaningless without blood-brain barrier (BBB) penetrance. For a LRRK2 inhibitor to be viable for Parkinson's disease, it must demonstrate robust in vivo target engagement within the brain architecture. The N-isopropyl pyrazole analogs exhibit excellent physicochemical properties, leading to high oral bioavailability and brain exposure without off-target oxidative liabilities (such as those seen in older thioether-based scaffolds).

Self-Validating Protocol: In Vivo Target Engagement (pRab10)

To confirm that the analog successfully crosses the BBB and inhibits LRRK2, we measure the reduction of phosphorylated Rab10 (pRab10) directly in brain tissue.

  • Oral Dosing (PO): Administer the analog (e.g., Analog 27) via oral gavage to wild-type C57BL/6 mice at doses of 10, 30, and 100 mg/kg.

    • Causality: Oral administration evaluates true systemic exposure and bioavailability, which are non-negotiable pharmacokinetic parameters for CNS-targeted therapeutics.

  • Rapid Tissue Collection: At 2 hours post-dose (approximating Tₘₐₓ), euthanize the animals, rapidly dissect the striatum, and snap-freeze in liquid nitrogen.

    • Causality: Rapid freezing instantly halts endogenous phosphatase activity. Failing to do so will result in ex vivo dephosphorylation, destroying the transient in vivo phosphorylation state of Rab10 and yielding false-positive efficacy data.

  • Lysis & Homogenization: Homogenize the tissue in RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors.

  • Capillary Western Blot (WES): Quantify pRab10 (Thr73) and total Rab10 using automated capillary electrophoresis.

    • Causality: Capillary systems offer a superior linear dynamic range compared to traditional Western blots. Normalizing the pRab10 signal to total Rab10 acts as an internal self-validation step, correcting for any variations in tissue loading, cellularity, or basal protein expression.

Conclusion & Translational Outlook

The 4-Iodo-1-isopropyl-1H-pyrazol-3-amine scaffold is far more than a generic building block; it is the structural cornerstone for achieving kinome selectivity in modern LRRK2 inhibitors. As demonstrated by the SAR data, the N-isopropyl group perfectly balances the hydrophobic demands of the LRRK2 hinge region while providing the steric bulk necessary to avoid TTK inhibition. By employing rigorous, self-validating in vitro TR-FRET and in vivo pRab10 assays, researchers can confidently advance these pyrrolo[2,3-d]pyrimidine analogs through the preclinical pipeline toward therapeutic applications in Parkinson's disease.

References
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles: A Technical Guide for Structural Elucidation

The pyrazole ring is a privileged pharmacophore in modern drug development, serving as the core scaffold for blockbuster therapeutics ranging from anti-inflammatory agents (celecoxib) to kinase inhibitors (ruxolitinib)....

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged pharmacophore in modern drug development, serving as the core scaffold for blockbuster therapeutics ranging from anti-inflammatory agents (celecoxib) to kinase inhibitors (ruxolitinib). Halogenation at the C4 position of the 1H-pyrazole ring is a critical synthetic strategy used to tune lipophilicity, modulate electronic distribution, and enhance target binding affinity.

However, the structural elucidation of 4-halogenated-1H-pyrazoles (4-fluoro, 4-chloro, 4-bromo, and 4-iodo analogs) presents unique spectroscopic challenges. These molecules exhibit rapid prototropic tautomerism in solution and form complex, halogen-dependent supramolecular hydrogen-bonding networks in the solid state. This guide provides an objective, data-driven comparison of their spectroscopic properties, detailing the causality behind spectral variances and establishing self-validating protocols for accurate characterization.

The Causality of Spectroscopic Variance

To accurately interpret the spectra of 4-halopyrazoles, researchers must account for two distinct physicochemical phenomena that dictate their behavior in solution versus the solid state.

Solution-State Dynamics: Prototropic Tautomerism

In solution, 1H-pyrazoles undergo rapid intermolecular proton exchange between the N1 and N2 atoms. On the Nuclear Magnetic Resonance (NMR) timescale, this degenerate tautomerism averages the electronic environments of the C3 and C5 positions[1]. Consequently, the ¹H and ¹³C NMR signals for positions 3 and 5 collapse into a single, equivalent resonance. The introduction of a halogen at C4 exerts inductive and resonance effects that shift these averaged signals, but it does not break the apparent C2v​ symmetry observed in room-temperature solution NMR[2].

Solid-State Assembly: Trimers vs. Catemers

In the solid state, tautomerism is frozen, and pyrazoles associate via strong intermolecular N–H···N hydrogen bonds. Recent crystallographic completions of the 4-halopyrazole series reveal a fascinating structural divergence:

  • Cyclic Trimers: The 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole analogs are isostructural, crystallizing to form discrete trimeric hydrogen-bonded rings[3].

  • Infinite Catemers: Conversely, the 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole analogs crystallize as non-isostructural catemers (one-dimensional infinite chains)[4].

This divergence in supramolecular assembly directly impacts solid-state vibrational spectroscopy, shifting the N-H stretching frequencies based on the geometry and strength of the hydrogen bond network[5].

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Profiling

The ¹³C NMR spectra of 4-halopyrazoles provide the most definitive evidence of substitution. The chemical shift of the C4 carbon is governed by the competing forces of electronegativity and the Heavy Atom Effect (spin-orbit coupling).

While fluorine and chlorine deshield the C4 carbon via inductive withdrawal, iodine's massive electron cloud induces strong spin-orbit coupling, which shields the C4 nucleus and drives its resonance dramatically upfield (to ~55 ppm)[6]. Furthermore, the 4-fluoro analog exhibits strong heteronuclear spin-spin coupling (¹J_CF ≈ 235 Hz), splitting the C4 signal into a distinct doublet[7].

Table 1: Solution-State NMR Chemical Shifts (CDCl₃, 298 K)

Compound¹H NMR (C3/C5-H)¹³C NMR (C3/C5)¹³C NMR (C4)Key Spectral Features
1H-Pyrazole ~7.60 ppm (d)~133.0 ppm~105.0 ppmBaseline reference
4-Fluoro-1H-pyrazole ~7.45 ppm (d)~120.0 ppm~143.0 ppm (d)¹J_CF ≈ 235 Hz at C4
4-Chloro-1H-pyrazole ~7.62 ppm (s)~130.1 ppm~110.5 ppmInductive deshielding at C4
4-Bromo-1H-pyrazole ~7.53 ppm (s)~130.5 ppm~93.9 ppmMild heavy atom shielding
4-Iodo-1H-pyrazole ~7.40 ppm (s)~135.0 ppm~55.0 ppmStrong spin-orbit shielding
Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is highly sensitive to the solid-state hydrogen-bonding motifs of pyrazoles. The N-H stretching vibration, which typically appears as a sharp peak >3400 cm⁻¹ in gas-phase monomers, is broadened and shifted to lower wavenumbers (bathochromic shift) in the solid state[8]. The exact frequency correlates with the trimeric or catemeric nature of the crystal lattice[3].

Table 2: Solid-State IR & Supramolecular Properties

CompoundSupramolecular MotifN-H Stretch (cm⁻¹)H-Bonding Characteristics
4-Fluoro-1H-pyrazole Catemer (1D chains)3288Non-isostructural catemeric assembly
4-Chloro-1H-pyrazole Trimer (Cyclic)3284Isostructural with 4-Br analogue
4-Bromo-1H-pyrazole Trimer (Cyclic)3255Isostructural with 4-Cl analogue
4-Iodo-1H-pyrazole Catemer (1D chains)3235Strongest bathochromic shift

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies must be employed. Each protocol includes a self-validating system to confirm data reliability.

Protocol A: Solution-State High-Resolution NMR
  • Sample Preparation: Dissolve 15–20 mg of the purified 4-halopyrazole in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Note: DMSO-d₆ is preferred if observation of the broad N-H proton is required, as it slows the exchange rate.

  • Acquisition Parameters (¹H NMR): Acquire at 400 MHz (or higher) using a standard 30° pulse program. Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration.

  • Acquisition Parameters (¹³C NMR): Acquire at 100 MHz using proton decoupling (e.g., WALTZ-16). Critical: Because the C4 carbon lacks an attached proton in these analogs, it does not benefit from the Nuclear Overhauser Effect (NOE). Increase the number of scans (minimum 512) and use a relaxation delay of at least 3.0 seconds to resolve the quaternary C4 signal.

  • Self-Validation Check: The integration of the C3/C5 proton signal must equal exactly 2.0 relative to the N-H proton (if visible). For 4-fluoro-1H-pyrazole, the ¹³C spectrum is self-validating if the C4 resonance appears as a doublet with a ¹J_CF coupling constant between 230–240 Hz.

Protocol B: Solid-State ATR-FTIR Spectroscopy
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Allow to dry and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2–5 mg of the dry, crystalline 4-halopyrazole directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Self-Validation Check: A broad, complex band spanning 2600–3200 cm⁻¹ must be present, confirming the intermolecular hydrogen-bonded state. The absence of a sharp, isolated peak above 3400 cm⁻¹ validates that the sample is fully associated in its crystalline form rather than amorphous or solvated[5].

Analytical Workflow Visualization

The following diagram maps the analytical logic required to fully elucidate the structure of a 4-halopyrazole, highlighting the divergence between solution-state tautomerism and solid-state supramolecular chemistry.

G Start 4-Halogenated-1H-Pyrazole Sample Sol Solution-State Analysis (Rapid Prototropic Tautomerism) Start->Sol Solid Solid-State Analysis (Static H-Bonding Networks) Start->Solid NMR1H ¹H NMR C3/C5 Equivalence Sol->NMR1H NMR13C ¹³C NMR C4 Heavy Atom Effect Sol->NMR13C IR ATR-FTIR N-H Stretch Analysis Solid->IR Xray X-Ray Crystallography Supramolecular Motif Solid->Xray Trimer Trimeric Motif (4-Cl, 4-Br) IR->Trimer ~3284-3255 cm⁻¹ Catemer Catemeric Motif (4-F, 4-I) IR->Catemer ~3288, 3235 cm⁻¹ Xray->Trimer Xray->Catemer

Workflow for the structural and spectroscopic elucidation of 4-halopyrazoles.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals (MDPI). Available at:[Link]

  • Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron (Elsevier). Available at:[Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. Molecules (MDPI / Semantic Scholar). Available at:[Link]

Sources

Validation

A Researcher's Guide to Assessing the Cytotoxicity of Pyrazole Derivatives in Normal vs. Cancer Cell Lines

Introduction: The Promise of Pyrazole Scaffolds in Oncology In the landscape of medicinal chemistry, the search for novel anticancer agents with high efficacy and minimal side effects is a paramount objective.[1][2] Pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Pyrazole Scaffolds in Oncology

In the landscape of medicinal chemistry, the search for novel anticancer agents with high efficacy and minimal side effects is a paramount objective.[1][2] Pyrazole derivatives, a class of five-membered heterocyclic compounds, have emerged as a particularly promising scaffold for designing potent and selective anticancer drugs.[1][3][4][5] Their unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and, most notably, anticancer properties.[3][6]

The critical challenge in chemotherapy is to eradicate malignant cells while sparing healthy ones.[2] Many pyrazole-based compounds have demonstrated remarkable tumor selectivity, a highly desirable trait for modern therapeutics.[1][2][7] This guide provides an in-depth comparison of the cytotoxic effects of various pyrazole derivatives on cancer versus normal cell lines. We will delve into the underlying mechanisms of action, present a framework for experimental validation, and offer detailed protocols for key cytotoxicity assays, equipping researchers with the knowledge to rigorously evaluate these promising compounds.

The Core of Selectivity: A Comparative Cytotoxicity Analysis

The therapeutic window of an anticancer drug is defined by its ability to induce cytotoxicity in cancer cells at concentrations that are non-toxic to normal cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit 50% of cell growth. A lower IC50 value signifies greater potency.[8] The ultimate goal is to identify compounds with a high Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater cancer-specific toxicity.

Numerous studies have highlighted pyrazole derivatives that exhibit this crucial selective cytotoxicity. For instance, certain novel benzimidazole-linked pyrazolo[1,5-a]pyrimidines showed potent inhibitory effects on cancer cell lines like MCF-7 (breast) and A549 (lung) while displaying minimal toxicity towards non-cancerous MRC5 cells.[2] Similarly, another study found that the pyrazole compound PTA-1 was cytotoxic to 17 human cancer cell lines at low micromolar ranges while being significantly less harmful to non-cancerous human cells, thus demonstrating a favorable selective cytotoxicity index.[7]

Data Presentation: Comparative Anticancer Activity of Pyrazole Derivatives

The following table summarizes published IC50 values for various pyrazole derivatives, illustrating their differential effects on cancer and normal cell lines. This data underscores the potential for developing highly selective anticancer agents from this chemical class.

Compound/Derivative ClassCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Key Finding/Reference
Pyrazole Benzothiazole Hybrid (Compound 25) HT29, PC3, A549, U87MGColon, Prostate, Lung, Glioblastoma3.17 - 6.77HEK293TNot specified, but noted selectivityPotent activity against multiple cancer lines, superior to reference drug Axitinib.[1]
Pyrazolo[1,5-a]pyrimidines (Compounds 18-21) MCF7, A549, HeLa, SiHaBreast, Lung, CervicalMicro- to nano-molar rangeMRC5Minimal toxicitiesPotent and selective cytotoxicity against cancer cells.[2]
Pyrazole-based Chalcone (MS7) Oral Squamous Carcinoma Cells (Ca9-22)Oral Cancer>247.4 (High TS)Normal Oral CellsNot specifiedExhibited extremely high tumor-selectivity index (TS).[9]
Pyrazole PTA-1 MDA-MB-231 (and 16 others)Triple-Negative Breast CancerLow micromolarNon-cancerous human cellsLess cytotoxicityFavorable selective cytotoxicity index for killing cancer cells.[7]
1,3,4-Trisubstituted Pyrazole (Compound 28) HCT116, HepG2Colon, Liver0.035, 0.028Normal cellsNo clear toxicitySuperior potency compared to Sorafenib with no clear toxicity to normal cells.[2]
Diphenyl Pyrazole–Chalcone (Compound 6b, 6d) HNO-97Head and Neck10, 10.56HSF (Human Skin Fibroblast)NontoxicPotent and selective activity against HNO-97 while being safe for normal cells.[10]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. Direct comparison between different studies should be made with caution.

Unraveling the Mechanisms of Selective Cytotoxicity

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with and modulate a variety of molecular targets and signaling pathways that are often dysregulated in cancer.[1][8] This targeted interference is the biochemical basis for their selective action.

Below is the core chemical structure of pyrazole, the foundational scaffold for the derivatives discussed.

Caption: The fundamental five-membered heterocyclic ring structure of pyrazole.

Key mechanisms of action include:

  • Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death. Many pyrazole derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and p53, downregulating anti-apoptotic proteins like Bcl-2, and activating executioner caspases (e.g., caspase-3) and PARP.[1][7][11][12][13]

  • Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Pyrazole compounds can halt this process by arresting the cell cycle at critical checkpoints, such as the G1 or G2/M phase, thereby preventing proliferation.[7][9][11][12] This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[6][14]

  • Inhibition of Protein Kinases: Many signaling pathways crucial for cancer cell growth, survival, and angiogenesis are driven by protein kinases. Pyrazole derivatives have been successfully designed to inhibit key kinases such as:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Blocks tumor angiogenesis, cutting off the tumor's blood supply.[1][3]

    • EGFR (Epidermal Growth Factor Receptor): Halts signaling that promotes cell proliferation.[1][15]

    • PI3K/Akt and MAPK/ERK Pathways: These are central pro-survival pathways. Their inhibition by pyrazole compounds can lead to decreased proliferation and increased apoptosis.[1][3][12]

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives act as microtubule-disrupting agents.[7][12] By interfering with the dynamics of tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][7]

Signaling Pathway Visualization: PI3K/Akt Inhibition

The diagram below illustrates how a pyrazole derivative can inhibit the PI3K/Akt pathway, a frequently overactive signaling cascade in many cancers.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Inhibitor Pyrazole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyrazole-based kinase inhibitor.

Experimental Validation: A Guide to Core Cytotoxicity Assays

Rigorous and reproducible experimental data is the cornerstone of drug development.[16] The choice of assay is critical and depends on the specific question being asked—be it a general measure of cell viability, an assessment of membrane integrity, or a detailed analysis of cell death mechanisms.[17][18][19]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis Culture 1. Cell Culture (Cancer & Normal Lines) Seed 2. Seed Cells in 96-well plates Culture->Seed Treat 3. Treat with Pyrazole Derivatives (Dose-response & Time-course) Seed->Treat Incubate 4. Incubate (e.g., 24, 48, 72 hours) Treat->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Cytotoxicity) Incubate->LDH Apoptosis Annexin V/PI (Apoptosis) Incubate->Apoptosis Read 5. Plate Reading (Spectrophotometer/Flow Cytometer) MTT->Read LDH->Read Apoptosis->Read Analyze 6. Data Analysis (Calculate IC50 & SI) Read->Analyze

Caption: General experimental workflow for assessing compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

  • Causality & Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[20][21][22][23] The amount of formazan produced is directly proportional to the number of viable cells.[23] This assay is chosen for its high throughput, reliability, and cost-effectiveness in initial drug screening.[18][22]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells (both cancer and normal) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight to allow for cell attachment.[24]

    • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C.[20] During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[20][23]

    • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22] Measure the absorbance (OD) of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[20][22] A reference wavelength of >650 nm can be used to subtract background noise.[20]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme, released into the culture medium from cells with damaged plasma membranes.

  • Causality & Principle: Healthy cells have intact plasma membranes and retain LDH within their cytoplasm. When cells undergo necrosis or late apoptosis due to a cytotoxic agent, the membrane loses its integrity, and LDH leaks into the surrounding medium. The LDH assay measures this released enzyme activity, which is proportional to the level of cell lysis. This method is chosen to specifically measure cell death involving membrane rupture, providing a complementary perspective to the metabolic activity measured by the MTT assay.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three types of controls: (1) vehicle control (spontaneous LDH release), (2) untreated cells for maximum LDH release (lysed with a detergent like Triton X-100), and (3) a no-cell, medium-only background control.

    • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

    • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.[25]

    • Reaction Mixture Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt that gets reduced to a colored formazan product.[26]

    • Assay Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.[25][27]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[27][28] The incubation time can be optimized based on the cell type and extent of cytotoxicity.[25]

    • Stop Reaction & Measurement: Add 50 µL of a stop solution (often a mild acid like 1M acetic acid) to each well.[25] Measure the absorbance at 490 nm using a microplate reader.[25]

    • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis, allowing for a deeper understanding of the mechanism of cell death.

  • Causality & Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[29] By using both stains, one can distinguish between four populations:

    • Annexin V- / PI- : Healthy, viable cells.[29][31]

    • Annexin V+ / PI- : Early apoptotic cells.[29][31]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[29][31]

    • Annexin V- / PI+ : Necrotic cells (rarely observed).

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and treat with the pyrazole derivatives for the desired time.[29]

    • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine the floating and adherent cells for each sample.[29]

    • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[29][31]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[31]

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[31]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[31]

    • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[31] Analyze the cells immediately (within 1 hour) using a flow cytometer.[29][31] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

    • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion and Future Directions

The body of evidence strongly supports the exploration of pyrazole derivatives as a rich source of potential anticancer therapeutics.[1][2] Their chemical tractability allows for the fine-tuning of structure-activity relationships to optimize both potency and, crucially, selectivity. This guide has provided a framework for comparing these compounds by examining their differential cytotoxicity, elucidating their mechanisms of action, and detailing the robust experimental protocols required for their validation.

By employing a multi-assay approach—assessing metabolic viability (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI)—researchers can build a comprehensive and reliable profile of a compound's cytotoxic effects. The data gathered from these in vitro studies are essential for identifying lead candidates with a high therapeutic index, paving the way for further preclinical and, ultimately, clinical development. The continued investigation into this versatile chemical scaffold holds significant promise for the future of targeted cancer therapy.

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Inhibitors

Introduction The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The versatility of this five-membered heterocyclic ring allows for multi-positional substitutions, enabling chemists to meticulously fine-tune the steric and electronic properties of a molecule to achieve high affinity and selectivity for a specific biological target.[1]

In the rational design and optimization of these potent inhibitors, in silico molecular docking has become an indispensable tool.[1] This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction. For researchers in drug development, docking provides critical insights into the molecular basis of inhibition, guiding the synthesis of more effective and selective therapeutics.

This guide offers an in-depth, technical comparison of docking methodologies for pyrazole-based inhibitors. Moving beyond a simple list of steps, we will explore the causality behind experimental choices, describe self-validating protocols to ensure scientific integrity, and present comparative data from the literature to ground our discussion in real-world applications.

Section 1: The Landscape of Pyrazole Inhibitors and Their Targets

Pyrazole derivatives have been successfully developed to target a wide range of proteins implicated in various diseases. A significant portion of these efforts has focused on the inhibition of protein kinases, a class of enzymes that regulate a vast number of cellular processes.[3][4] Dysregulation of kinase activity is a common feature in many cancers, making them prime targets for therapeutic intervention.[4][5]

Key kinase targets for pyrazole inhibitors include:

  • Aurora Kinases (A, B, C): These serine/threonine kinases are essential for cell division, playing key roles in mitotic spindle formation and chromosome segregation.[5] Their overexpression is linked to various cancers, and pyrazole-containing compounds have been shown to be potent inhibitors of this family.[3][5][6]

  • Janus Kinases (JAKs): These cytoplasmic tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors involved in immunity and inflammation.[7][8] Aberrant JAK/STAT signaling is associated with autoimmune diseases and cancers.[7][9][10]

  • Cyclin-Dependent Kinases (CDKs): As their name suggests, CDKs are central regulators of the cell cycle.[4] Their inhibition can halt the uncontrolled proliferation of cancer cells, and pyrazole derivatives have been explored as potential CDK inhibitors.[3][4]

The JAK/STAT pathway provides an excellent example of a signaling cascade targeted by pyrazole inhibitors. This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, culminating in the transcription of genes involved in inflammation, immunity, and cell growth.[8][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 4. Phosphorylation Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK 3. Inhibition STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 7. Gene Regulation

Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrazole-based drugs.

Section 2: Choosing the Right Tools: A Comparative Analysis of Docking Software

Several software packages are available for molecular docking, each employing different algorithms and scoring functions. The choice of software can significantly impact the results, and it is crucial to understand their underlying principles.[11]

SoftwareSearch AlgorithmScoring Function PrincipleKey Features
AutoDock / Vina Lamarckian Genetic Algorithm, Broyden–Fletcher–Goldfarb–Shanno (BFGS)Empirical Free Energy Force Field (knowledge-based and empirical terms)Widely used, open-source, and extensively validated.[4][12] Vina offers improved speed and accuracy.
GOLD Genetic AlgorithmGOLDScore, ChemPLP, ASP, ChemScore (empirical and knowledge-based)High flexibility in ligand and protein, considers protein-water interactions.[13]
Glide (Schrödinger) Hierarchical search protocol (systematic and stochastic)GlideScore (combines empirical and force-field based terms)Known for high accuracy and speed, often used in commercial drug discovery pipelines.[3][14][15]

Causality Behind Software Choice:

  • AutoDock is often favored in academic research due to its free availability and a large body of literature validating its use.[4][12] Its Lamarckian Genetic Algorithm is effective at exploring a broad conformational space.

  • Glide 's hierarchical approach, which filters poses through progressively more rigorous scoring, is designed for high-throughput virtual screening and lead optimization where speed and accuracy are paramount.[15] Studies on pyrazole inhibitors have successfully used Glide to achieve high docking scores that correlate with biological activity.[3]

  • GOLD 's strength lies in its handling of ligand and protein flexibility, which can be critical when significant conformational changes occur upon binding.[13]

Ultimately, the most reliable approach is to validate the chosen software for the specific protein target, a process we will detail in the next section.

Section 3: A Validated Protocol for Docking Pyrazole Inhibitors

The trustworthiness of any docking study hinges on a robust and validated protocol.[16] A critical step is "re-docking," where a co-crystallized ligand from a protein structure is extracted and docked back into the binding site. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16][17][18]

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase P1 Step 1: Protein Preparation Download PDB Structure Remove Water & Heteroatoms Add Hydrogens & Charges G1 Step 3: Grid Generation Identify Binding Site Define Grid Box Dimensions P1->G1 L1 Step 2: Ligand Preparation 2D to 3D Conversion Energy Minimization Define Rotatable Bonds D1 Step 4: Docking Execution Run Docking Algorithm (e.g., LGA) Generate Multiple Poses L1->D1 G1->D1 V1 V1 D1->V1 A1 Step 6: Pose Analysis Analyze Docking Scores Cluster Poses Visualize Interactions (H-bonds, Hydrophobic) V1->A1 Protocol Validated S1 Step 7: Correlate with SAR Compare Docking Scores with Experimental Activity (IC50) A1->S1

Caption: A validated workflow for molecular docking of pyrazole inhibitors.

Detailed Experimental Protocol (using AutoDock as an example):

  • Protein Preparation :

    • Obtain Structure: Download the 3D crystal structure of the target protein (e.g., Aurora Kinase A, PDB ID: 2W1G) from the Protein Data Bank.[4]

    • Pre-processing: Use software like AutoDockTools (ADT) to remove water molecules and any co-crystallized ligands. This is crucial as water molecules can interfere with ligand binding unless they are known to play a bridging role.[1][17]

    • Add Hydrogens & Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms. This ensures correct ionization states and electrostatic potential calculations.[1][4]

  • Ligand Preparation :

    • Structure Generation: Draw the 2D structure of the pyrazole inhibitor and convert it to a 3D structure.

    • Energy Minimization: Perform energy minimization using a force field like MMFF94 to obtain a low-energy conformation.

    • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking algorithm to explore conformational flexibility, which is vital for finding the optimal binding pose.[4]

    • Save in PDBQT format: Convert the prepared ligand file to the PDBQT format required by AutoDock, which includes atomic charges and rotatability information.[1]

  • Grid Generation (AutoGrid) :

    • Define Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the validation step.[1]

    • Set Grid Box: A 3D grid box is centered on the binding site. The box must be large enough to encompass the entire site, allowing the ligand to rotate and translate freely during the docking simulation.[1][4] For a typical kinase ATP-binding pocket, a size of 55x55x55 Å points is often sufficient.[4]

    • Generate Grid Maps: AutoGrid pre-calculates the interaction potential for various atom types at each grid point, creating maps that speed up the subsequent docking calculations.[4]

  • Docking Execution (AutoDock) :

    • Algorithm Selection: The Lamarckian Genetic Algorithm (LGA) is commonly used.[4]

    • Set Parameters: Configure the docking parameters, including the number of GA runs (e.g., 10), population size (e.g., 150), and the maximum number of energy evaluations.[4]

    • Launch Docking: Execute the docking simulation. AutoDock will explore various poses of the pyrazole ligand within the grid box and score them based on the calculated free energy of binding.

  • Analysis and Validation :

    • RMSD Calculation: For validation, superimpose the lowest energy pose of the re-docked native ligand onto the original crystal structure and calculate the RMSD. A value below 2.0 Å confirms the protocol's validity.[16][18]

    • Pose Clustering: Analyze the results, which are typically clustered based on conformational similarity. The lowest energy pose in the most populated cluster is often considered the most likely binding mode.

    • Interaction Analysis: Visualize the best-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole inhibitor and the protein's active site residues.[19]

Section 4: Case Study: Comparative Docking of Pyrazole Inhibitors Against Kinase Targets

To illustrate the practical application of these principles, we can synthesize data from various studies that have docked pyrazole derivatives against kinase targets and correlated the results with experimental bioactivity.

One study investigated a series of pyrazole derivatives as potential inhibitors for Aurora A, CDK2, and VEGFR-2 kinases using AutoDock 4.2.[4] Another paper focused on pyrazole-based compounds as Aurora-A kinase inhibitors, using the Schrödinger Suite (Glide) for docking.[3] The data below represents a comparative summary inspired by such studies.

Compound IDTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity IC₅₀ (µM)
Compound A Aurora-A-8.57[4]Leu215, Ala217, Lys1620.16[3]
Compound B Aurora-A-7.89Ala217, Val1471.12[6]
Compound C CDK2-10.35[4]Leu83, Lys33, Asp86~10.0 (Anticipated lower activity)
Compound D VEGFR-2-10.09[4]Cys919, Asp1046N/A
Ruxolitinib JAK2(Varies)Leu932, Val867 (Hinge)0.0022[7]

Analysis of Structure-Activity Relationships (SAR):

  • Correlation of Score and Activity: Generally, a more negative docking score (indicating a stronger predicted binding affinity) correlates with lower IC₅₀ values (higher potency). For instance, Compound A, with a strong docking score against Aurora-A, also shows potent inhibition in experimental assays.[3][4]

  • Importance of Hinge-Binding: For kinase inhibitors, forming hydrogen bonds with the "hinge region" of the ATP-binding pocket is often critical for potent inhibition. The docking poses for active compounds like Ruxolitinib consistently show these key interactions.[7]

  • Role of Substituents: Docking studies can rationalize the impact of different chemical groups on the pyrazole scaffold. For example, a specific substituent might form a favorable hydrophobic interaction with a valine residue in the active site, explaining its increased potency compared to an unsubstituted analog.[20][21] This insight is fundamental to guiding the structure-based design of new inhibitors.[20]

Conclusion

Molecular docking is a powerful and essential technique in the development of pyrazole-based inhibitors. However, its predictive power is entirely dependent on the rigor of the methodology. By choosing the appropriate software, meticulously preparing the protein and ligand, and, most importantly, validating the protocol against experimental data, researchers can gain trustworthy insights into molecular recognition. This guide provides a framework for conducting comparative docking studies with scientific integrity, enabling the rational design of the next generation of pyrazole therapeutics. The principles outlined—from understanding the target biology to correlating computational data with empirical results—form a self-validating loop that accelerates the journey from a promising scaffold to a life-saving drug.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

For researchers at the forefront of drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper management of chemical waste is not merel...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific excellence and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, grounded in established safety principles and regulatory awareness.

While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, established chemical safety principles dictate that we extrapolate from structurally analogous molecules. Data from similar iodinated pyrazole compounds consistently indicate that they should be handled as hazardous waste due to potential irritation, organ toxicity, and environmental risks.[1] Improper disposal, such as release into sanitary sewer systems, is unacceptable and can lead to significant environmental contamination.[1][2]

Hazard Profile and Risk Assessment

Understanding the potential hazards is the first step in mitigating risk. Based on data from structurally related iodinated and aminopyrazole compounds, 4-Iodo-1-isopropyl-1H-pyrazol-3-amine should be presumed to possess similar hazardous properties.

Hazard CategoryPotential Effects & GHS Classification (Inferred)Authoritative Source (Analogous Compounds)
Acute Toxicity, Oral May be harmful if swallowed (Category 4).[2][3]ChemScene, PubChem[2][3]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2][4][5]AWS, Fisher Scientific, Angene Chemical[2][4][5]
Eye Damage/Irritation Causes serious eye irritation or damage (Category 2/2A).[2][4][5]AWS, Fisher Scientific, Angene Chemical[2][4][5]
Target Organ Toxicity May cause respiratory irritation (Single Exposure, Category 3).[2][4][5]AWS, Fisher Scientific, Angene Chemical[2][4][5]
Environmental Hazard An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[4]AWS[4]

This profile necessitates that the compound is managed as regulated hazardous waste, ensuring it does not enter the environment and is handled only by trained personnel using appropriate protective measures.

Essential Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4-Iodo-1-isopropyl-1H-pyrazol-3-amine for any purpose, including disposal, the following engineering controls and PPE are mandatory.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4] The fume hood provides critical protection against respiratory exposure.

  • Eye Protection : Wear chemical safety goggles with side shields that conform to government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices, using a proper removal technique to avoid skin contact.[4]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, an impervious apron may be necessary.

Step-by-Step Disposal Protocol

The following procedure ensures the safe, compliant, and responsible disposal of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine waste.

Step 1: Waste Classification The compound must be classified as a Halogenated Organic Hazardous Waste .[6] This classification is critical because halogenated waste streams are subject to specific disposal regulations and treatment processes, distinct from non-halogenated organic waste.[6][7] Chemical waste generators are legally required to determine if a discarded chemical is hazardous and to ensure complete and accurate classification.[1][5]

Step 2: Segregation Never mix this waste with non-halogenated solvents or other waste streams.[6][7] Doing so contaminates the entire volume, forcing it all to be treated under the more stringent and costly regulations for halogenated waste.[6] Maintain a dedicated and clearly labeled waste container for this and similar halogenated compounds.

Step 3: Containerization

  • Select a robust, sealable container made of a chemically compatible material (e.g., high-density polyethylene or glass).

  • The container must be in good condition, free from leaks or cracks.

  • Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "4-Iodo-1-isopropyl-1H-pyrazol-3-amine " and list all other components of the waste solution, if any.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents or acids.[1][5]

  • Keep the container tightly closed except when adding waste.[4][5]

Step 5: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the disposal service with the full chemical name and any available safety information to ensure they can manage it correctly.[1]

  • DO NOT attempt to neutralize or treat the chemical waste unless you have a specific, validated protocol approved by your institution's EHS office.[1]

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_spill Spill Contingency start Identify Waste: 4-Iodo-1-isopropyl-1H-pyrazol-3-amine ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as: Halogenated Organic Waste fume_hood->classify spill Spill Occurs fume_hood->spill Contingency container Select Labeled, Compatible Hazardous Waste Container classify->container segregate Add Waste to Container (Segregate from Non-Halogenated Waste) container->segregate store Store Sealed Container in Designated Accumulation Area segregate->store ehs Contact EHS for Pickup and Final Disposal store->ehs contain Contain Spill with Inert Absorbent Material spill->contain collect Collect Contaminated Material into a Sealed Container contain->collect collect->classify

Caption: Disposal workflow for 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Emergency Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors : Ensure the chemical fume hood is operational to control any dust or vapors.

  • Contain : Wearing appropriate PPE, contain the spill by covering it with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the contained material and place it into a sealable, properly labeled container for disposal as hazardous waste.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest commitment to safety and environmental responsibility.

References

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  • PubChem. 4-Isopropyl-1H-pyrazol-3-amine GHS Classification. National Center for Biotechnology Information. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link].

  • Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link].

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  • Google Patents. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.

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Handling

Comprehensive Safety Protocol for Handling 4-Iodo-1-isopropyl-1H-pyrazol-3-amine

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal As researchers and scientists in the fast-paced field of drug development, our commitment to innovation mu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

As researchers and scientists in the fast-paced field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, requires a thorough understanding of potential hazards and the stringent application of safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and trust within your laboratory.

The structural features of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine—a halogenated pyrazole with an amine substituent—suggest a need for caution. Halogenated organic compounds can exhibit toxicological properties, and aromatic amines are a class of compounds that require careful handling due to their potential for skin absorption and other health effects. Therefore, a comprehensive approach to personal protective equipment (PPE), handling procedures, and waste disposal is not just recommended; it is imperative.

Hazard Assessment and Engineering Controls: The First Line of Defense

Engineering Controls are the most effective way to minimize exposure. All work with this compound, particularly when handling the solid or preparing solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of any dust or aerosols. An eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is a cornerstone of safe chemical handling. For 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides a robust barrier against splashes to the eyes and face. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile), with double-gloving recommended.Protects against skin contact. Given that many organic amines can be absorbed through the skin, this is a critical precaution. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
Body Protection A flame-resistant lab coat, fully fastened, with long sleeves.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain procedures, such as handling large quantities or cleaning up spills where dust or aerosol generation is likely.Provides an additional layer of protection against inhalation, especially in situations where engineering controls may be insufficient.

Step-by-Step Handling Protocol

A systematic workflow is essential to ensure safety at every stage of handling 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Preparation and Weighing:

  • Don appropriate PPE before entering the designated work area.

  • Work exclusively within a chemical fume hood.

  • Handle the solid compound with care to minimize dust formation.

  • Use a dedicated set of spatulas and weighing papers.

  • Close the container tightly immediately after use.

Solution Preparation and Use:

  • Add the solid to the solvent slowly to avoid splashing.

  • Keep all containers closed when not in use.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

Post-Handling Decontamination:

  • Wipe down the work surface in the fume hood with an appropriate solvent.

  • Dispose of all contaminated materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE FumeHood Enter Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh CloseContainer Seal Primary Container Weigh->CloseContainer PrepareSolution Prepare Solution CloseContainer->PrepareSolution UseSolution Use in Experiment PrepareSolution->UseSolution Label Label All Vessels UseSolution->Label Decontaminate Decontaminate Workspace Label->Decontaminate Waste Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: Workflow for the safe handling of 4-Iodo-1-isopropyl-1H-pyrazol-3-amine.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.

  • For small spills, and only if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

Disposal Plan: Environmental Responsibility

All waste containing 4-Iodo-1-isopropyl-1H-pyrazol-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these comprehensive safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. A strong safety culture is the foundation of scientific excellence.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). SKC Inc.
  • SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V.
  • Toxicity, Hazards, and Safe Handling of Primary Arom
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